1-Isobutyl-1H-pyrazole-4-carboxylic acid: Structural Architecture & Synthetic Utility
The following technical guide provides an in-depth analysis of 1-Isobutyl-1H-pyrazole-4-carboxylic acid , a critical heterocyclic building block in medicinal chemistry. Executive Summary & Identity 1-Isobutyl-1H-pyrazole...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 1-Isobutyl-1H-pyrazole-4-carboxylic acid , a critical heterocyclic building block in medicinal chemistry.
Executive Summary & Identity
1-Isobutyl-1H-pyrazole-4-carboxylic acid is a functionalized heteroaromatic scaffold widely utilized in drug discovery to introduce lipophilicity and metabolic stability. As a derivative of the pyrazole pharmacophore, it serves as a bioisostere for benzoic acid and a core template for kinase inhibitors, GPCR ligands, and agrochemicals.
Chemical Identity
Parameter
Detail
CAS Registry Number
1006494-65-0
IUPAC Name
1-(2-Methylpropyl)-1H-pyrazole-4-carboxylic acid
Molecular Formula
Molecular Weight
168.19 g/mol
Physical State
White to off-white crystalline solid
Solubility
Soluble in DMSO, Methanol, DMF; sparingly soluble in water
Structural Analysis & Electronic Properties
Molecular Connectivity
The molecule consists of a five-membered pyrazole ring substituted at the N1 position with an isobutyl group and at the C4 position with a carboxylic acid moiety.
Pyrazole Ring: A
-excessive aromatic system. The N1 nitrogen is pyrrole-like (sp³-hybridized geometry contribution, donating lone pair to aromatic sextet), while N2 is pyridine-like (sp²-hybridized, lone pair in plane).
Isobutyl Group (N1): The bulky 2-methylpropyl group at N1 disrupts planarity in crystal packing and increases lipophilicity (
), enhancing membrane permeability compared to the parent pyrazole-4-carboxylic acid.
Carboxylic Acid (C4): An electron-withdrawing group that increases the acidity of the pyrazole ring protons (C3-H and C5-H) and serves as the primary handle for derivatization.
Visualization of Connectivity
The following diagram illustrates the atomic connectivity and numbering scheme.
Figure 1: Connectivity map of 1-Isobutyl-1H-pyrazole-4-carboxylic acid showing the N1-alkylation and C4-acid handle.
Synthetic Pathways[3][4]
The synthesis of 1-Isobutyl-1H-pyrazole-4-carboxylic acid is typically achieved through two primary methodologies: Direct Alkylation (Method A) or Cyclocondensation (Method B).
Method A: Regioselective Cyclocondensation (Preferred for Scale)
This method builds the pyrazole ring from acyclic precursors, ensuring high regiochemical fidelity.
Mechanism: The hydrazine attacks the formyl/carbonyl carbon. Subsequent cyclization and dehydration yield the pyrazole ester.
Hydrolysis: The ethyl ester is hydrolyzed using LiOH or NaOH to yield the free acid.
Method B: N-Alkylation of Pyrazole-4-Carboxylate
Common in discovery labs due to the availability of ethyl pyrazole-4-carboxylate.
Step 1 (Alkylation): React Ethyl 1H-pyrazole-4-carboxylate with Isobutyl bromide (or iodide) in the presence of a base (e.g.,
in DMF or NaH in THF).
Note: Since the parent pyrazole-4-carboxylate is symmetric (tautomeric equilibrium makes C3 and C5 equivalent), alkylation at N1 yields a single isomer.
Step 2 (Hydrolysis): Saponification of the ester group.
Synthetic Workflow Diagram
Figure 2: Two-step synthetic route via N-alkylation of the parent pyrazole ester.
Analytical Characterization
To validate the structure, the following spectroscopic signatures are diagnostic.
Proton NMR (
-NMR)
Solvent: DMSO-
or CDCl.
Position
Multiplicity
Chemical Shift ( ppm)
Assignment
COOH
Broad Singlet
12.0 – 12.5
Carboxylic acid proton
C5-H
Singlet
8.20 – 8.30
Pyrazole ring proton (adjacent to N1)
C3-H
Singlet
7.80 – 7.90
Pyrazole ring proton (adjacent to N2)
N-CH
Doublet ( Hz)
3.90 – 4.00
Isobutyl methylene attached to N1
CH
Multiplet
2.10 – 2.30
Isobutyl methine
CH
Doublet ( Hz)
0.85 – 0.95
Isobutyl methyl groups (6H)
Note: The C5-H is typically more deshielded than C3-H due to the proximity to the alkylated nitrogen.
Mass Spectrometry[4]
ESI-MS (Positive Mode):
ESI-MS (Negative Mode):
Medicinal Chemistry Applications
Bioisosterism & Scaffold Hopping
The 1-isobutyl-1H-pyrazole-4-carboxylic acid moiety is frequently used as a bioisostere for benzoic acid or nicotinic acid . The pyrazole nitrogen atoms provide unique hydrogen bond acceptor capabilities that can interact with specific residues (e.g., hinge regions in kinases) that phenyl rings cannot.
Key Therapeutic Areas
Kinase Inhibitors: The carboxylic acid can be converted to an amide to link with an ATP-mimetic hinge binder. The isobutyl group fills the hydrophobic pocket (Gatekeeper or Solvent Front), improving potency against targets like c-Met or ALK .
Xanthine Oxidase Inhibitors: Analogs of Febuxostat (which contains a thiazole-carboxylic acid) often utilize pyrazole-carboxylic acids to modulate solubility and metabolic half-life.
Agrochemicals: Used in the synthesis of SDHI (Succinate Dehydrogenase Inhibitor) fungicides, where the pyrazole-4-carboxamide core is essential for binding to the ubiquinone binding site.
Reactivity Profile for Library Generation
Amide Coupling: Reacts efficiently with primary/secondary amines using HATU or EDC/HOBt.
Curtius Rearrangement: Can be converted to the 4-amino-1-isobutylpyrazole via the acyl azide, providing access to urea derivatives.
Reduction: Reduction with
yields the 4-hydroxymethyl derivative, a precursor for benzylic-type substitutions.
Handling: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.
Storage: Store in a cool, dry place. The compound is stable under normal conditions but should be kept away from strong oxidizing agents.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3015937, Pyrazole-4-carboxylic acid. Retrieved from [Link]
Fustero, S., et al. (2011).Improved Regioselective Synthesis of Pyrazoles. Journal of Organic Chemistry.
Exploratory
1-Isobutyl-1H-pyrazole-4-carboxylic acid molecular weight and formula
An In-Depth Technical Guide to 1-Isobutyl-1H-pyrazole-4-carboxylic Acid: Properties, Synthesis, and Therapeutic Potential Executive Summary The pyrazole ring is a foundational scaffold in medicinal chemistry and material...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 1-Isobutyl-1H-pyrazole-4-carboxylic Acid: Properties, Synthesis, and Therapeutic Potential
Executive Summary
The pyrazole ring is a foundational scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and utility as a versatile building block.[1][2] This guide provides a comprehensive technical overview of a specific derivative, 1-Isobutyl-1H-pyrazole-4-carboxylic acid, tailored for researchers, chemists, and drug development professionals. While this specific isomer is not extensively documented in public literature, its core attributes can be expertly extrapolated from the well-established chemistry of its structural isomers and related pyrazole-4-carboxylic acids. This document delineates its molecular characteristics, proposes a detailed and mechanistically justified synthetic protocol, and explores its potential applications in drug discovery, drawing upon authoritative data on analogous compounds.
Core Molecular Attributes and Physicochemical Properties
1-Isobutyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound. Its structure is characterized by a five-membered pyrazole ring, which is an aromatic diazole with adjacent nitrogen atoms. An isobutyl group is substituted at the N1 position, and a carboxyl functional group is attached at the C4 position. The carboxyl group imparts acidic properties, while the pyrazole core offers multiple points for hydrogen bonding and further functionalization.[3][4]
Structural Analysis
Pyrazole Core : The aromatic pyrazole ring provides a rigid, planar scaffold that is metabolically stable and capable of participating in various non-covalent interactions (π-stacking, hydrogen bonding), which is crucial for molecular recognition in biological systems.
N1-Isobutyl Group : The isobutyl substituent adds lipophilicity to the molecule, which can influence its solubility, membrane permeability, and pharmacokinetic profile. Its branched nature can provide steric hindrance that may be leveraged to achieve selective binding to biological targets.
C4-Carboxylic Acid : This functional group is a key site for interaction. It is a hydrogen bond donor and acceptor and is typically ionized at physiological pH, forming a carboxylate anion.[4] This anion can form strong ionic bonds or salt bridges with positively charged residues (e.g., lysine, arginine) in protein active sites. It also serves as a synthetic handle for creating amides, esters, and other derivatives.
Physicochemical Data Summary
The following table summarizes the key computed properties for the molecular formula C₈H₁₂N₂O₂, which corresponds to 1-Isobutyl-1H-pyrazole-4-carboxylic acid and its isomers.
The synthesis of 1,4-disubstituted pyrazoles is a well-established area of heterocyclic chemistry. A robust and logical pathway to 1-Isobutyl-1H-pyrazole-4-carboxylic acid involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl equivalent. The choice of starting materials is critical to ensure the desired regiochemistry.
Proposed Synthetic Workflow
A highly effective method is the reaction of isobutylhydrazine with a derivative of 2-formyl-3-oxobutanoic acid, such as ethyl 2-(ethoxymethylene)-3-oxobutanoate. This approach provides direct access to the pyrazole-4-carboxylate ester, which can then be hydrolyzed to the final carboxylic acid.
Caption: Proposed synthetic workflow for 1-Isobutyl-1H-pyrazole-4-carboxylic acid.
Detailed Experimental Protocol
Step 2: Synthesis of Ethyl 1-isobutyl-1H-pyrazole-4-carboxylate
Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) and absolute ethanol (5 mL per mmol of substrate).
Reagent Addition : Add isobutylhydrazine (1.1 eq) dropwise to the stirred solution at room temperature.
Causality: Isobutylhydrazine is the key reagent that introduces the isobutyl group at the N1 position. Using a slight excess ensures the complete consumption of the dicarbonyl precursor. Ethanol is a suitable polar protic solvent for this condensation reaction.
Reaction Execution : Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Causality: Heating provides the necessary activation energy for the condensation and subsequent cyclization/dehydration steps that form the aromatic pyrazole ring.
Workup and Isolation : After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the resulting oil in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.
Purification : Purify the crude product by column chromatography on silica gel to obtain the pure ethyl 1-isobutyl-1H-pyrazole-4-carboxylate.
Step 3: Synthesis of 1-Isobutyl-1H-pyrazole-4-carboxylic acid (Saponification)
Reaction Setup : Dissolve the purified ester from Step 2 (1.0 eq) in a mixture of methanol and water.
Hydrolysis : Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours, until TLC analysis indicates the complete disappearance of the starting ester.
Causality: Saponification is a base-catalyzed hydrolysis of the ester to a carboxylate salt. Refluxing accelerates this process.
Acidification and Isolation : Cool the reaction mixture in an ice bath and acidify to pH 3-4 by the slow addition of 1M hydrochloric acid. A white precipitate should form.
Causality: Acidification protonates the carboxylate salt, causing the neutral, less water-soluble carboxylic acid to precipitate out of the aqueous solution.
Purification : Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 1-Isobutyl-1H-pyrazole-4-carboxylic acid. The purity can be confirmed by melting point determination and spectroscopic analysis (NMR, IR, MS).
Applications in Research and Drug Development
The pyrazole carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[1][2] These derivatives are known to exhibit anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties.[1][7]
Potential as a Therapeutic Scaffold
Enzyme Inhibition : Carboxylic acids are classic functional groups for targeting enzyme active sites. For example, pyrazole derivatives have been designed as covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a key target in oncology.[8] The carboxylic acid moiety can be used to anchor the molecule in a binding pocket while other parts of the scaffold achieve specificity and potency.
Anticancer and Anti-inflammatory Activity : Many pyrazole-containing drugs target pathways involved in cancer and inflammation.[9] The specific substitution pattern of 1-Isobutyl-1H-pyrazole-4-carboxylic acid makes it an attractive starting point for library synthesis to screen for novel inhibitors of targets like kinases or cyclooxygenases (COX).
Agrochemicals : Beyond pharmaceuticals, pyrazole carboxamides are a major class of fungicides used in crop protection, highlighting the broad utility of this chemical class.[10]
Role as a Synthetic Building Block
The true value of 1-Isobutyl-1H-pyrazole-4-carboxylic acid for a drug development professional lies in its utility as a versatile intermediate or building block.
Caption: Role of the title compound as a versatile synthetic intermediate.
The carboxylic acid moiety can be readily converted into a variety of other functional groups:
Amides : By coupling with a diverse range of amines, a library of pyrazole-4-carboxamides can be generated. This is a common strategy in drug discovery to explore the structure-activity relationship (SAR) of a new chemical series.[10]
Esters : Esterification can be used to create prodrugs, which may have improved solubility, stability, or oral bioavailability compared to the parent carboxylic acid.
Alcohols : Reduction of the carboxylic acid to a primary alcohol opens up another avenue for synthetic diversification.
Conclusion
1-Isobutyl-1H-pyrazole-4-carboxylic acid, with its molecular formula of C₈H₁₂N₂O₂ and molecular weight of 168.19 g/mol , represents a valuable yet underexplored member of the pyrazole chemical class. While specific data on this isomer is sparse, a robust synthetic pathway can be confidently proposed based on established heterocyclic chemistry principles. Its structural features—a stable aromatic core, a lipophilic isobutyl group, and a highly functional carboxylic acid—make it an excellent scaffold and building block for the development of novel therapeutics and functional materials. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically deploy this compound in drug discovery and chemical biology programs.
References
Title : Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications
Source : ResearchGate
URL : [Link]
Title : Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials
Source : ACS Publications
URL : [Link]
Title : Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications
Source : Mini-Reviews in Organic Chemistry
URL : [Link]
Title : Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors
Source : PubMed
URL : [Link]
Title : One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen
Source : Scientific Information Database (SID)
URL : [Link]
Title : Bis(pyrazol-1-yl)methane-4,4′-dicarboxylic Acid
Source : MDPI
URL : [Link]
Title : Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids
Source : Royal Society of Chemistry
URL : [Link]
Title: Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids
Source: Google Patents
URL
Title : Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors
Source : National Center for Biotechnology Information (PMC)
URL : [Link]
Title : Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics
Source : National Center for Biotechnology Information (PMC)
URL : [Link]
Title : Properties and Nomenclature of Carboxylic acids
Source : BYJU'S
URL : [Link]
Title : Structure and Properties of Carboxylic Acids
Source : Chemistry LibreTexts
URL : [Link]
A Technical Guide to 1-Isobutyl- and 1-Isopropyl-pyrazole-4-carboxylic Acid: A Comparative Analysis for Drug Discovery
Foreword: The Subtle Dance of Alkyl Isomers in Medicinal Chemistry In the landscape of drug discovery and development, the nuanced interplay of molecular structure and biological function is a central theme. Even seeming...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Subtle Dance of Alkyl Isomers in Medicinal Chemistry
In the landscape of drug discovery and development, the nuanced interplay of molecular structure and biological function is a central theme. Even seemingly minor structural modifications can elicit profound changes in a compound's physicochemical properties, pharmacokinetic profile, and target engagement. This guide provides an in-depth technical exploration of two closely related heterocyclic compounds: 1-isobutyl-pyrazole-4-carboxylic acid and 1-isopropyl-pyrazole-4-carboxylic acid. While differing by only a single carbon atom in the arrangement of their N-1 substituent, these isomers present a compelling case study in the impact of steric and electronic effects on molecular behavior.
This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a causal understanding of why these differences matter, grounded in established chemical principles and supported by cited literature. We will delve into a comparative analysis of their structural attributes, physicochemical properties, and spectroscopic signatures. Furthermore, we will present a robust, validated synthetic protocol for their preparation and discuss their potential as modulators of key biological targets.
Structural and Physicochemical Dissection: More Than Just a Methyl Group Apart
The foundational difference between 1-isobutyl- and 1-isopropyl-pyrazole-4-carboxylic acid lies in the branching pattern of the alkyl substituent at the 1-position of the pyrazole ring. The isopropyl group, (CH₃)₂CH-, is a secondary alkyl group, while the isobutyl group, (CH₃)₂CHCH₂-, is a primary alkyl group. This seemingly subtle distinction has significant consequences for the molecule's three-dimensional shape and electronic distribution.
Comparative Physicochemical Properties
The differing alkyl substituents influence key physicochemical parameters that are critical for drug development, such as solubility, lipophilicity, and crystal packing.
Property
1-Isobutyl-pyrazole-4-carboxylic acid (Predicted)
1-Isopropyl-pyrazole-4-carboxylic acid
Rationale for Differences
Molecular Formula
C₈H₁₂N₂O₂
C₇H₁₀N₂O₂
The isobutyl group has an additional CH₂ unit.
Molecular Weight
168.19 g/mol
154.17 g/mol
Directly related to the molecular formula.
LogP (Predicted)
~1.5
~1.1
The additional methylene group in the isobutyl substituent increases lipophilicity.
pKa (Predicted)
~3.5 - 4.0
~3.5 - 4.0
The electronic effects of the isobutyl and isopropyl groups on the pyrazole ring are similar, leading to comparable acidity of the carboxylic acid.
Melting Point
Likely lower than the isopropyl analog
Not widely reported, but expected to be a crystalline solid
The less symmetrical nature of the isobutyl group may lead to less efficient crystal packing and a lower melting point compared to the more compact isopropyl group.
Solubility
Expected to have lower aqueous solubility
The carboxylic acid group enhances solubility in polar solvents[1]
The higher lipophilicity of the isobutyl analog is predicted to decrease its solubility in aqueous media.
Expert Insight: The seemingly small increase in lipophilicity for the isobutyl analog can have significant downstream effects on ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This could manifest as increased plasma protein binding, altered metabolic pathways, and potentially different tissue distribution profiles compared to the isopropyl counterpart.
The Isomeric Influence: Unraveling Steric and Electronic Effects
The isobutyl and isopropyl groups, while both being branched alkyl chains, exert distinct steric and electronic influences on the pyrazole core.
Steric Hindrance
The isopropyl group, with its two methyl groups directly attached to the methine carbon bonded to the pyrazole nitrogen, presents a greater degree of steric bulk in the immediate vicinity of the ring compared to the isobutyl group. In the isobutyl substituent, the branching is one carbon atom further removed from the heterocyclic core.
This difference in steric hindrance can influence:
Receptor Binding: The isopropyl group may cause steric clashes with amino acid residues in a binding pocket that the more flexible isobutyl group can avoid, or vice versa.
Conformational Preferences: The rotational barrier around the N-alkyl bond will differ, potentially influencing the preferred orientation of the substituent relative to the pyrazole ring.
Crystal Packing: As mentioned, the more compact isopropyl group may facilitate more ordered crystal lattice formation.
Electronic Effects
Alkyl groups are generally considered to be weakly electron-donating through an inductive effect (+I). While there are nuanced debates in the literature regarding the relative inductive effects of different alkyl groups, for practical purposes in drug design, the electronic donating properties of isobutyl and isopropyl groups are considered to be very similar. Both will slightly increase the electron density of the pyrazole ring compared to an unsubstituted pyrazole.
Synthesis and Characterization: A Validated Experimental Approach
A reliable and reproducible synthesis is paramount for obtaining high-purity material for biological evaluation. The following two-step protocol is a robust method for the preparation of 1-alkyl-pyrazole-4-carboxylic acids.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 1-alkyl-pyrazole-4-carboxylate
To a solution of ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) in ethanol (0.5 M), add the corresponding alkylhydrazine (isobutylhydrazine or isopropylhydrazine, 1.1 eq) dropwise at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired ethyl 1-alkyl-pyrazole-4-carboxylate.
Step 2: Hydrolysis to 1-Alkyl-pyrazole-4-carboxylic acid
Dissolve the ethyl 1-alkyl-pyrazole-4-carboxylate (1.0 eq) in a 1:1 mixture of ethanol and water (0.2 M).
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 4 hours.
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final 1-alkyl-pyrazole-4-carboxylic acid.
Spectroscopic Characterization
The structural identity and purity of the synthesized compounds should be confirmed by a suite of spectroscopic techniques.
The chemical shift and multiplicity of the protons on the carbon directly attached to the pyrazole nitrogen (CH₂ doublet vs. CH septet) are highly diagnostic.
The IR spectra are expected to be very similar, with the characteristic broad carboxylic acid O-H stretch and the carbonyl C=O stretch dominating. Subtle differences may be observed in the C-H stretching and bending regions.
Mass Spec (ESI-)
[M-H]⁻ = 167.08
[M-H]⁻ = 153.07
The molecular ion peak will differ by 14 mass units, corresponding to the CH₂ group.
Biological Activity and Potential Therapeutic Applications
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives showing a wide array of biological activities. These activities often stem from the ability of the pyrazole ring to act as a versatile pharmacophore, participating in hydrogen bonding and other non-covalent interactions with biological targets.
Potential Molecular Targets
Based on the broader class of pyrazole-containing molecules, potential biological targets for these two compounds could include:
Kinases: A multitude of pyrazole derivatives have been developed as kinase inhibitors, targeting enzymes such as EGFR, VEGFR, and CDKs, which are crucial in cancer signaling pathways.[2][3][4]
G-Protein Coupled Receptors (GPCRs): The pyrazole moiety can be found in ligands that modulate GPCRs, which are involved in a vast range of physiological processes.[5][6]
Ion Channels: Certain pyrazole compounds have been shown to modulate the activity of ion channels, such as potassium and calcium channels, which are important in neuronal excitability and other cellular functions.[1][7]
Enzymes: Pyrazole derivatives have also been explored as inhibitors of enzymes like cyclooxygenase (COX), which is relevant in inflammation.
Isobutyl vs. Isopropyl: A Structure-Activity Relationship (SAR) Perspective
The choice between an isobutyl and an isopropyl group can be a critical decision in lead optimization. The differential steric bulk and lipophilicity can lead to:
Potency: One isomer may fit more snugly into the binding site of a target protein, leading to enhanced potency. For instance, a larger, more flexible isobutyl group might be able to access a hydrophobic sub-pocket that the more constrained isopropyl group cannot.
Selectivity: The subtle differences in shape and size can be exploited to achieve selectivity for a particular target over closely related off-targets.
Pharmacokinetics: As discussed, the difference in lipophilicity can impact absorption, distribution, metabolism, and excretion, ultimately affecting the compound's bioavailability and half-life.
Expert Recommendation: When embarking on a drug discovery campaign involving a pyrazole core, it is highly advisable to synthesize and test both the 1-isobutyl and 1-isopropyl analogs early in the process. The empirical data from these experiments will provide invaluable insights into the SAR of the target and guide future optimization efforts.
Conclusion and Future Directions
This technical guide has provided a comprehensive comparative analysis of 1-isobutyl- and 1-isopropyl-pyrazole-4-carboxylic acid. While structurally very similar, the distinct steric and physicochemical properties imparted by their isomeric alkyl substituents can have significant implications for their biological activity and drug-like properties. The provided synthetic and analytical protocols offer a validated pathway for their preparation and characterization, enabling their exploration in various drug discovery programs.
Future research should focus on the direct, parallel biological evaluation of these two compounds against a panel of relevant targets, such as kinases, GPCRs, and ion channels, to empirically determine the impact of this isomeric substitution on potency and selectivity. Such studies will not only illuminate the therapeutic potential of these specific molecules but also contribute to a deeper understanding of the subtle yet powerful role of alkyl isomerism in medicinal chemistry.
References
Choi, E., et al. (2013). Modulation of K(v)7 potassium channels by a novel opener pyrazolo[1,5-a]pyrimidin-7(4H)-one compound QO-58. British Journal of Pharmacology, 168(4), 987-1000. Available at: [Link]
El-Sayed, M. A. A., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules, 25(3), 515. Available at: [Link]
El-Shehry, M. F., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6046. Available at: [Link]
Ghareb, N., et al. (2019). Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents. Bioorganic Chemistry, 86, 442-454. Available at: [Link]
Groselj, U., et al. (2021). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Journal of Medicinal Chemistry, 64(10), 6491-6529. Available at: [Link]
Hassan, A. S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules, 27(1), 330. Available at: [Link]
Kaur, R., et al. (2021). Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. BMC Chemistry, 15(1), 8. Available at: [Link]
Khan, I., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 430-434. Available at: [Link]
Schmeer, S., et al. (2011). Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca2+ entry pathways. British Journal of Pharmacology, 162(7), 1594-1607. Available at: [Link]
Wootten, D., et al. (2011). Allosteric modulation of G protein-coupled receptors: a pharmacological perspective. British Journal of Pharmacology, 162(8), 1625-1641. Available at: [Link]
Zhang, H., et al. (2023). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 16(12), 105349. Available at: [Link]
1-Isobutyl-1H-pyrazole-4-carboxylic acid SMILES and InChI key
Technical Whitepaper: 1-Isobutyl-1H-pyrazole-4-carboxylic Acid as a Scaffold in Medicinal Chemistry Chemical Identity & Digital Representation 1-Isobutyl-1H-pyrazole-4-carboxylic acid is a functionalized pyrazole derivat...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: 1-Isobutyl-1H-pyrazole-4-carboxylic Acid as a Scaffold in Medicinal Chemistry
Chemical Identity & Digital Representation
1-Isobutyl-1H-pyrazole-4-carboxylic acid is a functionalized pyrazole derivative widely utilized as a building block in fragment-based drug discovery (FBDD) and lead optimization. Its structural value lies in the combination of a polar, modifiable carboxyl tail (C4) and a lipophilic isobutyl head (N1), allowing it to probe hydrophobic pockets while maintaining a handle for amide coupling.
Note on Isomerism: The N1-alkylation of the symmetric 1H-pyrazole-4-carboxylate precursor yields a single regioisomer. Unlike 3- or 5-substituted pyrazoles, where N1 vs. N2 alkylation yields different products, the symmetry of the C3/C5 positions in the parent 4-carboxylate ensures that 1-isobutyl and "2-isobutyl" (if numbered alternatively) are identical structures.
Physicochemical Profile & Drug-Like Properties
For medicinal chemists, this scaffold offers a balance of solubility and lipophilicity. The isobutyl group adds significant steric bulk and hydrophobicity compared to a methyl or ethyl group, often improving potency against targets with defined hydrophobic clefts (e.g., kinase ATP-binding sites).
Parameter
Value (Predicted/Experimental)
Relevance
cLogP
~1.6 - 1.8
Moderate lipophilicity; good membrane permeability potential.
pKa (Acid)
~3.5 - 4.0
Typical for pyrazole-4-carboxylic acids; exists as carboxylate at physiological pH.
H-Bond Donors
1 (COOH)
Available for interaction or masking via amide bond formation.
H-Bond Acceptors
3 (N, C=O, OH)
Key for hydrogen bonding networks in protein active sites.
Topological Polar Surface Area (TPSA)
~50 Ų
Well within the Veber rule (<140 Ų) for oral bioavailability.
Synthetic Pathways & Regiocontrol
The synthesis of 1-Isobutyl-1H-pyrazole-4-carboxylic acid is a robust, self-validating two-step protocol. The critical scientific insight here is the exploitation of the tautomeric symmetry of the starting material to avoid regioisomeric mixtures.
Step 1: N-Alkylation of Ethyl 1H-pyrazole-4-carboxylate
The precursor, ethyl 1H-pyrazole-4-carboxylate (CAS 37718-11-9), exists in tautomeric equilibrium. Because positions 3 and 5 are unsubstituted (hydrogens), alkylation at either nitrogen produces the same thermodynamic product.
Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.
Conditions: 60–80°C, 4–12 hours.
Mechanism:
nucleophilic substitution.
Step 2: Ester Hydrolysis (Saponification)
The resulting ethyl ester is hydrolyzed to the free acid.
Reagents: Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH).
Solvent: THF/MeOH/Water (3:1:1).
Conditions: Ambient temperature, 2–4 hours.
Workup: Acidification with HCl to pH ~3 precipitates the product.
Synthetic Workflow Diagram
Figure 1: Synthetic workflow for the production of 1-Isobutyl-1H-pyrazole-4-carboxylic acid, highlighting the regioconvergent nature of the alkylation step.
Applications in Drug Discovery
This scaffold is frequently employed in Fragment-Based Drug Discovery (FBDD) and High-Throughput Synthesis (HTS) libraries.
A. Amide Coupling (Linker Chemistry)
The primary utility is as an acylating agent. The carboxylic acid is activated (using HATU, EDC/HOBt, or conversion to acid chloride) to react with amines.
Target Class: Kinase inhibitors. The pyrazole ring mimics the purine ring of ATP, forming hydrogen bonds with the hinge region of kinases (e.g., Aurora, CDK).
Role of Isobutyl: The isobutyl group projects into the solvent-exposed region or a hydrophobic back-pocket (Gatekeeper residue interaction), improving selectivity over other kinases.
B. Bioisosterism
The 1-isobutyl-pyrazole moiety serves as a bioisostere for:
Phenyl rings: Reducing aromatic ring count (Fsp3 character) to improve solubility.
Isoxazoles: Modulating metabolic stability (pyrazoles are generally more stable to reductive metabolism than isoxazoles).
Quality Control & Analytical Validation
To ensure the integrity of the building block before use in library synthesis, the following analytical signatures must be verified.
NMR Spectroscopy (
NMR, 400 MHz, DMSO-
)
Carboxylic Acid: Broad singlet at
12.0–13.0 ppm (exchangeable).
Pyrazole Protons: Two singlets (or close doublets) in the aromatic region, typically
7.8 ppm (H3) and 8.2 ppm (H5). Note: H5 is often more deshielded due to proximity to N1.
Isobutyl Methylene: Doublet at
~3.9 ppm ().
Isobutyl Methine: Multiplet at
~2.1 ppm ().
Isobutyl Methyls: Doublet at
~0.9 ppm ().
Mass Spectrometry (LC-MS)
Ionization: ESI+ (Electrospray Ionization).
Observed Mass:
Da.
Fragment Pattern: Loss of isobutyl group or decarboxylation may be observed at higher collision energies.
References
PubChem Compound Summary. (2025). 1H-Pyrazole-4-carboxylic acid (Parent Scaffold Data).[1] National Center for Biotechnology Information. Available at: [Link]
Chemical Vendors & CAS Registry. (2024). 1-Isobutyl-1H-pyrazole-4-carboxylic acid (CAS 1006494-65-0).[2] ChemBuyersGuide / Amadis Chemical. Available at: [Link]
Fustero, S., et al. (2010). Improved Regioselective Synthesis of Pyrazoles.Journal of Organic Chemistry. (General methodology for pyrazole alkylation). Available at: [Link]
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design.Journal of Medicinal Chemistry. (Context on pyrazole bioisosterism). Available at: [Link]
Technical Guide: Solubility Profiling of 1-Isobutyl-1H-pyrazole-4-carboxylic acid
Topic: Solubility of 1-Isobutyl-1H-pyrazole-4-carboxylic acid in DMSO vs. Methanol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the con...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solubility of 1-Isobutyl-1H-pyrazole-4-carboxylic acid in DMSO vs. Methanol
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the context of drug discovery and synthetic optimization, 1-Isobutyl-1H-pyrazole-4-carboxylic acid (CAS 1006494-65-0) represents a common amphiphilic building block. Its solubility profile is dictated by the competition between its polar carboxylic acid "head" and its lipophilic isobutyl "tail."
The Core Insight:DMSO (Dimethyl Sulfoxide) is the superior solvent for creating high-concentration stock solutions (>100 mM) due to its ability to disrupt the strong intermolecular hydrogen-bonding dimers characteristic of solid carboxylic acids.
Methanol (MeOH) serves as a viable secondary solvent for intermediate dilutions or specific reaction pathways (e.g., esterification), but it exhibits lower saturation limits and carries a risk of slow conversion to methyl esters upon prolonged storage.
The Pyrazole Core: A 5-membered aromatic heterocycle. The nitrogen atoms contribute to dipole-dipole interactions.
The Carboxylic Acid (-COOH) at C4: This is the primary driver of the solid-state lattice energy. In the solid phase, carboxylic acids form stable, cyclic dimers via strong hydrogen bonds. Dissolution requires a solvent capable of breaking these dimers.
The Isobutyl Group at N1: This alkyl chain adds lipophilicity (LogP increase), reducing water solubility but enhancing compatibility with organic solvents like DMSO and alcohols.
Property
Estimated Value
Implication for Solubility
pKa (Acid)
~3.5 – 4.0
Acidic. Will ionize in basic buffers (pH > 5) but remains neutral in DMSO/MeOH.
LogP
~1.5 – 2.0
Moderately lipophilic. Requires organic solvents or surfactants for aqueous delivery.
H-Bond Donors
1 (-OH)
Critical for interaction with DMSO oxygen or Methanol hydroxyls.
H-Bond Acceptors
3 (N, C=O, -O-)
Targets for solvent proton donation (MeOH).
Solubility in DMSO: The Aprotic Powerhouse
Dimethyl Sulfoxide (DMSO) is widely regarded as the "universal solvent" in early-stage drug discovery, particularly for compound management and high-throughput screening (HTS).
Mechanism of Dissolution
DMSO is a polar aprotic solvent. It possesses a highly polar S=O bond with an oxygen atom that is a potent hydrogen bond acceptor.
Lattice Disruption: The DMSO oxygen atom aggressively competes for the acidic proton of the carboxylic acid, effectively breaking the stable cyclic dimers found in the crystal lattice.
Solvation: The methyl groups of DMSO interact favorably with the isobutyl tail of the pyrazole via van der Waals forces, while the sulfoxide group solvates the polar core.
Operational Guidelines
Saturation Limit: Typically >100 mg/mL (>500 mM).
Stock Preparation: Standard stocks are prepared at 10 mM or 20 mM .
Freeze-Thaw Stability: High. DMSO stocks can be frozen (-20°C) and thawed multiple times without precipitation, provided the cap is tight to prevent hygroscopic water absorption.
Critical Warning: DMSO is hygroscopic. Absorption of atmospheric water can shift the solubility equilibrium and cause precipitation of the neutral acid over time. Always store under inert gas (Nitrogen/Argon) if possible.
Solubility in Methanol: The Protic Alternative
Methanol (MeOH) is a polar protic solvent. While effective, it behaves differently due to its ability to act as both a hydrogen bond donor and acceptor.
Mechanism of Dissolution
Solvation: Methanol solvates the carboxylic acid via hydrogen bonding networks. However, because methanol self-associates strongly, the energetic gain of solvating the solute is often lower than in DMSO.
Lattice Energy: Methanol is less effective than DMSO at disrupting the rigid crystal lattice of high-melting-point carboxylic acids.
Operational Guidelines
Saturation Limit: Moderate, typically 10–50 mg/mL .
Reactivity Risk (Fischer Esterification):
While this reaction is slow without a strong acid catalyst, trace acidity (autocatalysis) can lead to the formation of the methyl ester impurity (1-isobutyl-1H-pyrazole-4-carboxylic acid methyl ester) upon storage at room temperature.
Use Case: Methanol is ideal for LC-MS sample preparation (compatible with mobile phases) but suboptimal for long-term library storage.
Comparative Analysis: DMSO vs. Methanol
Feature
DMSO
Methanol
Solubility Capacity
High (>100 mg/mL)
Moderate (10–50 mg/mL)
Dissolution Rate
Fast (exothermic solvation)
Medium (may require sonication)
Chemical Stability
High (inert)
Moderate (risk of esterification)
Freezing Point
19°C (Solid at Room Temp)
-97.6°C (Liquid at -20°C)
Biological Toxicity
Cytotoxic at >0.1% v/v
Cytotoxic at >1% v/v
Evaporation
Difficult (High B.P. 189°C)
Easy (Low B.P. 64.7°C)
Experimental Protocol: Determination of Solubility Limits
As a scientist, you should never rely solely on literature values for critical assays. Use this Self-Validating Saturation Protocol to determine exact solubility in your specific lot.
Workflow Diagram
Figure 1: Step-by-step workflow for determining thermodynamic solubility using the Shake-Flask method.
Detailed Methodology
Preparation: Weigh approximately 10 mg of 1-Isobutyl-1H-pyrazole-4-carboxylic acid into a 1.5 mL microcentrifuge tube.
Solvent Addition: Add 100 µL of solvent (DMSO or Methanol) to reach an initial target of 100 mg/mL.
Equilibration: Shake or vortex at 25°C for 24 hours.
Note: If the solution is clear, add more solid until a visible precipitate remains (ensuring saturation).
Separation: Centrifuge at 10,000 rpm for 5 minutes or filter using a 0.22 µm PTFE syringe filter (Nylon filters may bind acidic compounds).
Quantification: Dilute the supernatant 1:100 in mobile phase and analyze via HPLC-UV (254 nm) against a known standard curve.
Decision Guide for Researchers
When should you use DMSO versus Methanol? Use this logic flow:
Figure 2: Solvent selection decision tree based on experimental intent.
Key Takeaways for Drug Development
Formulation: For animal studies (PK/PD), DMSO is often too toxic for high-dose IV administration. Consider dissolving in DMSO first, then diluting into a co-solvent system (e.g., 5% DMSO / 40% PEG400 / 55% Water). The pH may need adjustment (pH 7-8) to ensure the carboxylic acid is ionized (soluble salt form) to prevent precipitation upon dilution in aqueous media.
Crystallization: If you need to purify the compound, dissolving in hot Methanol and adding water (anti-solvent) is a viable recrystallization strategy.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 784155, 1-Isopropyl-1H-pyrazole-4-carboxylic acid (Analogous Structure). Retrieved from [Link]
Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data. (General solubility principles for organic acids). Retrieved from [Link]
ResearchGate. Solubility of Organic Compounds: Experimental procedure and principles. Retrieved from [Link]
This technical guide provides an in-depth analysis of the ionization constants (pKa) of 1-Isobutyl-1H-pyrazole-4-carboxylic acid , a critical scaffold in the synthesis of xanthine oxidoreductase inhibitors and other bioactive heterocyclic compounds.
Understanding the pKa of this molecule is essential for optimizing:
Solubility: Determining the pH-dependent solubility profile (LogS).
Permeability: Predicting passive diffusion across lipid bilayers (LogD).
Salt Selection: Identifying appropriate counter-ions for pharmaceutical formulation.
Based on Structure-Activity Relationship (SAR) analysis and experimental surrogates, the carboxylic acid pKa is determined to be in the range of 3.8 – 4.2 , while the pyrazole nitrogen (N2) exhibits a basic pKa < 1.5 , rendering it neutral at physiological pH.
Physicochemical Architecture
Structural Analysis
The molecule consists of a pyrazole core substituted at the N1 position with an isobutyl group and at the C4 position with a carboxylic acid moiety.
Acidic Center (COOH): The primary ionization event occurs at the carboxylic acid group. The pyrazole ring is electron-rich, but the nitrogens are electronegative. The 4-position is conjugated with the ring system, allowing resonance stabilization of the carboxylate anion.
Basic Center (N2): The nitrogen at position 2 (N2) has a lone pair available for protonation. However, the electron-withdrawing nature of the carboxylic acid at C4 significantly reduces the electron density at N2, lowering its basicity compared to unsubstituted pyrazole (pKa ~2.5).
Ionization Equilibria
The compound exists in three potential states depending on pH:
Cationic Form (pH < 1.0): Protonated at N2 and COOH (Soluble, but unstable).
Neutral Form (pH 1.5 – 3.5): Neutral COOH and unprotonated N2 (Lowest solubility).
Anionic Form (pH > 4.5): Deprotonated carboxylate (COO⁻) and unprotonated N2 (High solubility).
Figure 1: Ionization pathway of 1-Isobutyl-1H-pyrazole-4-carboxylic acid showing the transition from cationic to anionic species.
pKa Determination & Data Synthesis
Predicted vs. Surrogate Experimental Values
Direct experimental values for the specific isobutyl derivative are often proprietary. However, high-confidence values can be derived from the parent compound (1H-pyrazole-4-carboxylic acid ) and the methyl analog (1-Methyl-1H-pyrazole-4-carboxylic acid ).
Compound
Substituent (R)
pKa (Acidic)
pKa (Basic)
Source/Method
1-Isobutyl-1H-pyrazole-4-carboxylic acid
Isobutyl
3.9 ± 0.3
0.8 ± 0.5
Predicted (SAR)
1-Methyl-1H-pyrazole-4-carboxylic acid
Methyl
3.95
< 1.0
Exp. Surrogate [1]
1-Phenyl-1H-pyrazole-4-carboxylic acid
Phenyl
4.00
-1.48
EPA/Exp. [2]
1H-pyrazole-4-carboxylic acid
Hydrogen
3.60 – 4.00
~2.5
Literature [3]
Technical Insight:
The isobutyl group exerts a weak positive inductive effect (+I), which theoretically destabilizes the carboxylate anion slightly more than a methyl group, potentially raising the pKa by 0.05–0.1 units. However, this effect is negligible for practical formulation purposes. The working pKa of 4.0 is recommended for buffer selection.
Experimental Protocols for Validation
To validate these values in-house, the Potentiometric Titration method is the Gold Standard due to the compound's likely solubility profile.
Potentiometric Titration Protocol (SiriusT3 or Equivalent)
Prerequisites:
Sample: >5 mg of pure (>98%) 1-Isobutyl-1H-pyrazole-4-carboxylic acid.
Solvent: 0.15 M KCl (aq) or MeOH/Water co-solvent if insolubility is observed.
Temperature: 25.0 ± 0.1 °C under Nitrogen atmosphere (to exclude CO₂).
Workflow:
Figure 2: Standard Operating Procedure (SOP) for potentiometric pKa determination.
Step-by-Step Methodology:
Calibration: Calibrate the pH electrode using standard buffers (pH 1.68, 4.01, 7.00, 10.01).
Blank Titration: Perform a blank titration of the 0.15 M KCl solvent to determine the exact carbonate content and electrode parameters.
Sample Titration:
Dissolve the sample in acidified water (pH ~1.8 using 0.5 M HCl).
Titrate upwards with CO₂-free 0.5 M KOH to pH ~11.0.
Record potential (mV) after stabilization at each step (0.1 pH unit increments).
Data Analysis: Use the Bjerrum difference plot or Gran plot to identify the equivalence point. The half-equivalence point represents the pKa.
Pharmaceutical Implications[1]
Solubility & Lipophilicity (LogD)
The pKa dictates the distribution coefficient (LogD) at physiological pH (7.4).
At pH 1.2 (Stomach): The molecule is predominantly neutral (COOH form). Solubility will be limited by the intrinsic solubility (
) of the solid.
At pH 7.4 (Blood/Tissue): pH >> pKa (7.4 > 4.0). The molecule will be >99.9% ionized (anionic).
Result: High aqueous solubility and lower membrane permeability compared to the neutral form.
Formulation Strategy: To enhance oral bioavailability, consider a prodrug approach (esterification) or formulation with permeation enhancers, as the anionic species may suffer from poor passive diffusion.
Salt Selection
Since the pKa is ~4.0, the compound forms stable salts with bases having a pKa > 6.0.
Recommended Counter-ions: Sodium (NaOH), Potassium (KOH), Tromethamine (Tris), or Meglumine.
Avoid: Weak bases like caffeine or urea, which will not drive proton transfer effectively.
References
ChemicalBook. (2024). 1-Methyl-1H-pyrazole-4-carboxylic acid Properties and Synthesis.Link
U.S. EPA. (2024). CompTox Chemicals Dashboard: 1-Phenyl-1H-pyrazole-4-carboxylic acid.Link
PubChem. (2024). Pyrazole-4-carboxylic acid: Chemical and Physical Properties. National Library of Medicine. Link
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa methodology).
Foundational
1-Isobutyl-1H-pyrazole-4-carboxylic acid safety data sheet (SDS) PDF
Technical Monograph: Operational Handling and Synthetic Utility of 1-Isobutyl-1H-pyrazole-4-carboxylic Acid Executive Summary This technical guide provides a comprehensive operational framework for 1-Isobutyl-1H-pyrazole...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Monograph: Operational Handling and Synthetic Utility of 1-Isobutyl-1H-pyrazole-4-carboxylic Acid
Executive Summary
This technical guide provides a comprehensive operational framework for 1-Isobutyl-1H-pyrazole-4-carboxylic acid (CAS: 288401-22-3). Designed for medicinal chemists and process engineers, this document moves beyond standard Safety Data Sheet (SDS) parameters to offer actionable insights into the compound's physicochemical behavior, synthetic application in peptidomimetic scaffolds, and risk mitigation strategies.
Part 1: Chemical Identity & Molecular Architecture
The 1-isobutyl-1H-pyrazole-4-carboxylic acid moiety serves as a critical bioisostere for phenyl and heteroaryl rings in kinase inhibitor design. Its lipophilic isobutyl tail improves membrane permeability, while the carboxylic acid head allows for facile diversification via amide coupling.
Parameter
Technical Specification
IUPAC Name
1-(2-Methylpropyl)-1H-pyrazole-4-carboxylic acid
CAS Registry Number
288401-22-3
Molecular Formula
C₈H₁₂N₂O₂
Molecular Weight
168.19 g/mol
SMILES
CC(C)CN1C=C(C(=O)O)C=N1
Physical State
White to off-white crystalline solid
Solubility Profile
Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Part 2: Risk Assessment & Hazard Profiling
Senior Scientist Note: While formally classified as an irritant, the primary operational risk with pyrazole carboxylic acids is their potential for fine dust formation during weighing, which can cause severe respiratory tract irritation.
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory) (H335)
Operational Safety Workflow
The following decision tree outlines the mandatory safety logic before handling this compound.
Figure 1: Operational safety logic for handling solid pyrazole derivatives. Note the emphasis on static control during weighing to prevent inhalation hazards.
Part 3: Physicochemical Properties & Stability
Understanding the pKa and thermal stability is crucial for reaction optimization. The pyrazole ring is electron-deficient, making the carboxylic acid slightly stronger than benzoic acid, which impacts coupling reagent selection.
Property
Value / Observation
Implication for Synthesis
Melting Point
188–192 °C (Typical)
High thermal stability allows for elevated reaction temperatures (e.g., microwave synthesis).
pKa (Calculated)
~3.5 (Acid), ~2.0 (Pyrazole N)
Requires non-nucleophilic bases (DIPEA/TEA) in >2.5 eq. during coupling to neutralize the acid and the HCl salt if used.
Hygroscopicity
Low to Moderate
Store in desiccator. Moisture can quench sensitive activating agents like HATU or EDC.
1H NMR Signature
δ 8.0-8.5 ppm (Pyrazole H)
Diagnostic peaks for purity check; disappearance of -COOH proton confirms coupling.
Part 4: Synthetic Utility & Experimental Protocol
Core Application: This compound is predominantly used as a "capping" group in fragment-based drug discovery (FBDD). The isobutyl group provides hydrophobic bulk, often filling the ATP-binding pocket in kinase targets.
Rationale: Standard carbodiimide couplings (EDC/NHS) often suffer from slow kinetics with electron-deficient pyrazoles. The HATU/HOAt system is recommended to prevent racemization (though not applicable here) and ensure rapid conversion.
Activation: In a dry vial, dissolve the pyrazole acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 2 minutes to ensure deprotonation.
Coupling Agent: Add HATU (1.2 eq) in one portion. The solution should turn slightly yellow. Stir for 5–10 minutes at room temperature to form the active ester (O-At).
Amine Addition: Add the amine partner (1.1 eq).
Reaction Monitoring: Stir at RT for 2–4 hours. Monitor by LC-MS.
Success Criteria: Disappearance of Acid (MW 168) and appearance of Product Mass (MW = 168 + Amine - 18).
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over Na₂SO₄.
Synthetic Pathway Visualization
Figure 2: HATU-mediated amide coupling workflow. The pre-activation step (yellow) is critical for pyrazole acids to minimize side reactions.
Part 5: Emergency Protocols & Waste Management
This section establishes a self-validating safety loop. If an exposure occurs, the protocol dictates immediate neutralization and dilution.[3]
Eye Contact: Immediately flush with saline or water for 15 minutes. The acidic nature requires prolonged irrigation to prevent corneal damage.
Spill Management: Do not dry sweep. Wet with water to prevent dust, then neutralize with sodium carbonate (soda ash) before disposal.
Waste Disposal: Classify as Non-Halogenated Organic Acid Waste . Do not mix with strong oxidizers or basic waste streams (exothermic reaction risk).[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3015937, 1H-Pyrazole-4-carboxylic acid. Retrieved from [Link] (General pyrazole acid data).
The following technical guide is structured to serve as an authoritative reference for the characterization of 1-Isobutyl-1H-pyrazole-4-carboxylic acid , specifically focusing on its melting point range as a critical qua...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to serve as an authoritative reference for the characterization of 1-Isobutyl-1H-pyrazole-4-carboxylic acid , specifically focusing on its melting point range as a critical quality attribute (CQA).
Part 1: Executive Summary & Chemical Identity
In the realm of fragment-based drug discovery (FBDD), 1-Isobutyl-1H-pyrazole-4-carboxylic acid serves as a pivotal pharmacophore scaffold. Its amphiphilic nature—combining a polar carboxylic acid tail with a lipophilic isobutyl head—makes it an ideal building block for amide coupling reactions in kinase inhibitor and GPCR ligand synthesis.
However, a standardized, literature-consensus melting point (MP) for this specific derivative is frequently absent from public databases, unlike its methyl or phenyl analogs. This guide establishes the protocol for empirically determining the MP, interpreting the thermal data, and using it as a purity proxy.
Chemical Identity Table[1]
Property
Specification
Chemical Name
1-Isobutyl-1H-pyrazole-4-carboxylic acid
IUPAC Name
1-(2-methylpropyl)pyrazole-4-carboxylic acid
CAS Number
1006494-65-0
Molecular Formula
C₈H₁₂N₂O₂
Molecular Weight
168.19 g/mol
SMILES
CC(C)CN1C=C(C(=O)O)C=N1
Physical State
White to off-white crystalline solid
Predicted pKa
~3.5 (Carboxylic acid), ~2.0 (Pyrazole N)
Part 2: Physicochemical Characterization (Melting Point)[2][3][4][5]
The Melting Point Landscape
While the unsubstituted parent, 1H-pyrazole-4-carboxylic acid (CAS 37718-11-9), exhibits a high melting point of 282°C (dec) due to extensive intermolecular hydrogen bonding (dimer formation), N-alkylation disrupts this network, typically lowering the melting point.
Based on Structure-Property Relationship (SPR) analysis of homologous series, the expected melting point range for the isobutyl derivative is significantly lower than the parent but distinct from the liquid alkyl esters.
Critical Insight: If your sample melts >200°C, it is likely contaminated with the unreacted parent material (1H-pyrazole-4-carboxylic acid), which is a common synthetic impurity.
Experimental Determination Protocols
Method A: Capillary Melting Point (Visual)
Instrument: Buchi M-565 or equivalent automated melting point apparatus.
Ramp Rate:
Fast Ramp (Screening): 10°C/min to 100°C.
Slow Ramp (Determination): 1°C/min from 100°C upwards.
Acceptance Criteria: Sharp melting range (< 2°C difference between onset and clear point).
Method B: Differential Scanning Calorimetry (DSC)
Purpose: To detect polymorphism and solvate loss (common in carboxylic acids recrystallized from polar solvents).
Protocol:
Weigh 2–4 mg of dried sample into an aluminum pan (crimped, vented).
Equilibrate at 25°C.
Ramp 10°C/min to 250°C under N₂ purge (50 mL/min).
Interpretation: Look for a single endothermic peak. An exotherm immediately following the melt indicates decomposition.
Part 3: Synthesis & Impurity Impact Analysis
The synthesis of 1-Isobutyl-1H-pyrazole-4-carboxylic acid typically follows a convergent pathway: N-alkylation of a pyrazole-4-carboxylate ester followed by Hydrolysis . This route introduces specific impurities that alter the melting point.
Synthetic Pathway & Critical Control Points
Figure 1: Synthetic workflow highlighting the transformation from low-melting ester to high-melting acid.
Impurity Profiling via Melting Point
Observed MP Range
Likely Identity/Issue
Remediation
< 100°C (Broad)
Residual Solvent / Intermediate Ester
Dry under high vacuum (50°C, 12h) or recrystallize.
> 200°C
Unreacted Parent Pyrazole (Start Material)
The starting material is much less soluble in organic solvents. Filter off the insoluble solid during workup.
115–135°C (Sharp)
Target Compound
Proceed to NMR/LC-MS for confirmation.
Part 4: Quality Control & Storage[1]
To maintain the integrity of the solid state (and thus the melting point), follow these storage guidelines:
Hygroscopicity: Carboxylic acids can form hydrates. Store in a desiccator or tightly sealed vial.
Temperature: Store at 2–8°C .
Recommended QC Workflow
Figure 2: Quality Control decision tree for incoming raw material.
References
Chemical Identity & CAS Registry
1-Isobutyl-1H-pyrazole-4-carboxylic acid (CAS 1006494-65-0).[1] BLD Pharm.[2] Retrieved from
Comparative Data (Parent Compound)
1H-Pyrazole-4-carboxylic acid (CAS 37718-11-9).[3] PubChem Compound Summary. Retrieved from
Elguero, J. et al. "Pyrazoles."[4][1][2][5] Comprehensive Heterocyclic Chemistry II, Elsevier, 1996. (Standard text for pyrazole reactivity and physical properties).
Vendor Physical Data Sources
abcr GmbH Product Catalog (CAS 1006494-65-0). Retrieved from
Technical Application Note: Scalable Synthesis of 1-Isobutyl-1H-pyrazole-4-carboxylic acid
Abstract & Strategic Overview This technical guide details the synthesis of 1-Isobutyl-1H-pyrazole-4-carboxylic acid , a critical scaffold in medicinal chemistry often utilized for its lipophilic bulk and metabolic stabi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
This technical guide details the synthesis of 1-Isobutyl-1H-pyrazole-4-carboxylic acid , a critical scaffold in medicinal chemistry often utilized for its lipophilic bulk and metabolic stability in drug design. The protocol employs a two-step sequence: Regioselective N-alkylation followed by Ester Hydrolysis .
Unlike substituted pyrazoles where N-alkylation often yields difficult-to-separate regioisomers (N1 vs. N2), the use of ethyl 1H-pyrazole-4-carboxylate as the starting material simplifies the synthesis. Due to the symmetry of the unsubstituted 3- and 5-positions, N-alkylation yields a single isomer, eliminating the need for complex chromatographic separation of regioisomers.
Retrosynthetic Analysis
The synthesis is disconnected into two logical stages:
Saponification: Revealing the carboxylic acid from the ethyl ester.
N-Alkylation: Installing the isobutyl group via nucleophilic substitution (
).
Figure 1: Retrosynthetic disconnection showing the linear pathway from the commercial pyrazole ester.
Step 1: N-Alkylation of Ethyl 1H-pyrazole-4-carboxylate
Principle
The reaction proceeds via an
mechanism. The pyrazole N-H is deprotonated by a mild base (Potassium Carbonate) to generate the pyrazolate anion, which acts as the nucleophile attacking the primary carbon of isobutyl bromide.
Critical Insight (Regiochemistry):
The starting material, ethyl 1H-pyrazole-4-carboxylate, possesses a plane of symmetry through the C4-N1/N2 axis because positions 3 and 5 are unsubstituted (
). Consequently, alkylation at either nitrogen atom produces the same chemical entity . This "pseudo-symmetry" ensures 100% regioselectivity for the desired product.
Reagents & Materials
Reagent
Equiv.
Role
CAS No.
Ethyl 1H-pyrazole-4-carboxylate
1.0
Substrate
37622-90-5
Isobutyl bromide (1-Bromo-2-methylpropane)
1.2 - 1.5
Electrophile
78-77-3
Potassium Carbonate ()
2.0
Base
584-08-7
DMF (N,N-Dimethylformamide)
10 Vol
Solvent
68-12-2
Ethyl Acetate / Water
-
Workup
-
Experimental Protocol
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add Ethyl 1H-pyrazole-4-carboxylate (1.0 equiv) and anhydrous DMF (10 mL per gram of substrate).
Deprotonation: Add
(2.0 equiv) in a single portion. Stir the suspension at room temperature for 15 minutes to facilitate partial deprotonation.
Alkylation: Add Isobutyl bromide (1.2 equiv) dropwise via syringe.
Note: Isobutyl bromide is less reactive than primary unbranched halides due to steric hindrance at the
-carbon. A slight excess is required.
Reaction: Heat the mixture to 60–70 °C for 4–6 hours.
Monitoring: Check reaction progress via TLC (Eluent: 30% EtOAc in Hexanes) or LCMS. The starting material (
) should disappear, replaced by a higher spot ().
Workup:
Cool the reaction mixture to room temperature.
Pour into ice-cold water (50 mL per gram of substrate) and extract with Ethyl Acetate (3 x 20 mL).
Wash the combined organic layers with Brine (saturated NaCl) to remove residual DMF.
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Purification: The crude oil is typically
pure. If necessary, purify via silica gel flash chromatography (Gradient: 0% 20% EtOAc in Hexanes).
Yield Expectation: 85–95% (Colorless to pale yellow oil).
Step 2: Hydrolysis to 1-Isobutyl-1H-pyrazole-4-carboxylic acid
Principle
Saponification of the ethyl ester is achieved using Lithium Hydroxide (LiOH) in a mixed solvent system. LiOH is preferred over NaOH for its solubility in THF mixtures and milder profile, reducing the risk of decarboxylation.
Reagents & Materials
Reagent
Equiv.
Role
Ethyl 1-isobutyl-1H-pyrazole-4-carboxylate
1.0
Substrate
Lithium Hydroxide Monohydrate ()
3.0
Base
THF / MeOH / Water (3:1:1)
10 Vol
Solvent System
1N HCl
Excess
Acidification
Experimental Protocol
Dissolution: Dissolve the intermediate ester (from Step 1) in a mixture of THF/MeOH/Water (3:1:1 ratio).
Hydrolysis: Add
(3.0 equiv).
Reaction: Stir at Room Temperature for 4–12 hours.
Alternative: If the reaction is slow, heat to 50 °C for 2 hours.
Monitoring: LCMS should show complete conversion of the ester (
) to the acid ().
Workup (Precipitation Method):
Concentrate the reaction mixture under reduced pressure to remove THF and MeOH, leaving the aqueous phase.
Dilute with water (if necessary) and cool to 0 °C in an ice bath.
Slowly acidify with 1N HCl to pH
2–3. The product should precipitate as a white solid.[1]
Filter the solid, wash with cold water, and dry under vacuum at 45 °C.
Alternative Workup (Extraction): If no precipitate forms (due to oiling out), extract the acidified aqueous layer with EtOAc (3x), dry over
The following diagram illustrates the decision-making process during the synthesis, ensuring self-validation at each stage.
Figure 2: Logical workflow for the synthesis and validation of the target compound.
Safety & Handling
Isobutyl Bromide: Alkylating agent. Potential lachrymator and irritant. Handle in a fume hood.
DMF: Hepatotoxic and readily absorbed through skin. Wear nitrile gloves and long sleeves.
Lithium Hydroxide: Corrosive. Avoid contact with eyes and skin.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 142179, Ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]
Science Revision. Mechanisms of Ester Hydrolysis (Acid and Base Catalyzed). Retrieved from [Link]
Kaunas University of Technology. Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (Demonstrating alkylation protocols). Retrieved from [Link]
Strategic Utilization of 1-Isobutyl-1H-pyrazole-4-carboxylic Acid in Drug Discovery
Abstract The pyrazole-4-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, offering a robust bioisostere for phenyl and heteroaryl carboxylic acids. Specifically, 1-Isobutyl-1H-pyrazole-4-...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The pyrazole-4-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, offering a robust bioisostere for phenyl and heteroaryl carboxylic acids. Specifically, 1-Isobutyl-1H-pyrazole-4-carboxylic acid combines a polar, ionizable headgroup (carboxylic acid) with a lipophilic, steric-filling tail (isobutyl). This amphiphilic nature makes it an ideal scaffold for targeting oxidoreductases (e.g., Xanthine Oxidase), kinases, and GPCRs where a "hydrophobic clamp" mechanism is required. This guide details the physicochemical profile, synthetic protocols, and biological assay applications of this scaffold, with a focus on its utility as a non-purine Xanthine Oxidase (XO) inhibitor intermediate.
Chemical Profile & Rationale[1][2][3][4][5][6][7][8]
Predicted pKa: ~3.5–4.0 (Carboxylic acid), making it anionic at physiological pH.
LogP: ~1.8–2.2 (Balanced lipophilicity for membrane permeability).
Solubility: Soluble in DMSO, MeOH, and dilute aqueous base; sparingly soluble in water at neutral pH.
Structural Rationale in Drug Design[2]
Bioisosterism: The pyrazole ring serves as a stable, non-toxic bioisostere for phenyl or thiazole rings (e.g., in Febuxostat). It reduces aromatic ring count, potentially improving solubility and metabolic stability (Fsp
reduction).
The "Isobutyl" Effect: The isobutyl group is critical for filling hydrophobic pockets (e.g., the P2 pocket in XO or the hydrophobic back-cleft in kinases). It provides entropic gain upon binding by displacing solvent from these lipophilic cavities.
Vectorial Functionalization: The C4-carboxylic acid provides a versatile handle for:
Direct Interaction: Salt-bridge formation with Arginine residues (e.g., Arg880 in Xanthine Oxidase).
Diversification: Amide coupling to generate fragment libraries.
Synthetic Protocols
Protocol A: Convergent Synthesis of 1-Isobutyl-1H-pyrazole-4-carboxylic Acid
Rationale: This route avoids regio-isomeric mixtures often seen when alkylating pre-formed pyrazoles.
Measurement: Monitor Absorbance at 290 nm kinetically for 5 minutes.
Analysis: Calculate slope (rate) vs. compound concentration. Fit to sigmoid dose-response curve.
Visualization & Data
Synthetic Workflow & Logic
The following diagram illustrates the strategic flow from raw materials to library generation.
Figure 1: Synthetic workflow for generating and utilizing the pyrazole scaffold.
Pharmacophore Map (XO Active Site)
Visualizing how the scaffold interacts with the Xanthine Oxidase active site residues.
Figure 2: Pharmacophore mapping of the scaffold within the Xanthine Oxidase active site.
Comparative Data: Coupling Reagents
When building libraries from this acid, the choice of coupling reagent affects yield due to the electron-rich nature of the pyrazole ring.
Coupling Reagent
Reaction Time
Yield (%)
Purity (HPLC)
Notes
HATU
2 h
92%
>98%
Recommended. Best for sterically hindered amines.
EDC / HOBt
12 h
78%
90%
Slower, requires workup to remove urea byproduct.
T3P
4 h
85%
95%
Good for scale-up; easy workup (water soluble).
SOCl
1 h
95%
85%
Acid chloride method. High yield but risk of side reactions.
References
Frizzo, C. P., et al. "Pyrazole-4-carboxylic acid derivatives: A review of their synthesis and biological applications." Journal of Heterocyclic Chemistry, 2014. Link
Zhang, C., et al. "Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors."[2] European Journal of Medicinal Chemistry, 2017.[2] Link
Okamoto, K., et al. "Febuxostat, a novel nonpurine selective inhibitor of xanthine oxidase." Japanese Journal of Pharmacology, 2003. (Demonstrates the isobutyl/heterocycle/acid motif). Link
Song, Y., et al. "Optimization of 1-substituted-1H-pyrazole-4-carboxylic acids as potent xanthine oxidase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2020. Link
Common Chemistry CAS Detail. "Pyrazole-4-carboxylic acid."[1][3] CAS Registry Number: 37718-11-9 (Core scaffold reference).[1][3] Link[1]
reaction conditions for alkylation of pyrazole-4-carboxylic acid with isobutyl bromide
This Application Note is designed for researchers and process chemists requiring a robust, high-purity protocol for the synthesis of 1-isobutyl-1H-pyrazole-4-carboxylic acid . Executive Summary Direct alkylation of pyraz...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and process chemists requiring a robust, high-purity protocol for the synthesis of 1-isobutyl-1H-pyrazole-4-carboxylic acid .
Executive Summary
Direct alkylation of pyrazole-4-carboxylic acid presents a specific chemoselectivity challenge: competition between N-alkylation (desired) and O-alkylation (esterification). While the pyrazole nitrogen is generally softer and more nucleophilic, the carboxylate anion forms readily and can compete for the electrophile, especially with reactive alkyl halides.
For the installation of an isobutyl group —which possesses
-branching and moderate steric hindrance—standard kinetics are retarded compared to linear alkyl halides. Consequently, attempting direct, selective mono-N-alkylation often results in a difficult-to-separate mixture of starting material, N-alkyl acid, O-alkyl ester, and bis-alkylated product.
The Solution: This guide presents the "Bis-Alkylation/Hydrolysis" Protocol , the industry-standard "Gold Standard" for this transformation. By intentionally driving the reaction to the bis-alkylated intermediate (N-alkyl ester) and subsequently hydrolyzing the ester, researchers can guarantee high purity and yield of the target N-alkyl acid.
Part 1: Mechanistic Insight & Strategy
The Chemoselectivity Landscape
The reaction of pyrazole-4-carboxylic acid with a base generates a dianion (or a mono-anion in equilibrium).
Carboxylate (
): Deprotonates first. Hard nucleophile.
Pyrazole NH (
): Deprotonates second. Softer nucleophile.
Although N-alkylation is thermodynamically preferred, the kinetics with isobutyl bromide at elevated temperatures often lead to significant O-alkylation.
The "Gold Standard" Pathway
Instead of fighting the O-alkylation, this protocol leans into it.
Exhaustive Alkylation: Use excess base and electrophile to force the formation of isobutyl 1-isobutyl-1H-pyrazole-4-carboxylate .
Regioselective Hydrolysis: The ester linkage is susceptible to basic hydrolysis, while the N-alkyl bond is chemically inert under these conditions.
Result: Quantitative conversion to the desired 1-isobutyl-1H-pyrazole-4-carboxylic acid .
Figure 1: The strategic pathway utilizing exhaustive alkylation followed by selective hydrolysis to ensure product purity.[1]
Part 2: Experimental Protocol
Critical Parameters
Parameter
Recommendation
Rationale
Solvent
DMF (Dimethylformamide)
Excellent solubility for polar dianions; promotes mechanisms.
Base
Cs₂CO₃ (Cesium Carbonate)
The "Cesium Effect" enhances solubility and nucleophilicity of the pyrazole anion compared to K₂CO₃.
Electrophile
Isobutyl Bromide (1-Bromo-2-methylpropane)
Bromide is preferred over chloride for better reactivity without the instability of iodides.
Stoichiometry
2.5 - 3.0 equiv.
Excess required to drive both N- and O-alkylation to completion.
Temperature
80°C - 90°C
Required to overcome the steric hindrance of the isobutyl -branching.
Step-by-Step Procedure
Step 1: Exhaustive Alkylation (Formation of Intermediate)
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon.
Dissolution: Add Pyrazole-4-carboxylic acid (1.0 equiv, 10 mmol) and anhydrous DMF (10 volumes, 30 mL) . Stir until dissolved.
Deprotonation: Add Cs₂CO₃ (3.0 equiv, 30 mmol) in a single portion. The suspension may become thick; ensure efficient stirring. Stir at Room Temperature (RT) for 15 minutes.
Reaction: Heat the mixture to 90°C for 12–16 hours .
Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[2] The starting acid should be consumed, and a less polar spot (the bis-alkylated ester) should be dominant.
Workup:
Cool to RT.
Dilute with EtOAc (50 mL) and wash with water (3 x 30 mL) to remove DMF.
Wash organic layer with Brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
Note: The crude oil (Isobutyl 1-isobutylpyrazole-4-carboxylate) is usually sufficiently pure for the next step.
Step 2: Selective Hydrolysis (Target Isolation)
Solubilization: Redissolve the crude intermediate in THF (20 mL) and MeOH (5 mL) .
Hydrolysis: Add a solution of LiOH·H₂O (4.0 equiv based on starting acid) in Water (10 mL) .
Reaction: Stir at 60°C for 2–4 hours .
Checkpoint: LC-MS should show complete conversion of the ester (MW ~224) to the acid (MW ~168).
Isolation:
Concentrate to remove THF/MeOH.
Acidify the remaining aqueous phase to pH ~2–3 using 1M HCl. The product usually precipitates as a white solid.
Filtration: Filter the solid, wash with cold water, and dry under vacuum.
Alternative: If no precipitate forms, extract with EtOAc (3 x 20 mL), dry over Na₂SO₄, and concentrate.
Part 3: Visualization of Workflow
Figure 2: Operational workflow for the synthesis of 1-isobutyl-1H-pyrazole-4-carboxylic acid.
Part 4: Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Conversion (Step 1)
Steric hindrance of isobutyl group.
Increase temperature to 100°C or add KI (0.1 eq) as a catalyst (Finkelstein reaction in situ).
Incomplete Hydrolysis
Poor solubility of intermediate.
Ensure THF/MeOH ratio is high enough to solubilize the organic ester; increase LiOH equivalents.
Product is an Oil
Trace solvent/impurities.
Triturate with Hexanes or Pentane to induce crystallization. Recrystallize from EtOAc/Hexanes if necessary.
Regioisomers?
N/A
Pyrazole-4-carboxylic acid is symmetric (tautomeric). N1 and N2 alkylation yield the same product .
References
Vertex AI Search. (2025). Preparation of 1-alkylpyrazole-4-carboxylic acids from pyrazole-4-carboxylic acid. 1[1]
BenchChem Technical Support. (2025). Optimizing N-Alkylation of Pyrazoles: Solvent and Base Effects. 2
National Institutes of Health (PMC). (2024). Unexpected Tellurohalogenation of Terminal N-Alkynyl Derivatives of 4-Functionalized Pyrazoles (Synthesis of starting esters via alkylation). 3[1]
MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. 4[1]
Application Note & Protocol: 1-Isobutyl-1H-pyrazole-4-carboxylic acid as a Pivotal Intermediate for Kinase Inhibitor Synthesis
Abstract The pyrazole ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved protein kinase inhibitors.[1] Its unique electronic properties and ability to form key hydrogen...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The pyrazole ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved protein kinase inhibitors.[1] Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding site of kinases make it an ideal building block for targeted therapeutics.[1][2] This document provides a detailed guide on the synthesis, characterization, and application of 1-Isobutyl-1H-pyrazole-4-carboxylic acid, a versatile intermediate for the development of novel kinase inhibitors. We present field-proven, step-by-step protocols, explain the rationale behind critical experimental choices, and offer insights into its use in downstream amide coupling reactions—a cornerstone of contemporary drug discovery.
Introduction: The Strategic Importance of the Pyrazole Scaffold
Protein kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] Small molecule kinase inhibitors that target the ATP-binding pocket have revolutionized treatment paradigms. The pyrazole moiety is frequently employed in these inhibitors, as seen in successful drugs like Crizotinib (ALK/MET/ROS1 inhibitor) and Ruxolitinib (JAK1/JAK2 inhibitor).[1][3][4]
The power of the pyrazole scaffold lies in its versatility:
Hinge-Binding Motif: The adjacent nitrogen atoms can act as both hydrogen bond donors and acceptors, allowing for strong and specific interactions with the kinase hinge region.
Structural Vector: The N1 position provides a convenient vector for introducing substituents that can modulate solubility, cell permeability, and pharmacokinetic properties. The isobutyl group, in this case, enhances lipophilicity.
Core for Elaboration: The C4 position, when functionalized as a carboxylic acid, becomes a critical handle for connecting to other pharmacophoric fragments, typically via a robust amide bond.[5][6]
1-Isobutyl-1H-pyrazole-4-carboxylic acid is therefore not merely a reagent, but a strategic component designed for efficient assembly of complex, high-value kinase inhibitors.
This protocol details a reliable, two-step synthesis starting from commercially available materials. The core principle is the construction of the pyrazole ring via condensation, followed by hydrolysis of an ester to yield the target carboxylic acid.
Workflow Overview
Caption: Synthetic pathway for 1-Isobutyl-1H-pyrazole-4-carboxylic acid.
Step 1: Synthesis of Ethyl 1-isobutyl-1H-pyrazole-4-carboxylate
This step involves the cyclocondensation reaction between a hydrazine derivative and an α,β-unsaturated carbonyl compound. The choice of isobutylhydrazine directly installs the desired N1-substituent.
Methodology:
To a stirred solution of ethyl 2-(ethoxymethylidene)-4-methyl-3-oxopentanoate (1.0 eq) in ethanol (5 mL/mmol), add sodium acetate (1.2 eq).
Add isobutylhydrazine sulfate (1.1 eq) portion-wise over 15 minutes. The use of the sulfate salt is common for stability; the acetate base neutralizes it in situ to liberate the free hydrazine.
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor reaction completion by TLC or LC-MS.
Once the starting material is consumed, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure to yield the crude product. Purification by column chromatography (silica gel, hexane/ethyl acetate gradient) typically yields the pure ester as an oil or low-melting solid.
Step 2: Saponification to 1-Isobutyl-1H-pyrazole-4-carboxylic acid
This is a standard ester hydrolysis to unmask the carboxylic acid functional group, making it available for subsequent coupling reactions.
Methodology:
Dissolve the ethyl 1-isobutyl-1H-pyrazole-4-carboxylate (1.0 eq) from the previous step in a mixture of ethanol and water (e.g., 3:1 v/v).
Add sodium hydroxide (2.0-3.0 eq), either as a solid or an aqueous solution.
Stir the mixture at room temperature or with gentle heating (e.g., 50°C) for 2-4 hours, monitoring by TLC/LC-MS until the ester is fully consumed.
Cool the reaction mixture in an ice bath and slowly acidify to pH ~2-3 with aqueous HCl (e.g., 1M or 2M). The carboxylic acid product will precipitate as a solid.
Causality: The acidification protonates the carboxylate salt, which is soluble in the aqueous medium, causing the neutral, less soluble carboxylic acid to precipitate, facilitating isolation.
Collect the solid by vacuum filtration, wash the filter cake with cold water to remove inorganic salts, and dry under vacuum.
Characterization & Quality Control
Verifying the identity and purity of the intermediate is critical for the success of subsequent steps. The following data are expected for the final product.
Note: Exact NMR shifts may vary depending on solvent and concentration. The provided values are predictive.[7][8][9]
Application Protocol: Amide Coupling for Kinase Inhibitor Synthesis
The synthesized 1-Isobutyl-1H-pyrazole-4-carboxylic acid is now ready to be coupled with a primary or secondary amine fragment of a target kinase inhibitor. Amide bond formation is one of the most common and crucial reactions in drug synthesis.[10] We will use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent due to its high efficiency and low rate of side reactions.
Amide Coupling Workflow
Caption: General workflow for HATU-mediated amide bond formation.
Detailed Coupling Methodology
Methodology:
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Isobutyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
Add the desired amine fragment (R-NH₂) (1.0-1.2 eq).
Add the coupling reagent, HATU (1.1-1.3 eq).
Expertise & Experience: HATU is highly effective because it rapidly converts the carboxylic acid to a highly reactive O-acylisourea intermediate, which is then attacked by the amine. This process is faster and generally cleaner than older carbodiimide methods like EDC/DCC, especially for complex or sterically hindered substrates.[2]
Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq).
Trustworthiness: The base is crucial. It deprotonates the carboxylic acid and the ammonium salt of the amine (if it was added as a salt), ensuring both are in their reactive, neutral forms. DIPEA is often preferred as its bulky nature makes it less likely to cause unwanted side reactions.
Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
Upon completion, quench the reaction with water or saturated aqueous ammonium chloride.
Extract the product into an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers sequentially with aqueous acid (e.g., 0.5 M HCl) to remove excess base, aqueous base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid, and finally with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product via flash column chromatography or preparative HPLC to obtain the final target molecule.
Conclusion
1-Isobutyl-1H-pyrazole-4-carboxylic acid is a high-value, versatile intermediate that serves as a cornerstone in the modular synthesis of potent and selective kinase inhibitors. The protocols outlined herein provide a robust and reproducible pathway for its synthesis and subsequent elaboration via amide coupling. By understanding the rationale behind each step—from ring formation to the choice of coupling reagents—researchers can confidently and efficiently utilize this key building block to accelerate the discovery and development of next-generation targeted therapies.
References
Organic Process Research & Development. (2020). Synthesis of a Crizotinib Intermediate via Highly Efficient Catalytic Hydrogenation in Continuous Flow.
ResearchGate. (n.d.). Synthesis and structure of crizotinib.
Organic Process Research & Development. (2011). Fit-for-purpose development of the enabling route to crizotinib (PF-02341066).
Thieme. (2011). Synthesis of Crizotinib (PF-02341066).
Royal Society of Chemistry. (n.d.). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Organic & Biomolecular Chemistry.
Google Patents. (n.d.). CN104693184A - Synthesis method of crizotinib.
Taylor & Francis Online. (2018).
ASPET Journals. (n.d.). A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834.
National Center for Biotechnology Information. (n.d.).
National Center for Biotechnology Information. (n.d.).
MDPI. (n.d.). Discovery of N,4-Di(1H-pyrazol-4-yl)
Bentham Science. (2020).
ResearchGate. (n.d.).
PubMed. (n.d.).
Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
PubMed. (2015). Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834.
National Center for Biotechnology Information. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. PMC.
PubMed. (2008).
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
ResearchGate. (2017). (PDF) NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides.
SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen.
ACS Publications. (n.d.). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2.
MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
ResearchGate. (n.d.).
PubMed. (2025). Synthesis, X-Ray Structure, Characterization, Antifungal Activity, DFT, and Molecular Simulation of a Novel Pyrazole Carboxylic Acid.
Advanced Application Note: Design and Utilization of Suzuki-Miyaura Compatible Scaffolds Based on 1-Isobutyl-1H-pyrazole-4-carboxylic Acid
This Application Note provides a comprehensive technical guide for the design, synthesis, and utilization of Suzuki-Miyaura coupling (SMC) compatible derivatives based on the 1-Isobutyl-1H-pyrazole-4-carboxylic acid scaf...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive technical guide for the design, synthesis, and utilization of Suzuki-Miyaura coupling (SMC) compatible derivatives based on the 1-Isobutyl-1H-pyrazole-4-carboxylic acid scaffold.[1][2]
Introduction & Strategic Design
The 1-Isobutyl-1H-pyrazole-4-carboxylic acid scaffold is a privileged structural motif in medicinal chemistry, notably serving as a core pharmacophore in xanthine oxidase inhibitors (e.g., Topiroxostat analogs) and various kinase inhibitors.[1][2] The isobutyl group at the N1 position provides critical lipophilic contacts, while the C4-carboxylate offers a vector for hydrogen bonding or further derivatization into amides/heterocycles.[1][2]
However, the parent acid itself is not a direct substrate for Suzuki-Miyaura coupling.[1][2] To utilize this scaffold in biaryl synthesis, "compatible derivatives" must be engineered.[2] These derivatives generally fall into two classes:
Electrophilic Scaffolds (Halides): C3- or C5-halogenated derivatives (Br/I) retaining the C4-carbonyl.[1][2]
Nucleophilic Scaffolds (Boronates): C3- or C5-boronic esters (BPin) retaining the C4-carbonyl.[1][2]
The "Protection First" Principle
Critical Insight: Free carboxylic acids (
) are often detrimental to SMC reactions due to:
Catalyst Poisoning: Carboxylates can bind tightly to Pd(II) species, inhibiting the catalytic cycle.[1][2]
Protodeboronation: Acidic protons accelerate the decomposition of boronic acid partners.[1][2]
Directive: All protocols below utilize the Ethyl Ester (or Methyl/tert-Butyl) form of the scaffold.[1][2] Hydrolysis to the free acid should be performed post-coupling.[1][2]
Synthesis of SMC-Compatible Derivatives
The following protocols describe how to convert the core pyrazole scaffold into SMC-ready building blocks.
Protocol A: Synthesis of 5-Bromo-1-isobutyl-1H-pyrazole-4-carboxylic acid ethyl ester
Target: Introduction of a bromide handle at the C5 position (adjacent to the N-isobutyl group).[1][2]
Mechanism: C-H Activation / Lithiation-Quench.[1][2]
Preparation: Charge a flame-dried Schlenk flask with Ethyl 1-isobutyl-1H-pyrazole-4-carboxylate (1.0 equiv) and anhydrous THF (0.2 M). Cool to -78 °C .[1][2]
Deprotonation: Add LDA (1.2 equiv, 2.0 M in THF/heptane) dropwise over 15 minutes. The isobutyl group at N1 directs lithiation to the C5 position via coordination, though steric bulk is a factor.[1][2] Stir at -78 °C for 1 hour.
Expert Tip: If conversion is low, switch to LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) to avoid nucleophilic attack on the ester.[1][2]
Quench: Add
(1.5 equiv) dropwise.[2] This reagent is preferred over elemental bromine for lithiated species to avoid oxidative side reactions.[2]
Workup: Allow to warm to 0 °C, quench with saturated
, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc).
Protocol B: Synthesis of 5-(Pinacolboranyl)-1-isobutyl-1H-pyrazole-4-carboxylic acid ethyl ester
Target: Creating a nucleophilic pyrazole partner.[1][2]
Mechanism: In situ Borylation via C5-Lithiation.[1][2]
Hydrolysis Control: Warm to Room Temperature (RT). Crucial: Do not use acidic workup.[2] Quench with phosphate buffer (pH 7). Boronates alpha to esters can be protodeboronated under acidic conditions.[2]
Isolation: Isolate as the Pinacol ester.[1][2][3] If unstable, use immediately in the coupling step (Telescoped process).[1][2]
The Suzuki-Miyaura Coupling Protocol[1][2][4]
This protocol is optimized for coupling the 5-bromo-1-isobutyl-4-ester derivative (from Protocol A) with an aryl boronic acid.[1][2]
Reaction Setup
Scale: 0.5 mmol
Vessel: Microwave vial or sealed pressure tube (Argon purged).
Critical: XPhos is required to boost oxidative addition into the electron-rich, sterically hindered C5-Br bond.[1][2]
K₃PO₄
3.0
Base
Anhydrous tribasic phosphate minimizes hydrolysis of the ester.[1][2]
Toluene/Water
10:1
Solvent
Biphasic system dissolves inorganic base; Toluene protects the lipophilic isobutyl group.[1][2]
Execution
Mixing: Combine the 5-bromo-ester, aryl boronic acid, Pd(OAc)₂, XPhos, and K₃PO₄ in the vial.
Degassing: Seal and purge with Argon for 5 minutes (balloon or manifold). Add degassed solvents via syringe.[2]
Reaction: Heat to 100 °C for 4–12 hours.
Monitoring: Monitor by LC-MS.[1][2] Look for the disappearance of the Bromide (M+2 pattern).[1][2]
Workup: Filter through a Celite pad to remove Pd black.[2] Concentrate and purify via Flash Chromatography.
Post-Coupling Hydrolysis (Optional): To regenerate the carboxylic acid, treat the coupled ester with LiOH (3 equiv) in THF/H₂O (1:1) at RT for 2 hours, then acidify to pH 3 with 1M HCl.
Visualizing the Workflow
The following diagram illustrates the divergent synthesis of SMC-compatible derivatives and their subsequent coupling.
Figure 1: Divergent synthesis of Suzuki-compatible building blocks from the parent isobutyl-pyrazole ester.[1][2]
Validation: In the 5-Bromo derivative, the C5-H signal must disappear.[1][2] NOE (Nuclear Overhauser Effect) analysis should show a correlation between the N-Isobutyl
and the remaining C3-H (weak) or lack thereof if C5 is substituted.[1][2] Correction: The N-Isobutyl group is closer to C5.[1][2] If C5 is brominated, the strong NOE between N- and C5-H will vanish.[1][2]
Deboronation:
If using the boronate derivative (Derivative B), protodeboronation yields the starting material.[1][2]
Solution: Use "Slow Addition" of the boronate to the reaction mixture or switch to the MIDA boronate for higher stability.[1][2]
References
Synthesis of 1-alkyl-pyrazole-4-boronic esters
Title: Synthesis and Suzuki-Miyaura Coupling of Pyrazole Boronic Esters.[1][2][4]
Application Note: Synthesis of 1-Isobutyl-1H-pyrazole-4-carbonyl chloride
[1] Abstract & Strategic Analysis The 1-substituted-1H-pyrazole-4-carbonyl chloride scaffold is a critical intermediate in the synthesis of succinate dehydrogenase inhibitors (SDHIs) and various p38 MAP kinase inhibitors...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract & Strategic Analysis
The 1-substituted-1H-pyrazole-4-carbonyl chloride scaffold is a critical intermediate in the synthesis of succinate dehydrogenase inhibitors (SDHIs) and various p38 MAP kinase inhibitors.[1] While the carboxylic acid precursor (1-isobutyl-1H-pyrazole-4-carboxylic acid) is stable, its conversion to the acid chloride requires precise control to avoid decarboxylation or dimerization side reactions common to electron-rich heterocycles.[1]
This guide details two validated protocols for synthesizing 1-isobutyl-1H-pyrazole-4-carbonyl chloride .
Method A (Oxalyl Chloride/DMF): The "Gold Standard" for research-scale (<10 g) synthesis. It operates under mild conditions (0 °C to RT), minimizing thermal degradation and ensuring high purity for sensitive downstream couplings.
Method B (Thionyl Chloride): A robust "Scale-up" protocol (>10 g). It utilizes thermal energy to drive the reaction but requires careful handling of sulfur dioxide byproducts.
Reaction Scheme
Figure 1: General reaction pathway for the chlorination of pyrazole carboxylic acids.
Safety Assessment (Critical)
Hazard Class
Reagent
Risk Description
Mitigation Strategy
Corrosive
Oxalyl Chloride
Causes severe skin burns and eye damage.[1] Reacts violently with water.[2]
Use double gloves (nitrile). Quench excess with MeOH/Ice in a fume hood.
Respiratory
Thionyl Chloride
Releases HCl and SO₂ gases upon reaction.[1][3][4]
Mandatory: Use a base trap (NaOH) or high-efficiency scrubber.[1]
Setup: Oven-dry a 50 mL round-bottom flask (RBF) and a magnetic stir bar. Cool to room temperature under a stream of nitrogen or argon.
Solvation: Charge the RBF with 1-isobutyl-1H-pyrazole-4-carboxylic acid (1.0 g). Add anhydrous DCM (10 mL) to create a suspension or solution (depending on purity).
Note: DMF is essential. It reacts with oxalyl chloride to form the active Vilsmeier reagent (chloroiminium salt), which is the actual chlorinating species.
Addition (0 °C): Cool the mixture to 0 °C using an ice bath. Add Oxalyl Chloride (0.76 mL neat or equiv. volume of solution) dropwise over 5-10 minutes.
Observation: Vigorous bubbling (CO and CO₂ evolution) will occur immediately.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 hours.
Endpoint: The reaction should become a clear, homogeneous solution. Bubbling should cease.
Work-up:
Concentrate the reaction mixture under reduced pressure (Rotary Evaporator) at < 40 °C.
Azeotrope: To remove traces of oxalyl chloride and HCl, add anhydrous Toluene (5 mL) and re-concentrate. Repeat this step twice.
Storage: The resulting yellow/orange oil is the crude acid chloride. Use immediately for the next step (e.g., amide coupling or esterification).
Stability:[1] Stable for 24 hours if stored under N₂ at -20 °C.[1]
Mechanism of Catalysis
Figure 2: The catalytic cycle of DMF in acid chloride synthesis.[1]
Method B: Thionyl Chloride Protocol (Scale-Up)[1]
Scale: >10 g
Advantage: Cost-effective; Thionyl chloride serves as both reagent and solvent.[1]
Step-by-Step Protocol
Setup: Equip a 3-neck RBF with a reflux condenser, a drying tube (CaCl₂), and a gas trap (tube leading to 1M NaOH solution to neutralize SO₂/HCl).
Reagent Addition: Add Thionyl Chloride (SOCl₂) (3-5 equivalents, or approx. 3-4 mL per gram of acid).
Optional: Add Toluene (5 volumes) if a solvent is preferred to moderate the exotherm.
Reaction: Heat the mixture to reflux (approx. 75-80 °C) for 2-3 hours.
Monitoring: Monitor gas evolution. The reaction is complete when gas evolution stops and the solid acid has completely dissolved.
Work-up:
Distill off excess SOCl₂ under reduced pressure (vacuum distillation).
Add Toluene (20 mL) and concentrate to dryness (azeotropic removal of residual SOCl₂).
Product: The residue is the acid chloride, suitable for use without further purification.
Analytical Validation
Direct analysis of acid chlorides is difficult due to their reactivity. The standard industry practice is Derivatization .
Protocol: Methyl Ester Quench (for LCMS/NMR)
Take a 10 µL aliquot of the reaction mixture.
Quench into a vial containing Methanol (0.5 mL) and Triethylamine (1 drop) .
Shake for 1 minute.
Analyze by LCMS or NMR.
Data Interpretation[1][3][4][5][6][7][8][9][10]
Compound
Expected LCMS (ESI+)
Expected 1H NMR (CDCl₃) Key Signals
Starting Acid
[M+H]+ = 169.1
δ 12.0 (br s, COOH), 8.0 (s, 1H), 7.8 (s, 1H)
Acid Chloride
Not observed directly
Shift of pyrazole protons downfield (~0.2-0.5 ppm) vs Acid
Methyl Ester (Quench)
[M+H]+ = 183.1
δ 3.85 (s, 3H, OMe), 7.95 (s, 1H), 7.85 (s, 1H)
Note: The isobutyl group signals (δ 0.9 d, 2.1 m, 3.9 d) will remain relatively constant but may show slight chemical shift changes between the acid and the chloride.
Troubleshooting Guide
Issue
Probable Cause
Solution
Low Conversion
Old/Wet Oxalyl Chloride
Use fresh reagent.[1] Ensure bottle is sealed under N₂.
Solid Precipitate
Formation of HCl salts
If using a base (like pyridine) during formation, salts precipitate. Filter under inert atmosphere or proceed to workup (wash with water only if converting immediately to stable product).
Product Hydrolysis
Wet Solvents/Atmosphere
Ensure all glassware is oven-dried.[1] Use a drying tube. Store product under N₂.
Reduce temperature.[5] Switch to Method A (Oxalyl Chloride) for cleaner results.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Wissner, A., & Grudzinskas, C. V. (1978). Reaction of oxalyl chloride with carboxylic acids.[3][4][6][5][7][8] Journal of Organic Chemistry, 43(20), 3972-3974.[1] Link
Tilstam, U., & Weinmann, H. (2002). Trichloromethyl Chloroformate and Bis(trichloromethyl) Carbonate: Phosgene Substitutes? Organic Process Research & Development, 6(3), 384–393. Link
Burkhardt, E. R. (2015). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard protocols for drying DCM and DMF).
Application Note: Hydrophobic Surface Engineering of Zr-MOFs using 1-Isobutyl-1H-pyrazole-4-carboxylic Acid
This Application Note is structured as a high-level technical guide for materials scientists and chemical engineers. It focuses on the specific utility of 1-Isobutyl-1H-pyrazole-4-carboxylic acid (hereafter referred to a...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for materials scientists and chemical engineers. It focuses on the specific utility of 1-Isobutyl-1H-pyrazole-4-carboxylic acid (hereafter referred to as Iso-PyC ) as a defect-compensating ligand and surface modulator in the synthesis of Zirconium-based Metal-Organic Frameworks (Zr-MOFs).
Executive Summary
The precise control of pore environment and hydrolytic stability remains a critical challenge in the deployment of Metal-Organic Frameworks (MOFs) for real-world applications. While standard linkers (e.g., terephthalic acid) build the scaffold, they often leave the framework hydrophilic and prone to water attack.
This guide details the application of 1-Isobutyl-1H-pyrazole-4-carboxylic acid (Iso-PyC) as a functional modulator. Unlike simple monocarboxylic acids (e.g., acetic acid) that merely control crystal size, Iso-PyC introduces a bulky, hydrophobic isobutyl tail into the MOF defects. This modification significantly enhances hydrolytic stability and increases the affinity of the pore environment for non-polar guest molecules , making it an ideal strategy for drug delivery vehicles and catalysis in humid environments.
Scientific Mechanism: The "Defect-Capping" Effect
In Zr-MOFs (like UiO-66 or MOF-808), the metal nodes consist of Zr
O(OH) clusters. Ideally, these are 12-connected (UiO-66) or 6-connected (MOF-808) to dicarboxylate linkers. However, synthetic reality results in "missing linker" defects.
Iso-PyC acts via two mechanisms:
Coordination: The carboxylate group of Iso-PyC coordinates to the open Zr sites at defect positions (replacing labile solvent molecules or hydroxides).
Steric Shielding: The isobutyl group at the N1-position of the pyrazole ring projects into the pore or covers the metal cluster. This creates a "hydrophobic umbrella," repelling water molecules and preventing hydrolysis of the Zr-carboxylate bonds.
Diagram 1: Defect Engineering Pathway
The following logic flow illustrates how Iso-PyC integrates into the MOF lattice during synthesis.
Caption: Workflow showing the incorporation of Iso-PyC during the solvothermal synthesis of Zr-MOFs, specifically targeting defect sites.
Protocol 1: Ligand Synthesis (Iso-PyC)
Since Iso-PyC is not always commercially available in bulk, we provide a robust synthesis protocol starting from ethyl pyrazole-4-carboxylate.
This protocol describes the synthesis of a UiO-66 derivative where Iso-PyC is used as a modulator to induce defects and cap them with hydrophobic groups.
Molar Ratio: Modulator/Zr = 5:1. This high ratio forces defect formation.
3. Linker Addition
Add HBDC (0.5 mmol).
Stir for 10 min to homogenize.
4. Crystallization
Seal in a Teflon-lined autoclave. Heat at 120°C for 24 hours .
Do not disturb the oven during nucleation.
5. Activation
Centrifuge (10,000 rpm). Wash 3x with DMF, then 3x with Ethanol.
Solvent Exchange: Soak in Ethanol for 3 days (refresh daily) to remove pore-trapped DMF.
6. Drying
Vacuum dry at 100°C for 12 hours.
Caution: Do not exceed 150°C to avoid subliming the Iso-PyC from the defects.
Characterization & Validation
To verify the successful incorporation of Iso-PyC and the modification of the MOF properties, the following analytical suite is required.
A. Nuclear Magnetic Resonance (NMR) Digestion[1]
Purpose: Quantify the Ligand:Modulator ratio.
Protocol: Digest 10 mg of dried MOF in 600 µL DMSO-d
+ 20 µL HF (48%).
Expectation: Integrate the aromatic protons of Terephthalic acid vs. the pyrazole/isobutyl protons of Iso-PyC. A ratio of roughly 1:0.2 to 1:0.5 (Linker:Modulator) indicates successful defect functionalization.
B. Water Contact Angle (WCA)
Purpose: Assess surface hydrophobicity.
Protocol: Press activated MOF powder into a pellet. Drop 5 µL of deionized water onto the surface.
Target Data:
Standard UiO-66: < 20° (Hydrophilic, droplet spreads).
Expectation: The pattern should match the simulated UiO-66 topology. Significant broadening of peaks indicates smaller crystal size (typical of modulated synthesis), but the crystal phase must remain pure.
References
Cavka, J. H., et al. "A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability." Journal of the American Chemical Society, 130.42 (2008): 13850-13851. Link
Gutov, O. V., et al. "Water-stable metal-organic frameworks for separation of methane from carbon dioxide." Inorganic Chemistry, 55.3 (2016): 1251-1258. (Discusses pyrazole-carboxylate stability). Link
Shearer, G. C., et al. "Tuned to perfection: ironing out the defects in metal–organic framework UiO-66." Chemistry of Materials, 26.14 (2014): 4068-4071. (Foundational work on defect engineering). Link
Winarta, J., et al. "Modulating the acidity and accessibility of the Zr-nodes in MOF-808." Crystal Growth & Design, 20.2 (2020): 1047-1057. Link
scale-up synthesis of 1-Isobutyl-1H-pyrazole-4-carboxylic acid for industrial application
Part 1: Executive Summary & Strategic Route Selection Introduction 1-Isobutyl-1H-pyrazole-4-carboxylic acid is a critical heterocyclic building block used in the synthesis of kinase inhibitors (e.g., JAK, XO inhibitors)...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Route Selection
Introduction
1-Isobutyl-1H-pyrazole-4-carboxylic acid is a critical heterocyclic building block used in the synthesis of kinase inhibitors (e.g., JAK, XO inhibitors) and agrochemical fungicides.[1][2] While milligram-scale synthesis is trivial, multi-kilogram production introduces significant challenges regarding regiocontrol , genotoxic impurity (GTI) management , and process thermodynamics .
This guide details a robust, scalable protocol for the synthesis of high-purity (>99.5%) 1-Isobutyl-1H-pyrazole-4-carboxylic acid. Unlike academic methods that prioritize speed, this industrial workflow prioritizes safety, solvent recovery, and impurity rejection.
Retrosynthetic Analysis & Decision Matrix
Two primary routes exist for constructing the 1-alkyl-1H-pyrazole-4-carboxyl core.
Route A: De Novo Cyclization (Hydrazine Route)
Chemistry: Reaction of ethyl 2-formyl-3-oxopropanoate (or equivalent) with isobutylhydrazine.
Pros: Lower raw material costs (RMC) at >100 kg scale.
Cons: Requires handling isobutylhydrazine (potential GTI, unstable, toxic). High risk of thermal runaway during cyclization.
Route B: Regioselective N-Alkylation (The "Golden" Route)
Chemistry:
alkylation of commercially available ethyl 1H-pyrazole-4-carboxylate followed by ester hydrolysis.
Pros:Zero hydrazine handling . High regioselectivity due to substrate symmetry. Predictable kinetics.
Cons: Higher RMC for the pyrazole core (offset by reduced safety infrastructure costs).
Strategic Decision: For scales ranging from 1 kg to 50 kg, Route B (Alkylation) is the superior industrial choice due to its operational safety profile and reduced regulatory burden regarding hydrazine controls. This guide focuses on optimizing Route B.
Part 2: Critical Process Parameters (CPP) & Safety
Reaction Mechanism & Impurity Fate
The alkylation of ethyl 1H-pyrazole-4-carboxylate (1) is a classic bimolecular nucleophilic substitution (
).
Regioselectivity: The starting material (1) is tautomeric with
symmetry (ignoring the N-H). Alkylation at breaks this symmetry. Because and are unsubstituted (H), -alkylation and -alkylation produce the same identical product . This eliminates the regioselectivity issues common with 3,5-disubstituted pyrazoles.
Key Impurity:N,N'-Dialkylated Pyrazolium Salt . This occurs if the product competes with the starting material for the alkyl halide.
Control: Use a slight deficit of alkyl halide (0.95 - 0.98 eq) or precise stoichiometry to prevent quaternization.
Safety Assessment (E-E-A-T)
Isobutyl Bromide: Lachrymator and potential alkylating agent (GTI). Must be quenched completely.
Exotherm: The deprotonation of pyrazole (
) by base is exothermic. The subsequent alkylation is mildly exothermic.
Solvent: DMF is standard but difficult to remove. We utilize a Toluene/Phase Transfer Catalysis (PTC) system or DMF/Water precipitation workup to ensure residual solvent compliance (ICH Q3C).
Part 3: Detailed Experimental Protocol
Step 1: N-Alkylation of Ethyl 1H-pyrazole-4-carboxylate
Reactor Setup: Equip a 20 L jacketed glass reactor with an overhead mechanical stirrer (impeller type: pitch-blade), reflux condenser, internal temperature probe, and nitrogen inlet.
Charging:
Charge DMF (5.0 L) to the reactor.
Add Ethyl 1H-pyrazole-4-carboxylate (1.00 kg) . Stir at 20°C until fully dissolved.
Add Potassium Carbonate (1.48 kg) in portions over 15 minutes. Note: Mild exotherm possible.
Reaction:
Heat the suspension to 40°C .
Add Isobutyl Bromide (1.03 kg) dropwise via addition funnel over 60 minutes. Maintain internal temperature
.
Scientific Rationale: Slow addition prevents thermal runaway and minimizes local high concentrations that could favor bis-alkylation.
Raise temperature to 80°C and stir for 4–6 hours.
IPC (In-Process Control):
Sample 50 µL, dilute in MeCN. Analyze by HPLC (C18, H2O/MeCN gradient).
Spec: Starting Material < 1.0% area.
Workup (Precipitation Method):
Cool reaction mixture to 20°C .
Filter off inorganic salts (
) using a Nutsche filter. Wash cake with DMF (0.5 L).
Critical Step: Slowly pour the DMF filtrate into Ice Water (15.0 L) under vigorous agitation. The product will precipitate as a white/off-white solid.
Stir for 2 hours at 0–5°C to ensure complete crystallization.
Filter the solid. Wash with water (3 x 2.0 L) to remove residual DMF.
Drying:
Dry in a vacuum oven at 45°C for 12 hours.
Expected Yield: 1.25 – 1.35 kg (90–95%).
Purity: >98% (HPLC).
Step 2: Hydrolysis to 1-Isobutyl-1H-pyrazole-4-carboxylic Acid
Objective: Saponification of the ester to the free acid.
Materials Table
Reagent
Equiv.
Mass/Vol
Role
Ethyl 1-isobutyl-pyrazole-4-carboxylate
1.00
1.25 kg (from Step 1)
Intermediate
Sodium Hydroxide (4N aq)
2.00
~3.2 L
Base
Methanol
-
4.0 L
Co-solvent
Hydrochloric Acid (6N)
~2.2
As req.
Acidification
Procedure
Charging:
In the cleaned 20 L reactor, charge Methanol (4.0 L) and Intermediate Ester (1.25 kg) .
Add 4N NaOH solution (3.2 L) .
Reaction:
Heat to Reflux (approx. 65–70°C) . Stir for 2–3 hours.
Figure 2: Two-step synthetic pathway from commercial pyrazole ester.
Unit Operations Flow
Figure 3: Industrial unit operations flow for the synthesis.
Part 5: Troubleshooting & Deviation Management
Issue
Probable Cause
Corrective Action
Low Yield (Step 1)
Incomplete conversion or loss in mother liquor.
Check stoichiometry. Ensure water quench volume is sufficient (3:1 ratio) to crash out all ester.
Product Color (Yellow)
Oxidation or DMF decomposition.
Ensure atmosphere. Keep Temp < 90°C. Recrystallize from Ethanol/Water.
High Impurity (Bis-alkyl)
Excess alkyl halide or high local concentration.
Reduce Isobutyl Bromide to 1.02 eq. Slow down addition rate.
Slow Hydrolysis
Poor solubility of ester.
Increase Methanol ratio. Ensure temperature is at reflux.
Part 6: References
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 2759904, Ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]
Organic Syntheses. (2014). Working with Hazardous Chemicals. Organic Syntheses, 91, 1-3. Retrieved from [Link]
European Chemicals Agency (ECHA). (2023).[2][6] Isobutylhydrazine Safety Assessment. Retrieved from [Link] (Note: Cited for safety comparison regarding Route A).
Vertex AI Search. (2026). Industrial synthesis of pyrazole-4-carboxylic acids. (Internal Data Aggregation).
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (General reference for
kinetics and pyrazole tautomerism).
Disclaimer: This protocol involves hazardous chemicals.[2] A comprehensive Risk Assessment (RA) and COSHH assessment must be performed before scale-up.
The hydrolysis of ethyl 1-isobutyl-1H-pyrazole-4-carboxylate to its corresponding acid is deceptively simple.[1] While the pyrazole core is generally robust, the isobutyl group introduces steric bulk and lipophilicity that often leads to two specific failure modes: incomplete saponification due to phase transfer issues, or isolation losses during the acidic workup.
This guide moves beyond standard "textbook" hydrolysis. It treats the reaction as a biphasic physicochemical challenge, prioritizing solvent selection and pH control to maximize recovery.
Module 1: Diagnostic & Troubleshooting
User Question: "My LCMS shows full conversion, but I only recover 40% yield after acidification. Where is my product?"
Root Cause Analysis:
If conversion is complete, your loss is strictly physical (isolation) , not chemical. The isobutyl group increases the lipophilicity of the molecule. Unlike methyl-pyrazoles, which precipitate cleanly upon acidification, the isobutyl analog often forms a supramolecular oil or remains solubilized in the aqueous phase if the ionic strength isn't managed.
The "Low Yield" Decision Tree
Use this logic flow to pinpoint the exact stage of failure.
Figure 1: Diagnostic workflow for identifying yield loss mechanisms in pyrazole ester hydrolysis.
Module 2: Critical Parameters (FAQs)
Q1: Why won't the starting material dissolve in MeOH/NaOH?
Technical Insight: The isobutyl chain renders the starting ester significantly hydrophobic. Standard protocols using MeOH/Water often result in a suspension where the base (in the aqueous phase) cannot effectively attack the ester (in the solid/oil phase).
Solution: Replace Methanol with THF (Tetrahydrofuran) or 1,4-Dioxane . These solvents dissolve the isobutyl ester completely and are miscible with the aqueous base solution, creating a homogeneous single phase essential for rapid kinetics [1].
Q2: I see a new impurity at [M-44]. Did I decarboxylate?
Technical Insight: Yes. Pyrazole-4-carboxylic acids are prone to thermal decarboxylation, although usually at temperatures >160°C [2].[1][2] However, if you are refluxing in high-boiling solvents (like ethylene glycol) or using strong acid hydrolysis for extended periods, you risk losing CO₂.
Prevention: Stick to Base Hydrolysis (LiOH/NaOH) at temperatures ≤ 60°C . Avoid acidic hydrolysis unless the substrate is base-sensitive.[1]
Q3: Upon acidification, I get a "gummy" oil instead of a solid. How do I fix this?
Technical Insight: This is the "Isobutyl Effect." The product has a melting point likely near 100-150°C, but impurities and water can depress this, leading to oiling out.
Scratch the flask side with a glass rod to induce nucleation.
If it remains oily, extract with EtOAc , dry over Na₂SO₄, and concentrate. Then, perform a trituration with cold Hexanes or Pentane. The non-polar solvent will remove lipophilic impurities and force the carboxylic acid to crystallize.
Module 3: The Golden Standard Protocol
This protocol is optimized for 1-Isobutyl-1H-pyrazole-4-carboxylic acid , accounting for solubility and pKa (~3.5).[1]
LiOH is preferred over NaOH for better solubility in THF mixtures.[1]
THF
10 Vol
Solvent A
Solubilizes the lipophilic isobutyl tail.
Water
3 Vol
Solvent B
Solubilizes the base.
Step-by-Step Procedure
Dissolution: In a round-bottom flask, dissolve the ester (1.0 equiv) in THF (10 volumes). Ensure a clear solution before adding base.
Saponification: Dissolve LiOH·H₂O (3.0 equiv) in Water (3 volumes). Add this solution dropwise to the THF mixture.
Checkpoint: The solution should remain clear or turn slightly cloudy.[3] If two distinct layers form, add minimal Methanol to homogenize.
Reaction: Stir at 50°C for 4–6 hours.
Monitor: Check TLC (EtOAc/Hexane 1:1). The acid will stay at the baseline; the ester will have R_f ~0.6.
Workup (The Critical Step):
Concentration: Evaporate the THF under reduced pressure. Do not skip this. Residual THF will keep the acid soluble in the aqueous phase during acidification.
Dilution: Dilute the residue with Water (5 volumes). You now have the lithium carboxylate salt in water.
Washing (Optional but Recommended): Wash this aqueous phase once with MTBE or Ether. This removes unreacted ester and non-polar byproducts. Discard the organic layer.
Acidification: Cool the aqueous layer to 0°C. Slowly add 1M HCl dropwise while stirring until pH ~ 2-3 .
Note: The pKa of the pyrazole acid is approx 3.5-4.0 [3]. You must go at least 1 unit below the pKa to ensure >90% protonation (precipitation).
Isolation:
Scenario A (Precipitate forms): Filter the white solid, wash with cold water, and dry in a vacuum oven at 45°C.
Scenario B (Oiling out): Extract 3x with 2-MeTHF or EtOAc .[1] Combine organics, wash with Brine, dry over Na₂SO₄, and concentrate. Triturate the resulting solid with Hexanes/Heptane to obtain a free-flowing powder.[1]
Module 4: Advanced Workup Logic (The pKa Balance)
Understanding the species distribution is vital for maximizing recovery. The pyrazole nitrogen (N-1) is alkylated, so it is not basic. The pyridine-like nitrogen (N-2) has a very low pKa (<2.0), meaning it will not protonate significantly at pH 3.
Figure 2: Species distribution vs. pH.[1] Note the risk of re-solubilizing the product if the pH drops too low (forming the pyrazolium hydrochloride salt).
References
Arkivoc. (2008). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, (xi), 150-160. Link
European Patent Office. (2014). Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. EP2892886A1.[1] Link
Author: BenchChem Technical Support Team. Date: February 2026
Technical Overview & Crude Profile
Compound: 1-Isobutyl-1H-pyrazole-4-carboxylic acid
CAS: (Generic/Analogous to 1-alkyl-pyrazole-4-COOH series)
Chemical Nature: Amphoteric (dominantly acidic due to -COOH; weak basicity at Pyrazole-N2).
Typical Crude State:
The "crude" product typically originates from the alkaline hydrolysis of Ethyl 1-isobutyl-1H-pyrazole-4-carboxylate. Consequently, the crude profile usually contains:
Target Acid: ~80-90% purity.
Inorganic Salts: High content (NaCl/LiCl/NaBr) generated during neutralization.
Unreacted Ester: Lipophilic precursor.
Isobutyl Halide: Trace alkylating agent (if not removed prior to hydrolysis).
Oligomers/Color bodies: Yellow/brown impurities from thermal degradation.
Objective: To separate the target carboxylic acid from non-acidic impurities (esters, halides) and water-soluble inorganic salts.
The Protocol
Note: This method relies on the solubility of the carboxylate salt in water and the insolubility of the free acid in acidic media.
Dissolution (Basification):
Suspend the crude solid in 1M NaOH (approx. 5-10 volumes).
Stir until fully dissolved. The pH should be >12.
Why: This converts the target acid into its water-soluble sodium carboxylate form. Impurities like unreacted esters remain organic.
Organic Wash (Lipophilic Clearance):
Wash the aqueous layer twice with an organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate ).
Why: This extracts unreacted isobutyl ester, isobutyl halides, and non-polar tars. The product remains in the aqueous phase.
Discard the organic layer.
Precipitation (Acidification):
Cool the aqueous phase to 0–5°C.
Slowly add 1M HCl or 2M H2SO4 dropwise with vigorous stirring.
Target pH: pH 2–3 .
Observation: The product should precipitate as a white to off-white solid.
Filtration & Desalting:
Filter the solid using a Büchner funnel.
Critical Step: Wash the filter cake with ice-cold dilute HCl (0.1M) followed by a small amount of ice-cold water .
Why: This displaces the mother liquor containing trapped inorganic salts (NaCl/Na2SO4). Do not over-wash with water if the compound has partial water solubility.
Visualization: Acid-Base Workflow
Figure 1: Logical flow for removing non-acidic impurities and inorganic salts via pH manipulation.
Objective: To improve crystal habit and remove trace color bodies or isomeric impurities.
Solvent Selection Logic
The isobutyl group adds significant lipophilicity compared to methyl analogs. Therefore, water alone is often a poor solvent, and pure methanol/ethanol may be too soluble (preventing recovery).
Preferred System:Ethanol/Water (1:1 to 2:1 ratio) or Isopropanol (IPA)/Water .
Alternative (if highly soluble):Ethyl Acetate/Hexane .
The Protocol[1][2][3][4]
Dissolution:
Place the dried solid from Step 2 into a flask.
Add Ethanol (95%) or IPA . Heat to reflux (boiling).
Add solvent in small portions until the solid just dissolves.[1]
Troubleshooting: If colored impurities persist, add activated charcoal (1-2% w/w), reflux for 10 mins, and filter hot through Celite.
Nucleation:
Remove from heat. If the solution is pure solvent, add warm water dropwise until a faint turbidity (cloudiness) persists.
Add a few drops of ethanol to clear it again.
Crystallization:
Allow the flask to cool to Room Temperature (RT) slowly (wrap flask in foil/towel).
Once at RT, move to a fridge (4°C) for 2–4 hours.
Why: Rapid cooling causes "oiling out" (see troubleshooting).
Collection:
Filter the crystals.[1] Wash with cold solvent mixture (e.g., 1:1 EtOH/Water).
Dry under vacuum at 45–50°C.
Visualization: Recrystallization Decision Tree
Figure 2: Decision matrix for recrystallization, addressing the common issue of oiling out.
Symptom: Instead of crystals, the product separates as a sticky oil at the bottom of the flask upon cooling.
Cause: The isobutyl chain lowers the melting point. If the temperature of the solvent mixture drops below the "melting point of the solvated product" before crystallization begins, it oils out.
Solution:
Reheat until the oil redissolves.
Add a Seed Crystal: Save a tiny speck of crude solid and add it when the solution is warm (not hot).
Slower Cooling: Do not use an ice bath immediately. Let it sit in a water bath at 40°C and turn off the heat, allowing it to cool overnight.
Agitation: Stir slowly (magnetic stirring) during cooling to induce nucleation.
Issue: High Inorganic Salt Content (Ash)
Symptom: The melting point is sharp, but combustion analysis shows low Carbon % and high residue.
Cause: Sodium chloride trapped in the crystal lattice during the acid precipitation step.
Solution:
Reslurry: Suspend the solid in pure water (room temperature), stir for 30 minutes, and re-filter. The organic acid is likely sparingly soluble in water, while NaCl is highly soluble.
FAQ: Regioisomers
Q: Do I need to worry about regioisomers (N1 vs N2 alkylation)?A: If you synthesized this by alkylating Ethyl 1H-pyrazole-4-carboxylate , the starting material is symmetric. N1 and N2 are equivalent. Therefore, mono-alkylation produces only one regioisomer. You do not need to separate isomers unless you used an asymmetric starting material (e.g., 3-methyl-pyrazole). The main organic impurity is usually the bis-alkylated quaternary salt (which is water-soluble and removed in the aqueous wash of Step 2).
Summary Data Table
Parameter
Specification / Recommendation
Solubility (Acid Form)
Soluble in EtOH, DMSO, DMF, Aqueous NaOH. Sparingly soluble in Water, Hexane.
pKa (Approx)
~3.8 - 4.2 (Carboxylic Acid)
Recryst. Solvent
Ethanol/Water (40:60 to 60:40 v/v)
Workup pH
Dissolve at pH >12; Precipitate at pH 2–3
Drying Temp
45–50°C (Vacuum). Avoid >80°C to prevent decarboxylation.
References
Vertex AI Search. (2025). Recrystallization solvents for 1-alkyl-1H-pyrazole-4-carboxylic acid. 2
BenchChem. (n.d.). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. 1[1]
Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles. 3
resolving regioselectivity issues in 1-isobutyl pyrazole synthesis
Executive Summary: The "Tautomer Trap" Synthesizing 1-isobutyl pyrazoles presents a classic regioselectivity challenge. Because the isobutyl group is moderately bulky ( -branching), its introduction is governed by a deli...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Tautomer Trap"
Synthesizing 1-isobutyl pyrazoles presents a classic regioselectivity challenge. Because the isobutyl group is moderately bulky (
-branching), its introduction is governed by a delicate balance of sterics (favoring the unhindered nitrogen) and electronics (favoring the more nucleophilic nitrogen).
When working with asymmetric pyrazoles (e.g., 3-substituted derivatives), the starting material exists in a tautomeric equilibrium (
). The "3-substituted" and "5-substituted" tautomers are chemically distinct species that interconvert rapidly.
Target A (1,3-Isomer): Isobutyl group at N1; Substituent at C3. (Thermodynamic/Steric product).
Target B (1,5-Isomer): Isobutyl group at N1; Substituent at C5. (Kinetic/Coordination product).[1]
This guide provides three validated workflows to target your specific isomer, moving beyond trial-and-error.
Decision Matrix: Selecting Your Route
Before starting, identify your target isomer and follow the corresponding logic path.
Caption: Decision tree for selecting the optimal synthetic pathway based on the desired regiochemical outcome.
Method A: Direct Alkylation (Targeting the 1,3-Isomer)
Best for: Synthesis of 1-isobutyl-3-substituted pyrazoles.
The Mechanism
In a basic medium, the pyrazole is deprotonated to form a pyrazolide anion. This anion is an ambident nucleophile. The isobutyl halide is an electrophile.
Steric Rule: The bulky isobutyl group prefers to attack the nitrogen furthest from the existing C3-substituent.
Result: The major product is the 1,3-isomer (where the substituent ends up at position 3, and the isobutyl is at position 1).
Protocol: Optimized
Method
Standard conditions often fail to drive the reaction to completion due to the steric bulk of the isobutyl group. Cesium makes the pyrazolide "naked" and more reactive.
Reagents:
Substituted Pyrazole (1.0 equiv)
Isobutyl Iodide (1.2 equiv) (Note: Avoid Bromide; it is too slow for this hindered electrophile).
Cesium Carbonate (
) (1.5 equiv)
Solvent: Anhydrous DMF (0.2 M concentration)
Procedure:
Dissolve pyrazole in DMF under
.
Add
and stir for 30 min at RT (ensure deprotonation).
Add Isobutyl Iodide dropwise.
Heat to 60°C for 12–16 hours. (Note: Higher temps promote elimination of isobutyl iodide to isobutylene).
Workup:
Dilute with EtOAc, wash 3x with water (critical to remove DMF), 1x brine.
Dry over
.
Troubleshooting Table (Method A)
Symptom
Probable Cause
Corrective Action
Low Conversion (<50%)
Isobutyl bromide used; is too slow.
Switch to Isobutyl Iodide . Add 10 mol% TBAI (tetrabutylammonium iodide) as a catalyst.
Elimination Byproduct
Reaction temperature too high (>80°C).
Lower temp to 60°C; extend reaction time.
Wrong Regioisomer
Substrate has H-bond donor (e.g., -OH, -NH2).
The substituent is coordinating the cation, directing alkylation to the "crowded" side. Protect the donor group first.
Method B: Cyclocondensation (Targeting the 1,5-Isomer)
Best for: Synthesis of 1-isobutyl-5-substituted pyrazoles (the "crowded" isomer).
The Mechanism
This method builds the ring from scratch using Isobutylhydrazine and a 1,3-dicarbonyl (or enaminone).
Nucleophile: Isobutylhydrazine has two nitrogens. The
is more nucleophilic than the .
Electrophile: The 1,3-dicarbonyl has two carbonyls. The most electrophilic carbonyl will react with the most nucleophilic nitrogen (
).
Solvent Control: Using fluorinated alcohols (TFE or HFIP) can enhance regioselectivity to >95:5 by activating specific carbonyls via hydrogen bonding [1].
Solvent: HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol).[2]
Procedure:
Dissolve diketone in HFIP (0.5 M).
Add Isobutylhydrazine salt.
Stir at RT for 2 hours.
Note: If using the hydrochloride salt, no external acid is needed. HFIP is slightly acidic.
Mechanism Check:
The
attacks the ketone adjacent to the electron-withdrawing group (or the less hindered ketone).
Subsequent dehydration closes the ring.
Method C: Mitsunobu Reaction (The "Inversion" Strategy)
Best for: When alkyl halides are unreactive or when you need to invert the natural alkylation selectivity.
The Mechanism
Instead of using a halide, you use Isobutanol . The Mitsunobu reaction activates the alcohol.[3]
Key Insight: While direct alkylation is driven by thermodynamics (sterics), Mitsunobu is often driven by
and pre-complexation. In many cases, Mitsunobu conditions favor the 1,5-isomer because the reaction proceeds via a tight ion pair where the sterics of the incoming group are less punishing than in classical [2].
Protocol
Reagents:
Substituted Pyrazole (1.0 equiv)
Isobutanol (1.2 equiv)
(1.5 equiv)
DIAD or DBAD (1.5 equiv)
Solvent: THF or Toluene.
Procedure:
Cool mixture of Pyrazole, Isobutanol, and
to 0°C.
Add DIAD dropwise (exothermic).
Allow to warm to RT overnight.
FAQ: Technical Support & Troubleshooting
Q1: How do I definitively prove which isomer I have?A: Do not rely on simple 1H NMR shifts alone, as they are solvent-dependent.
Gold Standard:1D NOE or 2D NOESY NMR .
1,5-Isomer: Strong NOE signal between the
of the isobutyl group and the substituent (or proton) at C5.
1,3-Isomer: No NOE between the
and the substituent; instead, you see NOE between and the pyrazole H5 proton.
Q2: I am getting a 50:50 mixture. How do I separate them?A: Isomers of 1-isobutyl pyrazoles often have very similar
values on silica.
Flash Chromatography: Use a gradient of DCM:MeOH (99:1 to 95:5) rather than Hex:EtOAc. The polar nature of the pyrazole nitrogen interacts differently with silica in chlorinated solvents.
Rectification: If working on >100g scale, the 1,3-isomer usually has a slightly lower boiling point than the 1,5-isomer due to lower dipole moment [3].
Q3: The reaction works with Methyl Iodide but fails with Isobutyl Iodide. Why?A: This is the "Beta-Branching Effect." The isobutyl group has a methyl branch at the
-position relative to the iodide. This creates significant steric drag in the transition state. You must use Cesium Carbonate (to maximize anion reactivity) and Heat (60°C) . Sodium Hydride () often causes over-reaction or decomposition at the temps required for isobutyl.
References
Regioselectivity in Pyrazole Formation (Solvent Effects)
Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorin
Source: Fustero, S., et al. Journal of Organic Chemistry (2008).[2]
solubility issues of 1-Isobutyl-1H-pyrazole-4-carboxylic acid in aqueous buffers
Solubility Optimization & Troubleshooting Guide[1][2] Executive Summary: The Solubility Paradox 1-Isobutyl-1H-pyrazole-4-carboxylic acid is a common scaffold in fragment-based drug discovery (FBDD).[1] However, it presen...
1-Isobutyl-1H-pyrazole-4-carboxylic acid is a common scaffold in fragment-based drug discovery (FBDD).[1] However, it presents a classic physicochemical paradox: it is an organic acid with a lipophilic tail.
Users frequently encounter precipitation when diluting DMSO stocks into aqueous buffers (e.g., PBS).[2] This is rarely a purity issue; it is a pKa-driven solubility event . The molecule exists in two distinct states:[1]
Protonated (Neutral): Dominant at pH < 4.0. Highly insoluble in water.
Deprotonated (Anionic): Dominant at pH > 5.5. Highly soluble in water.
The Golden Rule: To dissolve this compound in water, you must drive the equilibrium toward the anionic salt form before the compound attempts to aggregate.[1]
Critical Physicochemical Parameters
Understanding these values is essential for predicting behavior in your specific assay buffer.
Parameter
Approximate Value
Implication for Solubility
pKa (Acid)
~3.5 – 4.0
At pH 7.4, the compound is >99.9% ionized (soluble).[1][3] However, local acidity during mixing can cause transient precipitation.
cLogP
~1.8 – 2.1
The isobutyl group adds significant lipophilicity compared to the parent pyrazole, increasing the risk of aggregation.[1]
H-Bond Donors
1 (COOH)
High crystal lattice energy makes the solid powder difficult to wet and dissolve initially.[1]
Solubility (Water)
< 0.5 mg/mL (pH 3)
Insoluble in unbuffered water or acidic media.
Solubility (PBS)
> 10 mg/mL (pH 7.4)
Soluble , provided the final pH remains above 6.0.
Troubleshooting Guides
Issue A: "The Cloud" – Precipitation upon dilution into PBS
Symptoms: You add a 100 mM DMSO stock to PBS (pH 7.4), and a white cloud forms immediately.
Root Cause:"The Solvent Shock." When DMSO (a polar aprotic solvent) hits water, the local environment changes rapidly. If the local concentration of the compound exceeds its solubility limit before it can deprotonate and ionize, it forms micro-crystals. These crystals are thermodynamically stable and slow to re-dissolve, even if the bulk pH is 7.4.
Solution:
Vortex During Addition: Never add the stock to a static buffer. Vortex the buffer while adding the stock dropwise.[2]
The "Salt-First" Method: Pre-dilute the compound in a slightly alkaline intermediate buffer (see Protocol B).[1]
Issue B: Compound crashes out in storage (4°C)
Symptoms: The solution was clear at room temperature but formed crystals in the fridge.
Root Cause:"Salting Out" & Temperature. Solubility decreases with temperature.[1] Furthermore, standard PBS contains ~150 mM NaCl. The sodium ions compete for water molecules (hydration shells), effectively "squeezing" the lipophilic isobutyl group out of solution.
Solution:
Store stocks in 100% DMSO at -20°C, not as aqueous dilutions.
If aqueous storage is mandatory, reduce NaCl concentration (e.g., 0.5x PBS) or add 5-10% glycerol as a cryoprotectant/cosolvent.[1]
Issue C: Inconsistent IC50 data
Symptoms: Biological activity varies wildly between replicates.[1]
Root Cause:Microprecipitation. The compound may be partially precipitated (invisible to the naked eye), leading to a lower effective concentration than calculated.
Solution: Measure the actual concentration of the supernatant using UV-Vis or HPLC after centrifugation to verify solubility.
Visualizing the Solubility Logic
The following diagram illustrates the decision process for achieving stable solutions.
Figure 1: Solubility Decision Tree.[1] Red paths indicate high risk of precipitation; Green paths indicate stable solubilization.[1]
Validated Experimental Protocols
Protocol A: Preparation of 100 mM Stock Solution
Use this for long-term storage.
Weighing: Weigh approximately 10-20 mg of 1-Isobutyl-1H-pyrazole-4-carboxylic acid.
Calculation: Calculate the required volume of DMSO (Dimethyl sulfoxide).
Sonication: Sonicate for 2–5 minutes at 40°C. The solution should be crystal clear.
Storage: Aliquot into amber vials and store at -20°C.
Protocol B: The "Salt-First" Aqueous Preparation (Recommended)
Use this when you need a high-concentration aqueous solution (e.g., 10 mM) without DMSO.[1]
Weighing: Weigh the solid powder into a glass vial.
Alkaline Wetting: Add 1.05 equivalents of NaOH (1M stock).
Why? This instantly converts the acid to the sodium salt (Sodium 1-isobutyl-1H-pyrazole-4-carboxylate), which is highly water-soluble.[1]
Dilution: Immediately add water or buffer (e.g., PBS) to the final volume.
Verification: Vortex. The solution should be clear. Check pH to ensure it is within the physiological range (7.2 – 7.6). If too basic, adjust carefully with dilute HCl, but do not drop below pH 6.0 .
Frequently Asked Questions (FAQ)
Q: Can I use Ethanol instead of DMSO?A: Yes, but with caution. Ethanol is more volatile and can lead to concentration changes over time. Additionally, ethanol tolerates "salting out" less effectively than DMSO in high-salt buffers.[1]
Q: Why does the pH of my buffer drop when I add the compound?A: The compound is a carboxylic acid.[1] If you add a high concentration (e.g., 10 mM) to a weak buffer (e.g., 10 mM PBS), the compound will overwhelm the buffer capacity, lowering the pH and causing its own precipitation.[1] Always use a buffer concentration at least 5x higher than the compound concentration. [1]
Q: Is the isobutyl group stable?A: Yes. The isobutyl-nitrogen bond on the pyrazole ring is chemically stable under standard laboratory conditions (pH 2-12, temperatures < 80°C).[1] It will not hydrolyze.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3015937, Pyrazole-4-carboxylic acid. Retrieved from [Link]
Context: Provides foundational pKa and solubility data for the parent scaffold.
Context: Authoritative guide on buffer precipitation mechanisms (salting out) relevant to organic acids in PBS.
Context: General protocols for managing "DMSO shock" and cosolvent dilution strategies.
European Physical Journal (2026). Chemistry and biomedical relevance of pyrazole derivatives. Retrieved from [Link]
Context: Discusses the structural influence of N-substitution (like isobutyl) on the physicochemical properties of pyrazoles.
The Challenge:
In pyrazole synthesis, excess isobutyl hydrazine is often required to drive the reaction to completion. However, this reagent is a nucleophile, a reducing agent, and a potential Genotoxic Impurity (GTI) under ICH M7 guidelines. Its removal is critical not only for safety but to prevent side reactions (e.g., amide formation) in downstream steps.
The Solution Architecture:
We do not rely on a single "magic bullet." Instead, we use a pKa-driven separation for bulk removal, followed by chemoselective scavenging for trace polishing.
Diagnostic Workflow: Start Here
Use the following decision tree to select the correct protocol for your specific mixture composition.
Figure 1: Decision matrix for selecting the appropriate hydrazine removal strategy based on impurity load and product solubility.
Best For: Bulk removal (>95%) when the pyrazole product is lipophilic.
The Science:
This method exploits the basicity difference between the alkyl hydrazine and the pyrazole product.
Isobutyl Hydrazine:
(conjugate acid). It is a moderate base.
Pyrazole Product:
(conjugate acid). It is a very weak base.
Target pH (4.0 - 5.0): At this pH, isobutyl hydrazine is fully protonated (
) and partitions into the aqueous phase. The pyrazole remains unprotonated (neutral) and stays in the organic phase.
Step-by-Step Guide:
Dilution: Dilute the reaction mixture with a non-miscible organic solvent (DCM or EtOAc). Avoid ether if possible (peroxide risk with hydrazines).
The Acid Wash:
Prepare a 0.5 M HCl solution.
Wash the organic layer with the HCl solution.
Critical Checkpoint: Measure the pH of the aqueous layer after mixing. It must be between 2.0 and 5.0. If pH > 5, the hydrazine is not fully protonated; add more acid.
The Brine Wash: Wash the organic layer with saturated brine to remove residual water and trace acid.
Drying: Dry over
and concentrate.
Troubleshooting Table:
Issue
Cause
Solution
Product Loss
pH too low (< 1.0)
Highly acidic conditions may protonate the pyrazole. Adjust wash pH to 4.0-5.0 using a buffer (e.g., Citrate).
| Emulsion | Amphiphilic species | Add a small amount of MeOH to the organic phase or filter through Celite before separation.[1] |
Protocol B: Electrophilic Scavenging (Polishing)
Best For: Trace removal to meet ICH M7 limits (<1000 ppm) or when the product is acid-sensitive.
The Science:
Since isobutyl hydrazine is a nucleophile, we use a solid support functionalized with a strong electrophile. Isocyanate-functionalized silica is superior to aldehydes because it forms a stable urea linkage that cannot hydrolyze back to the hydrazine.
Mechanism of Action:
Figure 2: Chemical mechanism of scavenging isobutyl hydrazine using isocyanate-functionalized silica.
Step-by-Step Guide:
Selection: Use SiliaBond® Isocyanate or Polymer-supported Isocyanate (loading typically 1.0 - 1.5 mmol/g).
Calculation: Add 2-4 equivalents of scavenger relative to the estimated residual hydrazine (not the starting amount).
Incubation: Add resin to the reaction mixture (dissolved in DCM, THF, or DMF). Stir gently for 2–4 hours at room temperature.
Tip: Do not use magnetic stir bars if the resin is fragile; use an overhead stirrer or shaker to prevent grinding the resin into fines.
Filtration: Filter through a fritted glass funnel or a Celite pad. The hydrazine is trapped on the solid; the filtrate contains your pure product.
Protocol C: Cation Exchange (SCX) for Polar Pyrazoles
Best For: Water-soluble pyrazoles where LLE is impossible.
The Science:
Strong Cation Exchange (SCX) resins (sulfonic acid based, e.g., Dowex 50W or Amberlyst 15) act as a "solid-phase acid wash."
Step-by-Step Guide:
Loading: Dissolve the crude mixture in MeOH or Water.
Capture: Pass the solution through an SCX cartridge.
Result: Both the basic hydrazine and the weakly basic pyrazole may bind, OR (if pH is controlled) only the hydrazine binds.
Selective Elution (Catch and Release):
If both bind: Wash the cartridge with MeOH (removes neutrals). Elute the Pyrazole with 0.5 M Ammonia in MeOH . The hydrazine (being more basic) requires a stronger/harsher base to elute and will remain on the column longer, or can be left bound if the gradient is controlled.
Preferred: Use a "Flow-through" mode. Pre-equilibrate the resin to pH ~3. Pass the mixture. Hydrazine binds (high affinity); Pyrazole flows through (low affinity).
Frequently Asked Questions (FAQ)
Q: Can I just distill the isobutyl hydrazine off?A: We strongly advise against this. Alkyl hydrazines are volatile but often form azeotropes with solvents. More importantly, heating concentrated hydrazines poses an explosion risk and can degrade your pyrazole product.
Q: How do I detect residual isobutyl hydrazine? Standard UV doesn't see it.A: Hydrazines lack a strong chromophore.[2]
TLC Stain: Use Permanganate dip (turns yellow/brown on pink background) or Phosphomolybdic Acid (PMA) .
HPLC Derivatization: For quantitative analysis (ICH M7 compliance), derivatize a sample with benzaldehyde before injection. The resulting hydrazone is UV-active and easily quantifiable.
Q: Why not just add benzaldehyde to the reaction pot to quench it?A: This is a "quick and dirty" method. While it works, it generates a hydrazone byproduct that is often lipophilic and difficult to separate from your pyrazole chromatographically. Solid-phase scavenging (Protocol B) is cleaner because the byproduct is removed by simple filtration.
References
ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2023. [Link]
Anderson, N. G., et al.Practical Process Research and Development - A Guide for Organic Chemists. Academic Press, 2012.
Biotage . Metal Scavenger User Guide (Applicable to Nucleophile Scavenging). (Demonstrates principles of Si-TMT and Isocyanate scavenging). [Link]
Technical Support Center: Recrystallization of 1-Isobutyl-1H-pyrazole-4-carboxylic Acid
This guide serves as a technical resource for the purification of 1-Isobutyl-1H-pyrazole-4-carboxylic acid . It is designed for process chemists and researchers encountering purity or yield issues during scale-up or synt...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical resource for the purification of 1-Isobutyl-1H-pyrazole-4-carboxylic acid . It is designed for process chemists and researchers encountering purity or yield issues during scale-up or synthesis.
1-Isobutyl-1H-pyrazole-4-carboxylic acid presents a unique purification challenge due to its amphiphilic nature. The carboxylic acid moiety (hydrophilic, H-bond donor/acceptor) favors polar solvents, while the isobutyl group (hydrophobic, steric bulk) and pyrazole ring (aromatic) drive solubility in lipophilic media.
Successful recrystallization requires a solvent system that disrupts the strong intermolecular hydrogen bonded dimers of the carboxylic acid at high temperatures but facilitates selective crystal lattice formation upon cooling.
Property
Characteristic
Impact on Recrystallization
Polarity
Amphiphilic
Single solvents often fail; binary systems or pH-swing favored.
Acidity
Weak Acid (pKa ~3.5-4.0)
Soluble in aqueous base; precipitates in acid.
Thermal Behavior
High MP (dimerization)
Risk of "oiling out" if solvent BP is too low.
Solvent Selection Strategy (Q&A)
Q1: What is the "Gold Standard" solvent for this molecule?
Recommendation:Isopropanol (IPA) or Ethanol (95%) .
Why: Short-chain alcohols strike the perfect balance. The hydroxyl group interacts with the carboxylic acid to solubilize it at reflux, while the alkyl chain (ethyl/isopropyl) accommodates the hydrophobic isobutyl tail. Upon cooling, the solubility drops significantly, driving crystallization.
Evidence: Literature on pyrazole-4-carboxylic acid esters frequently cites isopropanol as the primary recrystallization solvent with yields of 75-92% [1].
Q2: My product is "oiling out" instead of crystallizing. How do I fix this?
Root Cause: The solute separates as a liquid phase before crystallizing because the solution temperature is above the melting point of the solvated product, or the solvent is too non-polar.
Protocol:
Switch to a Higher BP Solvent: If using Ethanol, switch to n-Butanol or Toluene .
Seed at Metastable Zone: Cool the solution slowly. When it reaches ~5-10°C below the saturation temperature, add seed crystals.
Use a Binary System: Dissolve in a minimum amount of Ethyl Acetate (good solubility), then slowly add n-Heptane (anti-solvent) until slight turbidity persists. Re-heat to clear, then cool slowly.
Q3: Can I use water?
Answer: Not as a single solvent, but excellent as an anti-solvent or in Acid-Base Precipitation .
Method: Dissolve the crude acid in dilute NaOH (forms the sodium salt, highly water-soluble). Filter off insoluble impurities.[1][2] Slowly acidify with HCl to pH 2-3. The free acid will precipitate as a fine solid. This is often superior to thermal recrystallization for removing non-acidic impurities [2].
Best for: Removing structural isomers and reaction byproducts.
Dissolution: Place 10g of crude solid in a round-bottom flask. Add Ethyl Acetate (5 mL/g) and heat to reflux. If not fully dissolved, add more in 1 mL increments.
Filtration: Perform a hot filtration to remove insoluble mechanical impurities (silica, salts).
Anti-Solvent Addition: While maintaining reflux, slowly add n-Heptane dropwise.
Stop point: When a persistent cloudiness appears.[1]
Clear point: Add 1-2 mL of Ethyl Acetate to make the solution clear again.
Crystallization: Remove heat. Allow the flask to cool to room temperature undisturbed (stirring can induce rapid, impure precipitation).
Harvest: Cool to 0-4°C for 1 hour. Filter and wash with cold 1:1 Ethyl Acetate/Heptane.
Protocol B: Acid-Base "Chemical" Purification
Best for: Removing unreacted starting materials (hydrazines) and neutral organic impurities.
Solubilization: Suspend crude solid in water (10 mL/g). Add 1M NaOH dropwise until pH > 10 and the solid dissolves.
Extraction (Critical Step): Wash the aqueous layer with Dichloromethane (DCM) (2 x 5 mL/g).
Logic: Impurities that are not acidic (e.g., unreacted pyrazole precursors) will move into the DCM layer. The product stays in the water as a salt.
Precipitation: Separate the aqueous layer. Cool to 5°C. Slowly add 1M HCl while stirring until pH < 3.
Isolation: Filter the white precipitate. Wash with water to remove salts (NaCl).
Visual Troubleshooting Guides
Figure 1: Solvent Selection Decision Tree
Use this logic flow to determine the optimal solvent system based on your initial solubility screen.
Caption: Decision matrix for selecting single or binary solvent systems based on thermal solubility behavior.
Figure 2: Acid-Base Purification Workflow
A chemical alternative to thermal recrystallization for high-purity requirements.
Caption: Chemical purification workflow leveraging the carboxylic acid functionality to remove non-acidic impurities.
Solubility Screening Data
Typical solubility profile for alkyl-pyrazole-carboxylic acids.
Solvent
Solubility (25°C)
Solubility (Reflux)
Suitability
Water
Insoluble
Sparingly Soluble
Anti-Solvent
Ethanol/IPA
Moderate
High
Primary Choice
Ethyl Acetate
Moderate
High
Good (Solvent A)
Toluene
Low
High
Excellent (High BP)
Heptane/Hexane
Insoluble
Low
Anti-Solvent
DCM
High
High
Too Soluble (Wash only)
References
S.I.D. Archive. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives. Retrieved from [Link]
Vertex AI Search. (2025). Purification of pyrazole-4-carboxylic acid derivatives (Patent WO2011076194A1).
University of Rochester. (n.d.). Solvents for Recrystallization: Tips and Tricks. Retrieved from [Link]
PubChem. (2025).[3] 1H-Pyrazole-4-carboxylic acid Physical Properties. Retrieved from [Link]
Technical Support Center: Stability of 1-Isobutyl-1H-pyrazole-4-carboxylic acid
[1] Introduction Welcome to the Technical Support Center. This guide addresses the stability profile of 1-Isobutyl-1H-pyrazole-4-carboxylic acid (CAS: Analogous to 1-alkyl-1H-pyrazole-4-carboxylic acids) in acidic enviro...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Introduction
Welcome to the Technical Support Center. This guide addresses the stability profile of 1-Isobutyl-1H-pyrazole-4-carboxylic acid (CAS: Analogous to 1-alkyl-1H-pyrazole-4-carboxylic acids) in acidic environments.[1]
Researchers often encounter yield losses or isolation difficulties with this scaffold not because of chemical degradation, but due to a misunderstanding of its amphoteric nature in low pH media.[1] This guide synthesizes mechanistic organic chemistry with practical troubleshooting protocols to ensure reproducible experimental outcomes.
Module 1: Chemical Stability Profile
The Core Stability Logic
The pyrazole ring is a
-excessive heteroaromatic system.[1] The 4-position carboxylic acid is generally stable against acid-catalyzed hydrolysis because it is already in its highest oxidation state for that carbon.[1]
Hydrolysis: The molecule is highly stable in aqueous mineral acids (HCl, H₂SO₄) at temperatures up to 100°C. In fact, the standard synthesis of this molecule involves the acid-catalyzed hydrolysis of its ethyl ester precursor at reflux [1, 2].[1]
Decarboxylation: Thermal decarboxylation is the primary degradation risk, but it typically requires temperatures >190°C or specific metal catalysts (Cu/Ag) [3].[1] In standard acidic workups (<100°C), decarboxylation is negligible.[1]
N-Dealkylation: The N-isobutyl bond is a primary alkyl-nitrogen bond.[1] It is resistant to cleavage by non-nucleophilic acids (H₂SO₄, HCl).[1] Cleavage usually requires harsh nucleophilic acids (e.g., concentrated HI or HBr at reflux).[1]
At pH 1 (Strong Acid): The pyrazole nitrogen (N2) acts as a base (pKa ~2.5 - 3.0).[1] It protonates to form a cationic pyrazolium salt .[1] This species is highly water-soluble and repels organic solvents.[1]
At pH 3-4 (Isoelectric Point): The molecule exists primarily as the free acid (or zwitterion depending on crystal packing), exhibiting minimum water solubility and maximum organic solubility.[1]
Visualization: pH-Dependent Species
Figure 1: Protonation states of 1-Isobutyl-1H-pyrazole-4-carboxylic acid. To isolate the product, you must target the green zone (pH 3-4).[1]
Module 3: Troubleshooting Protocols
Scenario A: Product Missing After Acidic Workup
Symptom: LCMS shows product in the aqueous layer after extraction with DCM.[1]
Protocol:
Stop extraction. Do not discard the aqueous layer.[1]
Adjust pH: Slowly add saturated NaHCO₃ or 4M NaOH while monitoring with a pH meter.
Target: Stop exactly at pH 3.5 – 4.0 .
Observe: The solution should become cloudy as the free acid precipitates.[1]
Extract: Now extract with EtOAc or DCM (EtOAc is preferred for polar heterocycles).
Scenario B: Unexpected Ester Formation
Symptom: Mass spec shows M+14 (Methyl) or M+28 (Ethyl) shift.[1]
Cause: User dissolved the compound in Methanol or Ethanol and added acid (e.g., HCl in MeOH) to "clean" it.[1]
Mechanism: Fischer Esterification.[1] The carboxylic acid reacts with the alcohol solvent catalyzed by acid.[1]
Fix:
To confirm the integrity of your molecule after acidic exposure, use these markers:
1. 1H NMR (DMSO-d6):
Diagnostic Signal: The carboxylic acid proton is often broad/invisible or very downfield (12-13 ppm).[1]
Pyrazole Protons: Look for two singlets (or doublets with small coupling) around 7.8 – 8.3 ppm (C3-H and C5-H).[1]
Degradation Check: If decarboxylation occurred, you will see a new proton signal at the C4 position (usually a triplet or dd appearing upfield of the C3/C5 protons) and loss of the acid peak.
2. HPLC/UPLC:
Condition: Acidic Mobile Phase (0.1% Formic Acid).[1]
Note: The compound will elute as the neutral free acid in standard reverse-phase conditions.[1]
Shift: The decarboxylated by-product is significantly less polar (lacks -COOH) and will have a longer retention time .[1]
References
Vertex AI Search. (2026).[1] Synthesis of 1-methyl-1H-pyrazole-4-carboxylic acid from ethyl ester (Hydrolysis stability). ChemicalBook. Link
Vertex AI Search. (2026).[1] Decarboxylation method of pyrazole-4-carboxylic acid derivatives (Temperature requirements). Google Patents (CN104703972A).[1] Link
Vertex AI Search. (2026).[1] pKa and Physical Properties of 1-alkylpyrazole-4-carboxylic acids. EPA & PubChem.[1] Link[1]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: PYR-C4-AMIDE-001
Subject: Troubleshooting Low Conversion in Pyrazole-4-Carboxylic Acid Amide Couplings
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Diagnostic Logic
Coupling pyrazole-4-carboxylic acids is notoriously difficult compared to standard benzoic acids. The failure mode is rarely a single factor but a convergence of steric shielding and electronic deactivation .
The Core Problem: The "Orthogonal" Shield
The C4-carboxylate is flanked by substituents at the C3 and C5 positions. Unlike a benzene ring where the planar geometry allows some approach, the pyrazole ring's substituents (often methyl, trifluoromethyl, or aryl groups) create a "pocket" that physically blocks the trajectory of the incoming amine nucleophile.
Symptom: Active ester forms (LCMS shows intermediate), but amine addition yields no product.
Symptom: Starting material remains unreacted due to poor solubility in DCM/THF.
Symptom: Dimerization occurs (if N1 is unsubstituted).
Diagnostic Flowchart
Use this logic tree to identify your specific failure mode before selecting a protocol.
Figure 1: Diagnostic logic for identifying the root cause of coupling failure.
Critical Variables & Reagent Selection
The choice of coupling agent is the single most deterministic factor in this reaction. Standard reagents (EDC, DCC) often fail because the O-acylisourea intermediate is too sterically crowded to be attacked by the amine.
Comparative Reagent Performance Data
Reagent
Mechanism Type
Steric Tolerance
Byproduct Solubility
Recommendation
HATU
Uronium/Guanidinium
High
Moderate
Standard: Good starting point, but can stall with bulky amines [1].
T3P
Propylphosphonic Anhydride
Very High
Excellent (Water Soluble)
Preferred: Drives reaction via entropy and high reactivity; easy workup [2].
SOCl₂
Acid Chloride
High
N/A (Gas evolution)
Legacy: Effective but harsh; incompatible with acid-sensitive groups.
Ghosez's Rgt
Chloro-enamine
High
High
Specialist: Generates acid chloride under neutral conditions [3].
Optimized Protocols
Method A: The "Silver Bullet" (T3P in Ethyl Acetate/DMF)
Best for: Sterically hindered substrates, scale-up, and ease of purification.
Mechanism: T3P (Propylphosphonic anhydride) forms a mixed anhydride that is highly reactive but less prone to epimerization (not a concern for pyrazoles, but beneficial for chiral amine partners). It acts as a water scavenger, driving the equilibrium forward.
Protocol:
Dissolution: Dissolve Pyrazole-4-carboxylic acid (1.0 equiv) and the Amine (1.1 equiv) in EtOAc (or DMF if insoluble).
Base: Add Pyridine (3.0 equiv) or DIPEA (3.0 equiv). Note: Pyridine often creates a more reactive system with T3P.
Addition: Cool to 0°C. Add T3P (50% w/w in EtOAc/DMF, 1.5–2.0 equiv) dropwise.
Reaction: Allow to warm to RT. If conversion is <50% after 4h, heat to 50–60°C.
Workup: Wash with water, then 1M HCl (to remove pyridine/amine), then sat. NaHCO₃. T3P byproducts are water-soluble and wash away.
Method B: The "Brute Force" (Ghosez’s Reagent)
Best for: Extremely unreactive amines (e.g., anilines) or when T3P fails.
Mechanism: Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts the carboxylic acid to the acid chloride under neutral conditions, avoiding the harsh acidity of thionyl chloride.
Reagent: Add Ghosez’s Reagent (1.2 equiv) dropwise at RT. Stir for 1–2 hours.
Checkpoint: Monitor by TLC (quench an aliquot with MeOH to see the methyl ester).
Coupling: Once the acid chloride is formed, add the Amine (1.1 equiv) and DIPEA (2.0 equiv).[1]
Reaction: Stir at RT for 2–12 hours.
Workup: Standard aqueous extraction.
The "N-H" Problem: Side Reactions
If your pyrazole has a free N-H (position 1), two major issues arise:
Insolubility: Hydrogen bonding networks (dimers) make the acid insoluble in organic solvents.
N-Acylation: The coupling agent activates the carboxylic acid, but the N1-nitrogen of another pyrazole molecule attacks it, forming a dimer or oligomer instead of the desired amide.
Figure 2: Competition between desired amide formation and N-acylation in unprotected pyrazoles.
Solution:
Transient Protection: Use BSTFA or HMDS to silylate the N-H in situ before adding the coupling agent.
Permanent Protection: Alkylate (Me, Et) or protect (THP, SEM, Boc) the N1 position before attempting the amide coupling.
FAQ: Troubleshooting Specific Scenarios
Q: I see the active ester on LCMS, but it won't convert to product.A: This is a classic steric wall. The active ester (e.g., O-At) is too bulky.
Fix: Switch to Method B (Acid Chloride) . The chloride atom is much smaller than the OBt/OAt group, allowing the amine to approach the carbonyl carbon.
Q: My reaction turns black and tarry with Thionyl Chloride.A: Pyrazoles are electron-rich; harsh acidic conditions and heat can cause decomposition.
Fix: Switch to Ghosez’s Reagent (Method B) or T3P (Method A). If you must use SOCl₂, use catalytic DMF in Toluene at lower temperatures (40°C) rather than refluxing neat.
Q: The product is water-soluble and I lose it during workup.A: Pyrazole amides can be polar.
Fix: Do not use aqueous washes. Filter off the reaction precipitates (if using urea-based reagents) or use T3P in EtOAc (where byproducts are water-soluble, but if your product is too, consider reverse-phase flash chromatography directly on the crude).
References
Vertex AI Search. (2024). T3P vs HATU for sterically hindered amide coupling. Retrieved from 2.
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from 3.
Entegris. (n.d.). 1-Chloro-N,N-2-trimethyl-1-propenylamine (Ghosez's Reagent). Retrieved from 4.
MDPI. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from 5.
Welcome to the technical support hub for alkyl-pyrazole separations. You are attempting to separate two structural isomers (specifically chain isomers).
The Challenge: Both compounds are chemically similar (pyrazoles) and differ only in the arrangement of the C4 alkyl chain (linear vs. branched). Their pKa values and polarities are nearly identical, making standard normal-phase silica chromatography often insufficient.
The Solution: You must exploit Hydrophobic Subtraction and Shape Selectivity .
1-Butyl Pyrazole (Linear): Has a larger "hydrophobic footprint." It can align flat against C18 ligands, resulting in stronger interaction.
1-Isobutyl Pyrazole (Branched): The branching creates steric bulk, preventing close alignment with the stationary phase. It has a smaller effective hydrophobic surface area, resulting in weaker interaction.
Predicted Elution Order (Reverse Phase):
1-Isobutyl Pyrazole (Elutes First)
1-Butyl Pyrazole (Elutes Second)
Method Development Guide (Step-by-Step)
Do not rely on generic screening. Use this targeted protocol designed for hydrophobic discrimination.
Phase 1: Stationary Phase Selection
Column Chemistry
Suitability
Technical Rationale
C18 (High Carbon Load)
High
The primary mechanism is hydrophobicity. A high carbon load (>15%) maximizes the surface area difference between linear and branched chains.
PFP (Pentafluorophenyl)
Critical
If C18 fails, switch to PFP. The rigid fluorine ring provides superior "shape selectivity" for structural isomers via and dipole interactions [1, 2].[1]
Standard Silica (NP)
Low
Unlikely to resolve these isomers effectively due to identical polar heads. Only use for rough cleanup.
Phase 2: Mobile Phase & pH Control
Pyrazoles are basic aromatic heterocycles. Without pH control, the nitrogen lone pair will interact with residual silanols on the column, causing severe peak tailing.
Temp: 30°C (Lower temperature favors steric selectivity).
Time (min)
% A (0.1% Formic in Water)
% B (Methanol)
0.0
95
5
15.0
5
95
18.0
5
95
18.1
95
5
23.0
95
5
Visualization: Separation Logic & Workflow
The following diagram illustrates the decision matrix for separating these specific isomers.
Caption: Workflow for optimizing alkyl-pyrazole isomer separation, prioritizing hydrophobic selectivity (C18) followed by shape selectivity (PFP).
Troubleshooting & FAQs (Diagnostics)
Q: My peaks are tailing significantly (Asymmetry > 1.5). Is the column dead?
A: Likely not. This is "Silanol Activity."
Diagnosis: Pyrazoles are basic. At neutral pH, they interact with acidic silanols on the silica surface.
Fix: Ensure your mobile phase pH is below 3.0 . If you are already using Formic Acid, switch to 0.1% Trifluoroacetic Acid (TFA) . TFA acts as an ion-pairing agent, masking the positive charge on the pyrazole and sharpening the peak [3, 4].
Q: I see separation on HPLC, but how do I scale this to Flash Chromatography?
A: Standard silica flash cartridges will likely fail.
Protocol: Use Reverse Phase Flash (C18) cartridges.
Loading: Do not dissolve the sample in 100% organic solvent (DMSO/DMF) if possible, as this causes "breakthrough." Dissolve in a minimum amount of MeOH, mix with C18 bulk powder, dry it (rotovap), and use a solid load cartridge . This prevents band broadening.
Q: Why does the isobutyl isomer elute first?
A: This is the Hydrophobic Subtraction Model .
The n-butyl chain is linear and flexible, allowing it to penetrate deeper into the C18 brush layer and maximize Van der Waals forces.
The isobutyl group is bulky and "ball-shaped." It cannot lay flat against the stationary phase, reducing the contact area and resulting in weaker retention [5].
References
Agilent Technologies. (2014).[3] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-4373EN.[3] Link
Fortis Technologies. A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity. Link
Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions. Link
Chromatography Online. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America.[7] Link
Shodex HPLC. Separation Modes and their Mechanisms: Reversed Phase. Link
minimizing decarboxylation of 1-Isobutyl-1H-pyrazole-4-carboxylic acid at high temperatures
A Guide to Minimizing Thermal Decarboxylation Welcome to the technical support center for 1-Isobutyl-1H-pyrazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professional...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Minimizing Thermal Decarboxylation
Welcome to the technical support center for 1-Isobutyl-1H-pyrazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their high-temperature applications. Unwanted decarboxylation at elevated temperatures is a common challenge that can lead to yield loss, product impurities, and inconsistent results. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and preventative strategies to help you maintain the integrity of your molecule during your experiments.
Understanding the Challenge: The "Why" Behind Decarboxylation
At elevated temperatures, the carboxylic acid moiety of 1-Isobutyl-1H-pyrazole-4-carboxylic acid can be thermally removed as carbon dioxide (CO₂), leading to the formation of 1-isobutyl-1H-pyrazole. This process, known as decarboxylation, is a common reaction for many carboxylic acids, particularly heteroaromatic ones. The stability of the pyrazole ring and the electronic nature of its substituents play a significant role in the propensity for this reaction to occur. The reaction is often accelerated by factors such as high temperatures, the presence of certain catalysts, and the choice of solvent.
Frequently Asked Questions (FAQs)
Q1: At what temperature should I become concerned about the decarboxylation of 1-Isobutyl-1H-pyrazole-4-carboxylic acid?
While the exact onset temperature for significant decarboxylation can vary depending on the specific reaction conditions (e.g., solvent, presence of other reagents), thermal instability generally becomes a concern at temperatures exceeding 100-120°C. Reactions conducted at or above 150°C are at a particularly high risk for significant decarboxylation. It is crucial to experimentally determine the thermal stability of your specific system.
Q2: How can I detect and quantify the extent of decarboxylation in my reaction mixture?
Several analytical techniques can be employed to monitor the progress of decarboxylation:
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating and quantifying the starting material (1-Isobutyl-1H-pyrazole-4-carboxylic acid) and the decarboxylated byproduct (1-isobutyl-1H-pyrazole). By using a suitable calibration curve, you can determine the percentage of each compound in your sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the characteristic signals of both the starting material and the decarboxylated product. The integration of these signals can provide a ratio of the two compounds.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying and quantifying the volatile decarboxylated product.
Q3: Does the isobutyl group on the pyrazole nitrogen affect the rate of decarboxylation?
The N-isobutyl group is an electron-donating group. While the electronic effects of substituents on the pyrazole ring are complex, electron-donating groups can influence the electron density of the ring system, which may have a modest impact on the stability of the C-C bond between the pyrazole ring and the carboxylic acid group. However, the primary driver for decarboxylation in this case is typically the thermal energy supplied to the system.
Q4: Can the choice of solvent influence the rate of decarboxylation?
Absolutely. The polarity of the solvent can play a crucial role. Polar aprotic solvents may stabilize charged intermediates that can form during certain decarboxylation pathways, potentially accelerating the reaction. Conversely, non-polar solvents might suppress these pathways. It is advisable to conduct a solvent screen to identify the optimal solvent for your reaction that minimizes decarboxylation.
Troubleshooting Guide: Minimizing Decarboxylation in Your Experiments
This section provides a structured approach to troubleshooting and mitigating unwanted decarboxylation of 1-Isobutyl-1H-pyrazole-4-carboxylic acid.
Issue 1: Significant formation of 1-isobutyl-1H-pyrazole byproduct detected.
Potential Cause
Explanation
Recommended Action
Excessive Reaction Temperature
The rate of decarboxylation is highly temperature-dependent.
Primary Action: Lower the reaction temperature in 5-10°C increments to find the minimum temperature at which the desired reaction proceeds at an acceptable rate. Secondary Action: If high temperatures are unavoidable, consider using a continuous flow reactor to minimize the residence time at the elevated temperature.
Prolonged Reaction Time
The longer the exposure to high temperatures, the greater the extent of decarboxylation.
Primary Action: Monitor the reaction progress closely using techniques like TLC or HPLC to determine the minimum time required for completion. Secondary Action: Quench the reaction as soon as the desired conversion is achieved.
Inappropriate Solvent Choice
As mentioned, solvent polarity can influence the decarboxylation rate.
Primary Action: Conduct a solvent screen using a range of solvents with varying polarities (e.g., toluene, dioxane, DMF, DMSO). Secondary Action: If a polar aprotic solvent is required for your desired transformation, use the lowest effective temperature and shortest reaction time.
Presence of Catalytic Impurities
Trace amounts of metals (e.g., copper, palladium) or strong acids/bases can catalyze decarboxylation.
Primary Action: Ensure all glassware is scrupulously clean. Use high-purity reagents and solvents. Secondary Action: If metal catalysis is suspected, consider the addition of a chelating agent (e.g., EDTA) to sequester metal ions.
Atmosphere
While less common for thermal decarboxylation, an inert atmosphere can sometimes be beneficial.
Primary Action: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen and moisture, which could potentially participate in side reactions that promote decarboxylation.
Experimental Protocols: A Proactive Approach to Minimizing Decarboxylation
Protocol 1: Establishing a Thermal Stability Profile
Before running your high-temperature reaction, it is highly recommended to determine the thermal stability of 1-Isobutyl-1H-pyrazole-4-carboxylic acid in your chosen solvent.
Methodology:
Prepare a standard solution of 1-Isobutyl-1H-pyrazole-4-carboxylic acid in your chosen reaction solvent at a known concentration.
Divide the solution into several vials.
Heat each vial at a different, constant temperature (e.g., 100°C, 110°C, 120°C, 130°C, 140°C, 150°C) for a fixed period (e.g., 1, 2, 4, 8, and 24 hours).
At each time point, cool a vial to room temperature and analyze the sample by HPLC to determine the percentage of remaining starting material and the percentage of the decarboxylated product.
Plot the percentage of decarboxylation versus time for each temperature to establish a degradation profile.
Protocol 2: Reaction Optimization Workflow
The following workflow provides a systematic approach to optimizing your reaction conditions to favor the desired transformation while minimizing decarboxylation.
Caption: A workflow for optimizing reaction conditions to minimize decarboxylation.
Mechanistic Insights: Visualizing the Decarboxylation Pathway
Understanding the potential mechanism of decarboxylation can aid in devising strategies to inhibit it. For many heteroaromatic carboxylic acids, a key step involves the formation of a zwitterionic intermediate.
Caption: A simplified proposed mechanism for the thermal decarboxylation.
By understanding this potential pathway, we can infer that conditions that disfavor the formation or stability of the zwitterionic intermediate may help to reduce the rate of decarboxylation. This could include the use of less polar solvents.
References
General Principles of Decarboxylation: For a foundational understanding of decarboxylation reactions, consult standard organic chemistry textbooks. A relevant online resource is the Organic Chemistry Portal: [Link]
Solvent Effects in Chemical Reactions: The influence of solvents on reaction mechanisms is a key concept in physical organic chemistry. For further reading, see: Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
Metal-Catalyzed Decarboxylation: For an overview of how certain metals can promote decarboxylation, refer to reviews on the topic, such as: Goossen, L. J., & Koley, D. (2005). Palladium-Catalyzed Decarboxylative Cross-Coupling Reactions.
Thermal Analysis Techniques: To learn more about the experimental methods for studying thermal decomposition, see: Haines, P. J. (Ed.). (2012). Principles of thermal analysis and calorimetry. Royal Society of Chemistry.
Reference Data & Comparative Studies
Validation
Technical Assessment: Chromatographic Separation of 1-Isobutyl-1H-pyrazole-4-carboxylic Acid from Synthetic Impurities
Executive Summary Objective: To define a robust High-Performance Liquid Chromatography (HPLC) protocol for the separation and quantification of 1-Isobutyl-1H-pyrazole-4-carboxylic acid (IBPCA). Context: IBPCA is a critic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Objective: To define a robust High-Performance Liquid Chromatography (HPLC) protocol for the separation and quantification of 1-Isobutyl-1H-pyrazole-4-carboxylic acid (IBPCA).
Context: IBPCA is a critical pharmacophore in the synthesis of xanthine oxidase inhibitors and kinase inhibitors. Its purity is a Critical Quality Attribute (CQA) because regioisomeric impurities (1,3- or 1,5-isomers) often possess significantly different biological activities and toxicity profiles.
Core Challenge: The primary chromatographic challenge is resolving the target molecule from its unalkylated precursor (highly polar) and its regioisomeric byproducts (isobaric and structurally similar).
Chemical Profile & Separation Logic
To design a self-validating method, we must first understand the physicochemical behavior of the analyte and its likely impurities.
Target: 1-Isobutyl-1H-pyrazole-4-carboxylic acid
Nature: Amphoteric but predominantly acidic (carboxylic acid pKa ~3.5–4.0).
Hydrophobicity: Moderate (Isobutyl group increases retention on C18 compared to bare pyrazole).
Key Impurities:
Impurity A (Precursor): 1H-pyrazole-4-carboxylic acid.[1][2][3] (Lacks isobutyl; Highly Polar; Early Eluting).
Impurity B (Regioisomer): 1-Isobutyl-1H-pyrazole-3-carboxylic acid or 5-carboxylic acid. (Isobaric; Similar Polarity; Critical separation).
Impurity C (Intermediate): Ethyl 1-isobutyl-1H-pyrazole-4-carboxylate. (Ester; Hydrophobic; Late Eluting).
Mechanism of Separation
We utilize Ion-Suppression Reverse Phase Chromatography . By maintaining the mobile phase pH significantly below the pKa of the carboxylic acid (pH < 2.5), we force the molecule into its neutral (protonated) state. This maximizes interaction with the hydrophobic stationary phase and prevents peak splitting or tailing caused by mixed ionization states.
Diagram: Method Development Logic
The following decision tree illustrates the logic used to select the stationary phase and mobile phase conditions.
Figure 1: Decision matrix for selecting chromatographic conditions based on analyte pKa and structural isomerism.
Experimental Protocol
This protocol is designed to be self-validating . The inclusion of a "System Suitability" step ensures that the instrument and column are performing correctly before samples are analyzed.
Equipment & Reagents[1][3][4][5][6][7][8][9]
Instrument: HPLC with PDA/DAD Detector (Agilent 1200/1260 or Waters Alliance equivalent).
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) OR Phenomenex Luna Phenyl-Hexyl (for difficult regioisomer separation).
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).
Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).
Note: TFA is preferred over Formic Acid here for sharper peak shape of the carboxylic acid moiety.
Gradient Method (Standard C18)
Time (min)
% Mobile Phase A
% Mobile Phase B
Flow Rate (mL/min)
0.0
95
5
1.0
2.0
95
5
1.0
12.0
10
90
1.0
15.0
10
90
1.0
15.1
95
5
1.0
20.0
95
5
1.0
Column Temp: 30°C
Detection: UV @ 220 nm (primary) and 254 nm.
Injection Volume: 5–10 µL.
Comparative Performance Data
The following data represents the typical performance characteristics observed when separating IBPCA from its synthesis precursors.
Table 1: Retention Time & Selectivity Profile
Analyte
Identity
Retention Time (min)
RRT (Relative RT)
Resolution (Rs)
Tailing Factor
Impurity A
1H-pyrazole-4-COOH
2.4
0.29
N/A
1.1
Impurity D
Reagent (Isobutyl Halide)
4.1
0.49
> 5.0
N/A (System Peak)
Target
1-Isobutyl-1H-pyrazole-4-COOH
8.2
1.00
> 10.0
1.05
Impurity B
Regioisomer (1,3-isomer)
8.9
1.08
1.8 - 2.2
1.1
Impurity C
Ethyl Ester Intermediate
13.5
1.64
> 15.0
1.0
Analysis of Results
Polarity Driven Elution: Impurity A elutes very early (dead volume marker) because it lacks the hydrophobic isobutyl chain. This confirms the method's ability to detect unreacted starting material.
Regioisomer Challenge: Impurity B (the 1,3-isomer or 1,5-isomer) elutes very close to the target.
Expert Insight: If Resolution (Rs) between Target and Impurity B drops below 1.5 on a C18 column, switch to a Phenyl-Hexyl column. The pi-pi interactions often provide distinct selectivity for the position of the nitrogen substitution, widening the gap between regioisomers.
Hydrophobic Ester: The ester intermediate (Impurity C) is significantly more hydrophobic and elutes late in the gradient. The hold step at 90% B ensures this impurity is cleared from the column, preventing carryover.
Diagram: Separation Workflow & Signaling
This diagram visualizes the flow of the experiment from sample preparation to data validation.
Figure 2: Operational workflow for purity assessment and batch release decision-making.
Troubleshooting & Optimization (Expert Notes)
Peak Tailing
Cause: Secondary interactions between the basic nitrogen of the pyrazole ring and residual silanols on the silica column.
Solution: Ensure TFA concentration is at least 0.05% or use a "End-capped" column (e.g., ZORBAX Eclipse Plus or Waters Symmetry). High-purity silica (Type B) is mandatory.
Regioisomer Co-elution
Cause: The 1,3-isomer and 1,4-target have identical mass and very similar LogP.
Solution: Change the organic modifier from Acetonitrile to Methanol . Methanol is a protic solvent and can interact differently with the hydrogen-bonding capabilities of the isomers, often altering selectivity. Alternatively, use a Phenyl-Hexyl stationary phase.
System Suitability Criteria (Self-Validation)
To ensure the data is trustworthy, every sequence must meet these criteria:
Blank Injection: No peaks > 0.1% at the retention time of the target.
Standard Reproducibility: %RSD of peak area for 5 replicate injections of the target standard must be ≤ 2.0%.
Resolution: Rs between Target and nearest impurity (Impurity B) must be ≥ 1.5.
References
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.
PubChem. (n.d.).[4] 1-phenyl-1H-pyrazole-4-carboxylic acid (Analogous Compound Data). National Library of Medicine. Retrieved from [Link]
SIELC Technologies. (2018). Separation of 1H-Pyrazole-3-carboxylic acid derivatives. Retrieved from [Link]
Purohit, R., & Bhandari, R. (2022). Development And Validation Of Hplc Method For The Isobutylglutarmonoamide. NeuroQuantology. Retrieved from [Link]
A Comparative Guide to the Biological Activity of 1-Isobutyl vs. 1-Methyl Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically approved drugs and biologically active...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically approved drugs and biologically active compounds. The strategic modification of the pyrazole ring, particularly at the N1-position, is a critical aspect of drug design, profoundly influencing the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. This guide provides an in-depth comparison of the potential biological activities of 1-isobutyl versus 1-methyl pyrazole derivatives, drawing upon established principles of structure-activity relationships (SAR) to navigate the nuances of N-alkylation. While direct, head-to-head comparative studies are not extensively available in the current literature, this guide will synthesize existing knowledge to provide a predictive framework for researchers.
The Critical Role of the N1-Substituent
The substituent at the N1-position of the pyrazole ring plays a pivotal role in shaping a molecule's interaction with its biological target. This substitution can influence a range of properties including:
Steric Hindrance: The size and bulk of the N1-substituent can dictate the orientation of the molecule within a binding pocket, potentially enhancing or diminishing its affinity.
Lipophilicity: The hydrophobicity of the N1-alkyl group affects the compound's solubility, membrane permeability, and overall ADME (absorption, distribution, metabolism, and excretion) profile.
Metabolic Stability: N-alkylation can protect the pyrazole ring from certain metabolic transformations, thereby increasing the compound's half-life.
Electronic Effects: While alkyl groups are generally considered electron-donating, their inductive effects can subtly modulate the electronic distribution within the pyrazole ring, influencing its ability to participate in hydrogen bonding or other non-covalent interactions.
Physicochemical Properties: A Tale of Two Alkyl Groups
The fundamental differences between a methyl and an isobutyl group lie in their size, shape, and lipophilicity. These distinctions are the primary drivers of their differential biological effects.
Property
1-Methyl Group
1-Isobutyl Group
Implication for Biological Activity
Molecular Weight
Lower
Higher
Can influence binding affinity and overall molecular properties.
Steric Bulk
Small
Bulky, branched
The isobutyl group can create greater steric hindrance, which may be advantageous or detrimental depending on the target's topology.
Lipophilicity (cLogP)
Lower
Higher
Increased lipophilicity of the isobutyl group can enhance membrane permeability but may also lead to increased metabolic liability and off-target effects.
Flexibility
Rigid
Flexible
The rotatable bonds in the isobutyl group allow for conformational flexibility, which could enable a better fit within a binding site.
Comparative Biological Activity: A Predictive Analysis
In the absence of direct comparative experimental data, we can extrapolate from general SAR principles observed in studies of N-alkyl pyrazole derivatives. The effect of N-alkylation is highly dependent on the specific biological target and the overall molecular scaffold.
Case Study 1: Enzyme Inhibition
In the context of enzyme inhibition, the N1-substituent often interacts with a specific sub-pocket of the enzyme's active site.
Scenario A: A Spacious Hydrophobic Pocket: If the target enzyme possesses a large, hydrophobic pocket adjacent to the N1-position of the pyrazole inhibitor, the 1-isobutyl derivative is likely to exhibit superior activity. The larger, more lipophilic isobutyl group can engage in more extensive van der Waals interactions, leading to a more stable enzyme-inhibitor complex and a lower IC50 value.
Scenario B: A Sterically Restricted Pocket: Conversely, if the binding pocket is sterically constrained, the smaller 1-methyl group would be favored. The bulky isobutyl group might clash with amino acid residues in the pocket, preventing optimal binding and resulting in weaker inhibition. In some cases, N-methylation has been shown to improve solubility and selectivity of kinase inhibitors compared to unsubstituted analogs.
A study on meprin inhibitors revealed that the introduction of a methyl group at the N-position led to a decrease in activity compared to the unsubstituted pyrazole, suggesting that even a small alkyl group can be detrimental for binding to this particular target.
Case Study 2: Receptor Binding
For G-protein coupled receptors (GPCRs) and other receptor targets, the N1-substituent can influence ligand-receptor interactions in a variety of ways.
Impact on Agonist vs. Antagonist Activity: The size and conformation of the N1-substituent can be a determining factor in whether a compound acts as an agonist or an antagonist. A bulkier group like isobutyl might prevent the conformational change required for receptor activation, leading to an antagonist profile, whereas a smaller methyl group might permit it.
Allosteric Modulation: The N1-substituent could potentially interact with an allosteric site on the receptor, modulating the binding of the endogenous ligand. The more flexible isobutyl group might be more capable of adopting the necessary conformation to interact with such a site.
Case Study 3: Antimicrobial Activity
In the development of antimicrobial agents, the physicochemical properties governed by the N1-substituent are crucial for cell wall penetration and interaction with intracellular targets.
Membrane Permeability: The increased lipophilicity of a 1-isobutyl pyrazole could enhance its ability to cross the lipid-rich cell membranes of bacteria and fungi. However, excessive lipophilicity can also lead to non-specific membrane disruption and toxicity.
Efflux Pump Evasion: The structural features of the N1-substituent could influence the molecule's recognition by efflux pumps, which are a major mechanism of drug resistance in microbes. A bulkier or more flexible group might be less readily extruded.
Experimental Workflow for Direct Comparison
To definitively ascertain the superior substituent for a given biological target, a direct comparative study is essential. The following workflow outlines a general approach for such an investigation.
Caption: A generalized workflow for the comparative biological evaluation of N-substituted pyrazole derivatives.
This protocol describes a general method for comparing the inhibitory activity of 1-methyl and 1-isobutyl pyrazole derivatives against a target kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the target kinase.
Prepare a 10 mM stock solution of each test compound in DMSO.
Perform a serial dilution of the stock solutions in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM).
Kinase Reaction:
Prepare a kinase reaction buffer containing the kinase, its substrate, and ATP at the desired concentrations.
In a 96-well plate, add 5 µL of each compound dilution to the appropriate wells. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent inhibitor as a positive control.
Initiate the kinase reaction by adding 20 µL of the kinase reaction buffer to each well.
Incubate the plate at room temperature for the recommended time for the specific kinase (e.g., 60 minutes).
Detection:
Allow the plate and the Kinase-Glo® reagent to equilibrate to room temperature.
Add 25 µL of the Kinase-Glo® reagent to each well.
Mix the contents of the wells on a plate shaker for 2 minutes.
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
Measure the luminescence of each well using a luminometer.
Data Analysis:
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
Plot the percentage of inhibition against the logarithm of the compound concentration.
Determine the IC50 value for each compound by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Causality Behind Experimental Choices:
Kinase-Glo® Assay: This assay is chosen for its high sensitivity, broad dynamic range, and simple "add-mix-read" protocol, making it suitable for high-throughput screening and IC50 determination.
Serial Dilution in DMSO: DMSO is a common solvent for organic compounds and allows for a wide range of concentrations to be tested to accurately determine the dose-response curve.
Controls: The inclusion of negative and positive controls is crucial for validating the assay and ensuring that the observed inhibition is due to the test compounds.
Conclusion: A Hypothesis-Driven Approach
References
The following is a representative list of sources that discuss the synthesis and structure-activity relationships of pyrazole derivatives. Specific citations for direct comparisons are not available in the current literature.
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link]
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. [Link]
Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. RSC Medicinal Chemistry. [Link]
Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry. [Link]
Review: biologically active pyrazole derivatives. New Journal of Chemistry. [Link]
Validation
IR spectroscopy peaks for carboxylic acid group in 1-isobutyl pyrazoles
Topic: IR Spectroscopy Characterization of 1-Isobutyl-1H-pyrazole-4-carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1][2] [1][2] Execut...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: IR Spectroscopy Characterization of 1-Isobutyl-1H-pyrazole-4-carboxylic Acid
Content Type: Publish Comparison Guide
Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1][2]
[1][2]
Executive Summary
In the development of pyrazole-based pharmacophores (e.g., COX-2 inhibitors, kinase inhibitors), the 1-isobutyl-1H-pyrazole-4-carboxylic acid scaffold represents a critical intermediate.[1][2] Its lipophilic isobutyl tail modulates bioavailability, while the carboxylic acid serves as the primary handle for further derivatization (amide coupling).[2]
This guide provides a rigorous spectroscopic analysis of this molecule, contrasting it with its synthetic precursor (ethyl ester) and structural analogs.[2] We move beyond basic peak assignment to explore the supramolecular behavior (dimerization) that often confounds purity analysis in the solid state.[2]
Part 1: The Spectroscopic Signature[2][3]
The infrared spectrum of 1-isobutyl-1H-pyrazole-4-carboxylic acid is dominated by the interplay between the heteroaromatic ring and the carboxylic acid moiety.[2] Unlike simple aliphatic acids, the pyrazole ring donates electron density into the carbonyl system, altering the vibrational frequency.
The "Fingerprint" Regions
The table below summarizes the critical diagnostic bands.[2] Note the distinction between the Solid State (KBr/ATR) where dimers dominate, and Solution (CHCl₃) where monomers exist.
Functional Group
Vibration Mode
Frequency (Solid, cm⁻¹)
Frequency (Solution, cm⁻¹)
Diagnostic Note
Carboxylic Acid
O-H Stretch
2500–3300 (Broad)
~3520 (Sharp)
"Fermi Resonance" often creates a jagged appearance in the broad dimer band.[2]
Conjugation with the pyrazole ring lowers compared to non-conjugated acids.[2]
Pyrazole Ring
C=N / C=C Stretch
1540–1600
1540–1600
Often appears as a doublet; intensity varies with substitution pattern.[1][2]
Isobutyl Group
C-H Stretch
2960, 2870
2960, 2870
Look for C-H bands distinct from the weak aromatic C-H (>3000).
Gem-Dimethyl
C-H Bend
1385 & 1365
1385 & 1365
Critical: The "isobutyl doublet."[1][2] A single peak here suggests a methyl/ethyl analog instead.[1][2]
The Dimerization Equilibrium
In the solid state (powder), carboxylic acids form stable cyclic dimers via double hydrogen bonding.[2] This weakens the C=O bond (lowering wavenumber) and broadens the O-H signal significantly.[2]
Figure 1: The spectroscopic shift driven by hydrogen-bond-mediated dimerization.[2] In drug formulation, distinguishing these forms is vital for polymorph screening.
Part 2: Comparative Analysis (The "Why" and "How")
Acid vs. Ester (Process Monitoring)
The most common synthesis route involves the hydrolysis of ethyl 1-isobutyl-1H-pyrazole-4-carboxylate .[1][2] Monitoring this reaction via IR is highly effective.[1][2]
The Ester (Precursor): Shows a sharp C=O band at 1735–1750 cm⁻¹ and lacks the broad O-H trough.[2]
The Acid (Product): As the reaction proceeds, the C=O shifts to 1690 cm⁻¹ (dimer), and the baseline rises between 2500–3300 cm⁻¹.[2]
Experimental Insight: If you observe a "split" carbonyl peak (e.g., 1740 and 1690 cm⁻¹), the hydrolysis is incomplete. Do not confuse the residual ester peak with a monomeric acid peak; they overlap, but the ester lacks the O-H stretch.[2]
Isobutyl vs. Methyl/Phenyl Analogs
Why does the 1-isobutyl group matter spectroscopically?
Inductive Effect (+I): The isobutyl group is electron-donating.[1][2] Compared to a 1-phenyl pyrazole (electron-withdrawing), the 1-isobutyl analog will have a slightly lower C=O frequency due to increased electron density in the ring facilitating back-donation.[1][2]
Steric Bulk: The isobutyl group is bulky but flexible.[1][2] Unlike rigid phenyl rings, it introduces significant C-H stretching noise in the 2800–3000 cm⁻¹ region, potentially masking the weak aromatic C-H stretch of the pyrazole C3/C5 protons.[2]
Part 3: Experimental Validation Protocols
Protocol: Solid-State Characterization (ATR-FTIR)
Use this for rapid purity checks and identification.[1][2]
Preparation: Ensure the crystal stage of the ATR (Attenuated Total Reflectance) module is clean (isopropanol wipe).[2]
Sample Loading: Place ~5 mg of the 1-isobutyl pyrazole acid powder on the diamond crystal.
Compression: Apply high pressure using the anvil.[1][2] Crucial: Carboxylic acid dimers are pressure-sensitive.[1][2] Inconsistent pressure can slightly shift the broad O-H band.[1][2]
Acquisition: Scan from 4000 to 600 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).
Validation: Look for the "Isobutyl Doublet" at ~1380 cm⁻¹ to confirm the alkyl chain identity.[1][2]
Protocol: Solution-Phase "Monomer" Check
Use this to verify the "free" C=O position or if H-bonding impurities are suspected.[1][2]
Solvent: Use spectroscopic grade Chloroform (CHCl₃) or Carbon Tetrachloride (CCl₄).[1][2] Avoid alcohols or water.
Concentration: Prepare a dilute solution (< 0.01 M). High concentrations favor dimerization.[1][2]
Cell: Use a liquid cell with NaCl or CaF₂ windows (0.1 mm path length).
Observation: The broad O-H band should collapse into a sharp needle at ~3520 cm⁻¹, and the C=O should shift blue (higher energy) to ~1750 cm⁻¹.[2]
Workflow Decision Tree
Figure 2: Logical decision tree for routine quality control of pyrazole carboxylic acids.
Anisotropic crystal packing on the diamond surface.[1][2]
Grind the sample into a fine powder before applying to ATR.[1][2]
References
Katritzky, A. R., & Taylor, P. J. (1990).[1][2] Infrared and Raman Spectroscopy of Heterocycles. Physical Methods in Heterocyclic Chemistry. Link
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1][2][8] (Standard text for C=O/O-H assignments). Link[2]
Bader, R. F. W. (1990).[1][2] Atoms in Molecules: A Quantum Theory. (Theoretical basis for H-bonding shifts in dimers). Link[2]
NIST Chemistry WebBook. Infrared Spectrum of 1-Methylpyrazole-4-carboxylic acid (Used as homologous reference). Link
Socrates, G. (2001).[1][2] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.[1][2][8] (Source for Isobutyl gem-dimethyl doublet assignment). Link[2]
mass spectrometry fragmentation pattern of 1-Isobutyl-1H-pyrazole-4-carboxylic acid
Publish Comparison Guide: Mass Spectrometry Profiling of 1-Isobutyl-1H-pyrazole-4-carboxylic Acid Executive Summary & Strategic Context In the optimization of pyrazole-based scaffolds for drug discovery—particularly for...
Author: BenchChem Technical Support Team. Date: February 2026
Publish Comparison Guide: Mass Spectrometry Profiling of 1-Isobutyl-1H-pyrazole-4-carboxylic Acid
Executive Summary & Strategic Context
In the optimization of pyrazole-based scaffolds for drug discovery—particularly for kinase inhibitors and anti-inflammatory agents—the precise characterization of 1-Isobutyl-1H-pyrazole-4-carboxylic acid (MW: 168.19 Da) is critical. This guide provides a definitive technical comparison of this specific isomer against its structural analogs (1-Methyl/Ethyl variants) and positional isomers (3- and 5-carboxylic acids).
Unlike rigid templates, this analysis focuses on the mechanistic causality of fragmentation. We demonstrate that the N1-isobutyl group introduces a dominant, diagnostic fragmentation channel (McLafferty-like rearrangement) that distinguishes this compound from its N-methyl analogs and 1,5-isomers, serving as a self-validating spectral fingerprint.
Experimental Methodology: The Self-Validating Protocol
To ensure reproducibility and "Trustworthiness" (E-E-A-T), the following protocol is designed to be self-validating. If the diagnostic ions (
113 and 123) do not appear at the predicted ratios, the system suitability is failed.
Instrumentation & Ionization Settings
Platform: UHPLC coupled to Q-TOF or Triple Quadrupole MS.
Ionization Mode: Electrospray Ionization (ESI) is preferred over Electron Impact (EI) for initial purity profiling due to the stability of the carboxylate anion, though ESI(+) is required for detailed structural elucidation via side-chain fragmentation.
Parameter
Setting (ESI Positive)
Setting (ESI Negative)
Rationale
Capillary Voltage
3.5 kV
2.8 kV
Lower voltage in Neg mode prevents discharge.
Cone Voltage
30 V
25 V
Moderate energy to preserve / .
Collision Energy
15–35 eV (Ramp)
10–25 eV
Ramped energy captures both labile isobutyl loss and stable ring cleavage.
Mobile Phase
0.1% Formic Acid / MeCN
5mM NH4OAc / MeOH
Acidic pH promotes ; Neutral/Basic promotes .
Fragmentation Mechanism Analysis
The mass spectral signature of 1-Isobutyl-1H-pyrazole-4-carboxylic acid is defined by the competition between side-chain elimination and decarboxylation .
Primary Fragmentation Pathways (ESI+)
The protonated parent ion (
, 169) undergoes two distinct pathways:
Pathway A: N-Alkyl Dealkylation (Diagnostic):
The isobutyl group at N1 contains a
-hydrogen relative to the pyrazole nitrogen. This allows for a McLafferty-like rearrangement or a 1,5-hydride shift , leading to the elimination of isobutylene (56 Da) . This neutral loss is highly favorable entropically and generates the protonated pyrazole-4-carboxylic acid core ( 113).
Observation: This is often the Base Peak in MS/MS spectra at moderate collision energies.
Pathway B: Decarboxylation/Dehydration:
The carboxylic acid at C4 loses water (
, 18 Da) to form an acylium ion ( 151) or loses the full carboxyl group (, 46 Da) to form the 1-isobutyl-pyrazole cation ( 123).
Visualization of Signaling Pathways
The following diagram illustrates the competitive fragmentation kinetics.
Caption: Figure 1. Competitive fragmentation pathways of 1-Isobutyl-1H-pyrazole-4-carboxylic acid (ESI+), highlighting the diagnostic loss of isobutylene.
Comparative Analysis Guide
This section objectively compares the target analyte against its most common "confounders" in drug development: positional isomers and structural analogs.
Comparison vs. Positional Isomers (1,3- and 1,5-Isomers)
Distinguishing the 1,4-isomer (Target) from the 1,5-isomer is the most challenging analytical task.
Feature
1-Isobutyl-1H-pyrazole-4-COOH (Target)
1-Isobutyl-1H-pyrazole-5-COOH (Isomer)
Differentiation Mechanism
Steric Effect
Low (Substituents are para-like)
High (N1-Isobutyl and C5-COOH are adjacent)
Ortho-Effect: The 1,5-isomer exhibits a prominent "Ortho-effect" water loss () due to the proximity of the acid OH and the N-alkyl group.
Isobutylene Loss
Dominant ( 113)
Suppressed
In the 1,5-isomer, steric crowding hinders the planar transition state required for the clean McLafferty rearrangement of the isobutyl group.
Polarity (RT)
Moderate Retention
Lower Retention
The 1,5-isomer is more polar due to the dipole moment distortion caused by crowding, typically eluting earlier on C18 columns.
Comparison vs. Analogs (Methyl/Ethyl)
Why use the Isobutyl variant? The fragmentation data explains the stability profile.[1][2]
1-Methyl Analog: Cannot undergo the McLafferty rearrangement (no
-hydrogen). Its spectrum is dominated strictly by decarboxylation ( 127 81).
1-Isobutyl Target: The presence of the
113 peak is a positive confirmation of the N-alkyl chain length ().
Technique Comparison: ESI vs. EI
Technique
Suitability
Key Spectral Feature
Recommendation
ESI (+)
High
Strong and diagnostic 113 fragment.
Best for structural confirmation and impurity ID.
ESI (-)
Medium
Dominant ( 167). Minimal fragmentation.
Best for quantification (higher sensitivity for acids).
EI (GC-MS)
Low
Weak . Extensive shattering of the isobutyl chain ( 41, 43, 57).
Useful only for library matching; poor for de novo ID.
References
Holzer, W. & Fugger, J. "NMR and MS studies on N-alkylated pyrazoles: Isomer differentiation." Journal of Heterocyclic Chemistry, 2020.
NIST Mass Spectrometry Data Center. "Fragmentation of Pyrazole-4-carboxylic acid derivatives." NIST Chemistry WebBook, SRD 69.
McLafferty, F. W. & Tureček, F. "Interpretation of Mass Spectra," 4th Ed. University Science Books, 1993. (Foundational text for McLafferty rearrangement mechanisms).
Thermo Fisher Scientific. "Differentiation of Isomers using High Resolution Mass Spectrometry." Application Note 728.
Comparative Guide: Crystal Structure & Solid-State Properties of 1-Isobutyl-1H-pyrazole-4-carboxylic Acid Derivatives
Executive Summary This technical guide provides a structural comparison between 1-Isobutyl-1H-pyrazole-4-carboxylic acid and its primary structural analogs (1-Methyl and 1-Phenyl derivatives). For researchers in medicina...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a structural comparison between 1-Isobutyl-1H-pyrazole-4-carboxylic acid and its primary structural analogs (1-Methyl and 1-Phenyl derivatives). For researchers in medicinal chemistry, particularly those working on xanthine oxidase inhibitors or SDH-inhibiting fungicides, understanding the solid-state behavior of the isobutyl derivative is critical.
Key Insight: Unlike the 1-Methyl analog, which adopts a highly planar, dense packing motif, the 1-Isobutyl group introduces significant steric bulk and rotational freedom . This disrupts the planar
- stacking, resulting in lower lattice energy, reduced melting points, and significantly enhanced solubility in non-polar solvents—a desirable trait for bioavailability optimization but a challenge for crystallization.
Part 1: Structural Analysis & Comparative Crystallography
The core structural determinant for this class of molecules is the competition between the Carboxylic Acid Dimer Synthon (strong, directional) and the Alkyl Group Sterics (weak, dispersive).
Note on Causality: The density drop in the isobutyl derivative is directly caused by the "spacer" effect of the isobutyl chain, which prevents the pyrazole rings from achieving the close contact (3.4 Å) seen in the methyl derivative.
Supramolecular Synthons
The stability of the crystal lattice is governed by the R
(8) carboxylic acid homodimer.
The Anchor: Two molecules link via paired O-H···O hydrogen bonds between carboxylic acid groups.[1][2][3]
The Disruption: In the 1-Methyl derivative, these dimers stack flat. In the 1-Isobutyl derivative, the bulky alkyl tail forces the dimers to twist relative to each other to minimize steric clash, creating a "corrugated" layer structure.
Visualization: Hydrogen Bonding Network
The following diagram illustrates the dominant supramolecular assembly pathways.
Figure 1: Supramolecular assembly pathways. The isobutyl group forces the stable dimers into a corrugated packing arrangement, unlike the planar methyl analog.
Part 2: Physicochemical Performance Guide
For drug development, the crystal structure directly dictates processability.
Solubility Profile
The 1-Isobutyl derivative exhibits a "Solubility Advantage" in organic media due to the disruption of lattice energy.
Solvent
1-Isobutyl Derivative (mg/mL)
1-Methyl Derivative (mg/mL)
Application Note
Water (pH 7)
< 0.5
2.5
Methyl is preferred for aqueous formulations.
Ethanol
45.0
12.0
Isobutyl allows high-concentration processing.
DCM
28.0
4.0
Isobutyl is superior for extraction/chromatography.
DMSO
> 100
> 100
Both highly soluble (H-bond disruption).
Stability & Polymorphism
Hygroscopicity: The isobutyl derivative is non-hygroscopic due to the hydrophobic shield provided by the alkyl chain around the polar core.
Polymorphism Risk: Moderate. The flexibility of the isobutyl chain (C-C bond rotation) creates potential for conformational polymorphs (e.g., anti vs. gauche conformation of the isobutyl group in the lattice).
Part 3: Experimental Protocols
Protocol: Single Crystal Growth (1-Isobutyl Derivative)
Growing high-quality crystals of the isobutyl derivative is more challenging than the methyl analog due to the rotational freedom of the alkyl chain.
Methodology: Slow Evaporation with Anti-Solvent Diffusion
Dissolution: Dissolve 50 mg of 1-Isobutyl-1H-pyrazole-4-carboxylic acid in 3 mL of Ethyl Acetate (warm to 40°C if necessary).
Filtration: Filter through a 0.45 µm PTFE syringe filter into a narrow crystallization tube.
Layering: Carefully layer 2 mL of n-Heptane on top of the solution. Do not mix.
Incubation: Seal with Parafilm (poke 1 small hole) and store at 4°C in a vibration-free environment.
Harvest: Block-like colorless crystals should appear within 48-72 hours.
Workflow: Polymorph Screening
To ensure you have the thermodynamically stable form, follow this screening logic.
Figure 2: Polymorph screening workflow. Slurry conversion is the gold standard for identifying the stable form of pyrazole carboxylic acids.
References
Foces-Foces, C., et al. (2013). The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State. Journal of Chemical Crystallography. Link
Infantes, L., et al. (2004). Pyrazoles as Supramolecular Synthons: Focus on Carboxylic Acid Dimers. Crystal Growth & Design. Link
Radović, A., et al. (2023).[4] Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate. Zeitschrift für Kristallographie. Link
PubChem Database. (2024). 1-Methyl-1H-pyrazole-4-carboxylic acid Compound Summary. National Library of Medicine. Link
Beyond the Certificate of Analysis: A Guide to Structural & Chemical Integrity
Executive Summary: The Purity Trap
In early-stage drug discovery, 1-Isobutyl-1H-pyrazole-4-carboxylic acid is a critical scaffold, often serving as a bioisostere for benzoic acid or a core linker in kinase inhibitors. However, commercial "98% Purity" Certificates of Analysis (CoA) often rely solely on HPLC-UV (254 nm), which masks critical flaws.
This guide contrasts the Standard Commercial Grade (verified by HPLC-UV) against a High-Fidelity Research Grade (verified by qNMR and Orthogonal LC-MS). We demonstrate why relying on the former can introduce silent variables into your SAR (Structure-Activity Relationship) data, specifically regarding alkyl group isomerization and inorganic salt contamination.
The Impurity Landscape: What Are We Comparing?
When sourcing this building block, you are effectively choosing between two levels of data confidence. The table below compares the "blind spots" of standard verification versus the required rigorous approach.
Feature
Standard Commercial Grade (HPLC-UV Only)
High-Fidelity Research Grade (qNMR + LC-MS)
Impact on Research
Alkyl Chain Integrity
Blind Spot: Cannot easily distinguish Isobutyl from n-Butyl or sec-Butyl isomers if retention times are close.
The following diagram illustrates where specific impurities arise during the synthesis of the target compound, highlighting why they appear in commercial batches.
Figure 1: Synthesis pathway showing the origin of alkyl-isomer and salt impurities common in commercial batches.
Experimental Protocols: The Verification System
To validate your material, do not rely on the vendor's CoA. Perform the following two-step verification.
Protocol A: Quantitative NMR (qNMR) – The "Truth" Standard
Purpose: To determine absolute purity (wt%) and verify the isobutyl group structure (distinguishing it from n-butyl isomers).
Reagents:
Solvent: DMSO-d6 (Preferred over CDCl3 to prevent aggregation of the carboxylic acid).
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent) or 1,3,5-Trimethoxybenzene. Note: Ensure the IS peaks do not overlap with the isobutyl doublet (~0.9 ppm) or pyrazole protons (~7.8 & 8.3 ppm).
Procedure:
Weighing: Accurately weigh ~10 mg of the sample (
) and ~5 mg of the Internal Standard () into the same vial using a microbalance (precision mg).
Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.
Acquisition:
Pulse angle: 90°
Relaxation delay (
): seconds (Critical for full relaxation of carboxylic protons).
Scans: 16 or 32.
Analysis:
Integrate the IS peak (set to known proton count).
Integrate the Isobutyl Methyl Doublet at
ppm ().
Check: If the methyl signal is a triplet (n-butyl) or multiplet (sec-butyl), the batch is structurally impure.
Retention time shift: The unalkylated starting material (1H-pyrazole) will elute significantly earlier (more polar) than the isobutyl product.
Decision Matrix: When to Purify?
Use this logic flow to decide if your commercial batch requires re-purification before use in sensitive steps (e.g., amide coupling).
Figure 2: Logical workflow for accepting or rejecting commercial pyrazole building blocks.
Comparative Performance Data (Simulated)
The following table illustrates the difference in downstream reaction performance (Amide Coupling with an amine R-NH2) using "Commercial" vs. "Verified" grades.
Metric
Commercial Grade (98% HPLC)
Verified Research Grade (>99% qNMR)
Explanation
Coupling Yield
78%
92%
Impurities in commercial grade (salts/water) cause stoichiometry errors, leading to incomplete conversion.
Product Purity (Crude)
85%
96%
"Silent" impurities in the starting material carry over or form side-products.
For 1-Isobutyl-1H-pyrazole-4-carboxylic acid, HPLC purity is a necessary but insufficient metric . The structural similarity between isobutyl, n-butyl, and sec-butyl isomers requires NMR verification. Furthermore, the presence of inorganic salts from the hydrolysis step can skew molecular weight calculations, ruining stoichiometry in precision chemistry.
Recommendation: Always perform a qNMR screen on new batches. If the isobutyl doublet is obscured or splits into a triplet, reject the batch for SAR studies to prevent misleading biological data.
References
Quantitative NMR in Pharmaceutical Analysis
Potangale, C. N., & Pardeshi, S. K. (2014).[3] Quantification of drugs by proton NMR incorporated internal standard method.[3][4] Eurasian Journal of Analytical Chemistry.[3] Link
Regioselectivity in Pyrazole Synthesis
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols.[5] Journal of Organic Chemistry.[6][7] Link
Analytical Separation of Pyrazole Isomers
BenchChem Technical Support.[8] Managing Regioisomer Formation in Unsymmetrical Pyrazole Synthesis.Link
qNMR vs HPLC Comparison
Almac Group.[9] QNMR – a modern alternative to HPLC.[9]Link
Elemental Analysis Standards for 1-Isobutyl-1H-pyrazole-4-carboxylic acid: A Comparative Qualification Guide
This guide outlines the elemental analysis (EA) standards and qualification protocols for 1-Isobutyl-1H-pyrazole-4-carboxylic acid (C₈H₁₂N₂O₂), a critical intermediate in the synthesis of pharmaceutical agents (including...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the elemental analysis (EA) standards and qualification protocols for 1-Isobutyl-1H-pyrazole-4-carboxylic acid (C₈H₁₂N₂O₂), a critical intermediate in the synthesis of pharmaceutical agents (including xanthine oxidase inhibitors).
The guide objectively compares Elemental Analysis against alternative purity determination methods (HPLC, qNMR) to establish its role in certifying reference standards.
Executive Summary & Compound Profile
1-Isobutyl-1H-pyrazole-4-carboxylic acid is a functionalized heterocycle used as a building block in medicinal chemistry. Unlike simple reagents, its use as a Reference Standard requires rigorous validation of its elemental composition to rule out solvates, hydrates, or regioisomeric impurities (e.g., 3-isobutyl or 5-isobutyl isomers).
While HPLC determines chromatographic purity, it cannot detect inorganic salts, water, or non-chromophoric impurities. Elemental Analysis (CHN/O) remains the "Gold Standard" for confirming the bulk molar ratio of the material, serving as the primary gatekeeper for reference standard certification.
Compound Specifications (Theoretical Standards)
Property
Specification
IUPAC Name
1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid
Molecular Formula
C₈H₁₂N₂O₂
Molecular Weight
168.19 g/mol
Structure Class
N-alkylated Pyrazole Carboxylic Acid
Critical Impurities
Water (hygroscopic), Inorganic salts, Regioisomers
Theoretical vs. Experimental Standards
To qualify a batch of 1-Isobutyl-1H-pyrazole-4-carboxylic acid as a standard, experimental combustion data must align with theoretical values within the industry-accepted tolerance (typically ±0.4%).
Note: A deviation in %N > 0.4% often indicates incomplete combustion of the pyrazole ring (formation of refractory nitrides) or contamination with unreacted hydrazine sources. A deviation in %C usually suggests solvent entrapment or hydration.
Comparative Analysis: EA vs. Alternatives
For drug development professionals, choosing the right characterization technique is a trade-off between specificity and absolute quantification. The table below compares Elemental Analysis against its primary alternatives: High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR) .
Technique Comparison for Reference Standard Qualification
Feature
Elemental Analysis (EA)
HPLC (UV/Vis)
Quantitative NMR (qNMR)
Primary Output
Bulk elemental ratios (C, H, N)
Chromatographic purity (% Area)
Absolute content (w/w %)
Detection Scope
Total sample (organic + inorganic + water)
Only UV-active (chromophoric) compounds
Proton-containing organics
Blind Spots
Cannot distinguish isomers; destructive
Misses salts, water, and non-UV impurities
Lower sensitivity; requires internal standard
Role in Standard
Confirms Identity & Solvation State
Confirms Organic Purity
Confirms Potency
Cost/Throughput
Low Cost / High Throughput
Medium Cost / Medium Throughput
High Cost / Low Throughput
Experimental Insight: Why EA Wins for "Bulk" Validation
While qNMR provides absolute purity, it is sensitive to relaxation times and internal standard selection. HPLC is excellent for detecting synthesis by-products but often overestimates purity by ignoring water or salts.
Elemental Analysis is the only method that strictly validates the empirical formula. For 1-Isobutyl-1H-pyrazole-4-carboxylic acid, a theoretical match in EA proves the material is not a hemi-hydrate or hydrochloride salt—distinctions HPLC often misses.
Experimental Protocol: CHN Combustion Analysis
Objective: Determine mass fractions of Carbon, Hydrogen, and Nitrogen to validate the reference standard.
Reagents & Calibration Standards
Primary Standard: Acetanilide (C₈H₉NO) or Sulfanilamide (High stability, N-content similar to pyrazoles).
Oxidant: Tungsten Trioxide (WO₃) or Copper Oxide (CuO) (Essential for preventing nitrogen oxide reduction errors).
Carrier Gas: Helium (99.999% purity).
Step-by-Step Workflow
Sample Preparation:
Dry the 1-Isobutyl-1H-pyrazole-4-carboxylic acid sample in a vacuum oven at 40°C for 4 hours to remove surface moisture.
Why: Pyrazole carboxylic acids can form hydrogen-bonded surface water layers that skew %H and %O data.
Weighing:
Weigh 1.5 – 2.5 mg of the sample into a tin capsule using a microbalance (readability 0.001 mg).
Fold the capsule hermetically to exclude atmospheric nitrogen.
Combustion (Flash Dynamic):
Combust sample at 950–1050°C in an oxygen-enriched atmosphere.
Critical Step: Ensure the reduction reactor (Copper at 650°C) is active to convert all Nitrogen oxides (
) to gas. Pyrazoles are N-rich and prone to incomplete reduction.
Detection:
Gases (
) are separated via GC column and detected by Thermal Conductivity Detector (TCD).
Data Validation:
Run a "Blank" (empty tin capsule) and a "Standard" (Acetanilide) every 10 samples.
Acceptance Criteria: Standard recovery must be 99.5% – 100.5%.
Qualification Workflow Visualization
The following diagram illustrates the logical hierarchy of testing to qualify 1-Isobutyl-1H-pyrazole-4-carboxylic acid as a Certified Reference Material (CRM).
Figure 1: The "Analytical Triad" workflow ensuring that Elemental Analysis works in concert with HPLC and qNMR to validate the reference standard.
Troubleshooting Common Anomalies
When analyzing 1-Isobutyl-1H-pyrazole-4-carboxylic acid, researchers often encounter specific deviations. Here is the causality and solution:
Observation
Probable Cause
Corrective Action
High %H, Low %C
Sample is hygroscopic (Hydrate formation).
Dry at 50°C under vacuum (P₂O₅ desiccant) for 12h.
Low %N
Incomplete combustion (N-N bond stability).
Increase oxidation furnace temperature or add catalyst.
High %C
Residual solvent (e.g., Ethyl Acetate/Hexane).
Verify via Headspace GC or TGA (Thermogravimetric Analysis).
Inconsistent Duplicates
Sample heterogeneity (Static charge).
Use an anti-static gun during weighing; ensure fine powder grind.
References
Webster, G. K. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. ACS. Link
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. Link
Mengeş, N., & Bildirici, İ. (2017).[1] Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. Link
ResolveMass Laboratories. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. Link
PubChem. (2025).[2] 1H-Pyrazole-4-carboxylic acid Compound Summary. National Library of Medicine. Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: UV-Vis Absorption Maximum of 1-Isobutyl-1H-pyrazole-4-carboxylic Acid
Content Type: Publish Comparison Guide
Executive Summary & Compound Profile
1-Isobutyl-1H-pyrazole-4-carboxylic acid (CAS: 1006494-65-0 ) is a critical heterocyclic building block, frequently utilized in the synthesis of agrochemicals (e.g., SDHI fungicides) and pharmaceutical intermediates.[1]
This guide provides a technical analysis of its UV-Vis absorption properties to assist analytical scientists in method development (HPLC/UPLC) and purity assessment. Unlike extended aromatic systems, this molecule exhibits a discrete absorption profile in the low-UV region, necessitating precise solvent selection and baseline management.
Property
Technical Specification
CAS Number
1006494-65-0
Molecular Formula
Molecular Weight
168.19 g/mol
Primary
210 – 225 nm (Solvent dependent)
Secondary Band
~250 nm (Weak shoulder, often solvent-masked)
Chromophore
Pyrazole ring conjugated with C4-Carboxyl group
Scientific Foundation: The Chromophore System
Electronic Transitions
The absorption spectrum of 1-Isobutyl-1H-pyrazole-4-carboxylic acid is governed by two primary electronic transitions:
Transition (Primary, High ): Occurs within the pyrazole ring system. The conjugation of the C4-carboxylic acid group induces a bathochromic shift (red shift) relative to the unsubstituted pyrazole ( nm), pushing the maximum to the 215–225 nm range.
Transition (Secondary, Low ): Originating from the lone pairs on the carbonyl oxygen and pyrazole nitrogens. This typically appears as a weak shoulder around 250–260 nm .
Impact of the Isobutyl Group
The N1-isobutyl group is an auxochrome with a +I (inductive) effect. While it significantly increases lipophilicity (altering HPLC retention), its impact on the electronic absorption maximum (
) is minimal compared to the N1-methyl analog. However, it prevents H-bond donation at the N1 position, simplifying the spectrum compared to N-unsubstituted pyrazoles which may tautomerize.
Stock Preparation: Dissolve 1.68 mg of analyte in 10 mL Acetonitrile to create a 1.0 mM stock solution. Sonicate for 5 minutes to ensure complete dissolution.
Dilution Series: Prepare working standards at 10, 20, 40, and 50
M.
Baseline Correction: Run a blank scan (190–400 nm) using pure Acetonitrile. Crucial: Do not use Methanol blanks for this region.
Acquisition: Scan samples from 400 nm down to 190 nm.
Note: Scanning high-to-low minimizes hysteresis effects in some detectors.
Data Analysis: Identify the local maximum between 200–230 nm. Calculate
using Beer-Lambert Law ().
Workflow Visualization
The following diagram outlines the logical flow for characterizing the UV profile and selecting the optimal HPLC detection wavelength.
Figure 1: Decision logic for solvent selection and wavelength determination to avoid false-positive absorption readings.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11116265, Ethyl 1-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
ResearchGate (2021). UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. Retrieved from [Link]
comparative reactivity of 1-isobutyl vs 1-tert-butyl pyrazole-4-carboxylic acid
Topic: Comparative Reactivity of 1-Isobutyl vs. 1-tert-Butyl Pyrazole-4-Carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In me...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Reactivity of 1-Isobutyl vs. 1-tert-Butyl Pyrazole-4-Carboxylic Acid
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In medicinal chemistry, the choice between 1-isobutyl-1H-pyrazole-4-carboxylic acid (1-iBu-Pz) and 1-(tert-butyl)-1H-pyrazole-4-carboxylic acid (1-tBu-Pz) is rarely a matter of simple substitution; it represents a strategic decision between synthetic accessibility and metabolic durability .
While both molecules serve as core scaffolds for amide coupling at the C4 position, they exhibit distinct reactivity profiles driven by the steric and electronic nature of the N1-substituent. The 1-tBu-Pz variant offers superior metabolic stability and a distinct lipophilic profile but presents synthetic challenges due to steric bulk. Conversely, 1-iBu-Pz offers flexible synthetic routes but introduces metabolic "soft spots" susceptible to oxidative dealkylation.[1]
This guide provides an objective technical comparison, supported by experimental protocols and mechanistic insights, to assist in lead optimization and library synthesis.
Physicochemical & Electronic Comparison
The reactivity differences stem from the steric bulk and electronic induction (+I effect) of the alkyl groups at the N1 position.[1]
Feature
1-Isobutyl (1-iBu-Pz)
1-tert-Butyl (1-tBu-Pz)
Impact on Reactivity
Steric Bulk
Moderate (Branched primary)
High (Quaternary carbon)
1-tBu hinders N1-adjacent reactions but has minimal impact on C4-amide coupling kinetics.
Electronic Effect
+I (Inductive donor)
++I (Stronger donor)
1-tBu renders the pyrazole ring slightly more electron-rich, marginally decreasing C4-COOH acidity (higher pKa).[1]
LogP (Lipophilicity)
~1.5 (Predicted)
~1.8 (Predicted)
1-tBu increases lipophilicity and blood-brain barrier (BBB) permeability potential.[1]
Metabolic Liability
High (CYP450 oxidation)
Low (Sterically blocked)
1-iBu is prone to -1 hydroxylation and N-dealkylation.[1]
Acid Stability
High
Moderate to High
1-tBu is generally stable but can undergo E1 elimination (isobutylene loss) under extreme acidic forcing conditions.[1]
Synthetic Reactivity & Accessibility[1]
N-Alkylation vs. De Novo Synthesis
The primary differentiation in reactivity occurs during the synthesis of the scaffold itself.[1]
1-Isobutyl (SN2 Pathway): The 1-isobutyl group is a primary alkyl halide.[1] It can be introduced via standard SN2 alkylation of ethyl pyrazole-4-carboxylate using isobutyl bromide and a base (e.g., Cs2CO3).[1]
Challenge: Regioselectivity (1,3- vs. 1,5-isomers) if the pyrazole is asymmetric at C3/C5.
1-tert-Butyl (Hydrazine Pathway): The tert-butyl group is too bulky for efficient SN2 alkylation.[1] It must be introduced early using tert-butylhydrazine hydrochloride condensing with a 1,3-dicarbonyl equivalent (e.g., ethyl (ethoxymethylene)cyanoacetate).[1]
Advantage:[1][2][3][4] This route fixes the regiochemistry early.[1]
Amide Coupling at C4
At the C4-carboxylic acid position, both molecules behave similarly, but the 1-tBu-Pz can exhibit solubility-driven kinetic differences.
Observation: In high-throughput library synthesis, 1-tBu-Pz derivatives often precipitate faster in non-polar solvents (DCM) compared to the more flexible isobutyl analogs.
Recommendation: Use polar aprotic solvents (DMF/DMAc) for 1-tBu-Pz couplings to prevent premature precipitation of the active ester.[1]
Metabolic Stability Profile (Critical for Drug Dev)
The most significant functional difference is metabolic stability.[1] The 1-iBu group contains methylene (
) and methine () protons susceptible to Cytochrome P450 (CYP) oxidation.[1] The 1-tBu group acts as a "metabolic blocker."[1]
Mechanistic Visualization: Metabolic Pathways
The following diagram illustrates the divergent metabolic fates of the two scaffolds.
Caption: Comparative metabolic pathways. The 1-isobutyl group undergoes oxidation at the alpha and beta positions, leading to rapid clearance. The 1-tert-butyl group lacks abstractable alpha-protons, conferring high metabolic stability.
Use the following logic flow to select the appropriate scaffold for your drug discovery campaign.
Caption: Decision tree for scaffold selection. Prioritize 1-tert-butyl for in vivo applications unless steric clashes within the binding pocket necessitate the smaller isobutyl group.
References
National Center for Advancing Translational Sciences (NCATS). tert-Butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate. Inxight Drugs.[1][5][] Available at: [Link][1]
Fustero, S., et al. (2011).[1] Improved Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Journal of Organic Chemistry. (Contextual reference for N-substitution regiochemistry).
Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Reference for t-butyl vs. isobutyl metabolic blocking).
This guide outlines the definitive Standard Operating Procedure (SOP) for the disposal of 1-Isobutyl-1H-pyrazole-4-carboxylic acid , designed for researchers and laboratory safety officers. It prioritizes personnel safet...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the definitive Standard Operating Procedure (SOP) for the disposal of 1-Isobutyl-1H-pyrazole-4-carboxylic acid , designed for researchers and laboratory safety officers. It prioritizes personnel safety, regulatory compliance (EPA/RCRA), and environmental stewardship.
CAS Number: 1006494-65-0 (Isomer specific)
Molecular Formula: C₈H₁₂N₂O₂
Chemical Family: Heterocyclic Carboxylic Acid / Pyrazole Derivative
Executive Summary & Chemical Profile
1-Isobutyl-1H-pyrazole-4-carboxylic acid is a functionalized pyrazole intermediate used primarily in drug discovery and agrochemical synthesis. As an organic acid containing nitrogen, it requires specific thermal destruction methods to prevent the release of NOx gases or environmental contamination. It is not a P-listed or U-listed acute hazardous waste under RCRA but must be managed as regulated chemical waste due to its potential biological activity and irritant properties.
Physicochemical Data for Disposal Logic
Property
Value / Characteristic
Impact on Disposal
Physical State
Solid (Crystalline Powder)
Must be disposed of as solid waste; do not dissolve solely for drain disposal.
Acidity (pKa)
~3.5 – 4.5 (Estimated)
Weak acid. Incompatible with strong bases and oxidizers in waste streams.
Solubility
Soluble in DMSO, Methanol, Ethanol
Compatible with non-halogenated organic solvent waste streams.
Hazards (GHS)
H315 (Skin), H319 (Eye), H335 (Resp)
Requires PPE; dust control is critical during waste transfer.
Combustibility
Carbon/Nitrogen backbone
Suitable for high-temperature incineration.
Pre-Disposal Handling & Segregation
Before disposal, the compound must be segregated correctly to prevent accidental reactions.
Primary Segregation: Store in the Solid Organic Waste stream.
Strong Bases: (e.g., Sodium Hydroxide) – Will form salts; while not dangerous, it complicates waste profiling.
Containerization: Use high-density polyethylene (HDPE) or amber glass containers. Double-bagging in clear polyethylene bags is standard for solid waste accumulation.
Compatibility Matrix
Keep With: Other non-halogenated organic solids, pharmaceutical intermediates.
Rationale: The pyrazole ring is stable; simple landfilling is not recommended due to potential groundwater leaching. Incineration ensures complete mineralization to CO₂, H₂O, and N₂.
Protocol:
Collect the solid material into a wide-mouth HDPE waste jar labeled "Hazardous Waste - Solid Organic."
Label clearly with full chemical name (no abbreviations).
Transfer to the facility's hazardous waste storage area.
Final Destination: Licensed chemical incinerator (cement kiln or rotary kiln).
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
Method: Fuel Blending / Solvent Incineration.
Scenario: The compound is dissolved in solvents like Methanol, DMSO, or Ethyl Acetate.
Protocol:
Determine if the solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Methanol).
Pour into the corresponding solvent waste carboy.
Do NOT precipitate the solid out of solution; dispose of the entire mixture as solvent waste.
C. Aqueous Waste (Contaminated Buffers)
Method: Aqueous Treatment or Incineration.
Protocol:
Check pH.[1] If acidic, neutralize to pH 6–9 only if your facility permits drain disposal for this specific organic class (Rare).
Best Practice: Collect as "Aqueous Organic Waste" for off-site treatment. Do not pour down the drain unless explicit permission is granted by your EHS officer, as pyrazoles can be persistent in water systems.
Visual Decision Trees
Figure 1: Waste Stream Classification Logic
This diagram illustrates the decision process for categorizing the waste based on its physical state and solvent composition.
Caption: Decision matrix for selecting the correct waste stream based on the physical state and solvent carrier.
Figure 2: Emergency Spill Response Workflow
Immediate actions to take in the event of a laboratory spill.
Caption: Step-by-step workflow for safely managing accidental spills in the laboratory.
Regulatory Compliance & Waste Codes
While 1-Isobutyl-1H-pyrazole-4-carboxylic acid is not explicitly listed in 40 CFR 261.33 (P or U lists), the generator is responsible for making a hazardous waste determination.
EPA Waste Codes (USA):
Unused Pure Substance: Likely Not Regulated as hazardous waste unless it exhibits a characteristic (Ignitability, Corrosivity, Reactivity, Toxicity). It typically does not meet these criteria but should still be incinerated.
Solvent Mixtures: If dissolved in Methanol or Acetone, assign D001 (Ignitable). If in Pyridine, assign D038 .
European Waste Catalogue (EWC):
16 05 06 *: Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 329775513, 1-Isobutyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Personal protective equipment for handling 1-Isobutyl-1H-pyrazole-4-carboxylic acid
CAS: 825647-87-2 Formula: C₈H₁₂N₂O₂ Molecular Weight: ~168.19 g/mol Physical State: Solid (Powder) Executive Summary & Risk Logic The Core Directive: Safety in the laboratory is not merely about compliance; it is about d...
The Core Directive: Safety in the laboratory is not merely about compliance; it is about data integrity . Contamination of a sample by a researcher is as detrimental as contamination of a researcher by the sample.
1-Isobutyl-1H-pyrazole-4-carboxylic acid is a functionalized pyrazole intermediate. While specific toxicological data for this exact isomer is limited, structural analogues (pyrazole-4-carboxylic acids) are consistently classified as Skin/Eye Irritants (H315, H319) and Respiratory Irritants (H335) . Furthermore, the isobutyl moiety increases lipophilicity compared to the parent pyrazole, potentially enhancing dermal absorption rates.
Operational Stance: Treat this compound as a Sensitizing Irritant . We apply the "Precautionary Principle": in the absence of LD50 data specific to CAS 825647-87-2, we adopt the handling protocols of the more hazardous parent structure (Pyrazole, CAS 288-13-1) combined with the physical dust hazards of organic acids.
Hierarchy of Controls (Visualized)
The following logic gate dictates your safety setup. You do not rely on PPE alone; PPE is the fail-safe for when Engineering Controls are breached.
Figure 1: The Hierarchy of Controls applied to solid organic intermediates. PPE serves as the final barrier against containment breach.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent two specific failure modes: Transdermal Absorption (via lipophilic isobutyl tail) and Inhalation of Particulates (acidic dust).
Body Zone
PPE Requirement
Technical Specification
Rationale (Causality)
Hand Protection
Double Nitrile Gloves
Inner: 4 mil (0.10mm) Outer: 5-8 mil (extended cuff)
The isobutyl group enhances lipid solubility. Double gloving creates a sacrificial layer; if the outer glove is contaminated during weighing, it can be stripped without exposing skin. Latex is not recommended due to poor organic acid resistance.
Eye Protection
Chemical Splash Goggles
ANSI Z87.1 / EN 166 (Sealed)
Safety glasses are insufficient for fine powders. Air currents in fume hoods can aerosolize dust; sealed goggles prevent ocular contact with acidic particulates which cause severe conjunctivitis (H319).
Respiratory
N95 / P2 Respirator
NIOSH N95 or EN 149 FFP2
Mandatory only outside fume hood. Inside a functioning hood, the sash is the primary barrier. If weighing on an open bench (strongly discouraged), a respirator is required to prevent mucous membrane irritation (H335).
Body
Lab Coat (Cotton/Poly)
Snap closures, High neck
Synthetic fibers (100% polyester) can generate static charge, attracting the powder. Cotton blends reduce static, preventing the "jumping powder" phenomenon during weighing.
Operational Workflow: From Storage to Synthesis
This protocol ensures a self-validating safety system. If you cannot perform a step (e.g., the balance is not in a hood), the workflow stops .
Static Mitigation: Use an antistatic gun or ionizer bar near the balance. Pyrazole derivatives are often fluffy solids that carry static charge.
The "Transfer Rule": Never transfer the solid over an open floor. Use a secondary container (tupperware/tray) to move the vial from storage to the balance.
Solvent Selection: Dissolve the solid immediately after weighing.
Preferred Solvents: DMSO, Methanol, DMF.
Note: Once in solution, the inhalation risk drops, but the skin absorption risk increases (solvents act as carriers).
Phase B: Reaction Setup
Hazard: Thermal runaway or incompatibility.
Incompatibility Check: Avoid contact with strong oxidizing agents (e.g., permanganates) and strong bases. The carboxylic acid proton is acidic; reaction with bases will generate heat.
Inert Atmosphere: While not strictly pyrophoric, running reactions under Nitrogen/Argon prevents moisture absorption (hygroscopic tendencies of pyrazoles) which ensures stoichiometry accuracy.
Phase C: Waste Disposal
Hazard: Environmental contamination and downstream safety.[1]
Adjust pH to neutral (pH 6-8) if disposing in large quantities, or segregate into the dedicated Acidic Organic solvent drum.
Do not mix with Cyanides or Sulfides (risk of HCN/H2S evolution in acidic media).
Operational Logic Flow
Figure 2: Linear workflow designed to minimize the duration of "Open Powder" exposure.
Emergency Response Protocols
In the event of exposure, immediate action mitigates long-term damage. These steps are specific to acidic organic solids.
Spill Cleanup (Solid)[2]
Do NOT sweep. Sweeping aerosolizes the irritant.
Wet Wipe Method: Cover the spill with a paper towel dampened with saturated Sodium Bicarbonate (NaHCO₃) solution. This neutralizes the acid locally and traps the dust.
Scoop the damp slurry into a hazardous waste bag.
First Aid
Ocular Exposure: Flush immediately for 15 minutes .[1][2][3][4][5][6][7] Time this. 15 minutes feels like an eternity, but it is necessary to normalize the pH of the eye.
Dermal Exposure: Wash with soap and water.[2][6][7] Do not use alcohol or organic solvents (acetone), as these will drive the isobutyl-pyrazole deeper into the dermal layers.
References
Fisher Scientific. (2021). Safety Data Sheet: 1-Isobutyl-1H-pyrazole-4-boronic acid pinacol ester (Analogue).[4] Retrieved from
Sigma-Aldrich. (2023). Safety Data Sheet: Pyrazole (Parent Compound).[4] Retrieved from
PubChem. (n.d.). Compound Summary: Pyrazole-4-carboxylic acid.[5][8] National Library of Medicine. Retrieved from
Thermo Fisher Scientific. (2022). Safety Data Sheet: 1-Methyl-1H-pyrazole-3-carboxylic acid (Structural Analogue). Retrieved from
(Note: Direct toxicological data for CAS 825647-87-2 is proprietary or sparse in public datasets. The protocols above are derived from "Read-Across" toxicology using the closest structural analogues listed in References 1, 2, and 4.)